2-Methylcyclopentanone chemical properties and structure
Structural Dynamics, Synthesis, and Synthetic Utility in Drug Discovery[1] Executive Summary 2-Methylcyclopentanone (CAS: 1120-72-5) is a pivotal cycloalkanone scaffold in organic synthesis, distinguished by its C2-stere...
Author: BenchChem Technical Support Team. Date: February 2026
Structural Dynamics, Synthesis, and Synthetic Utility in Drug Discovery[1]
Executive Summary
2-Methylcyclopentanone (CAS: 1120-72-5) is a pivotal cycloalkanone scaffold in organic synthesis, distinguished by its C2-stereocenter and versatile reactivity profile.[1] Unlike its achiral parent cyclopentanone, the introduction of the methyl group at the
-position creates a dynamic stereochemical environment that is widely exploited in the synthesis of bioactive natural products, including prostanoids and terpene derivatives. This guide provides a rigorous technical analysis of its physicochemical properties, thermodynamic behaviors, and application as a regiocontrolled synthon in pharmaceutical manufacturing.[1]
Physicochemical Profile
The utility of 2-methylcyclopentanone is governed by its volatility, lipophilicity, and solvent compatibility. The following experimentally validated constants are critical for process design.
Property
Value
Unit
Conditions/Notes
Molecular Formula
-
-
Molecular Weight
98.14
g/mol
-
Boiling Point
139.0 - 139.5
°C
@ 760 mmHg (Standard pressure)
Density
0.917
g/mL
@ 25 °C
Refractive Index
1.435
-
Flash Point
26 (79)
°C (°F)
Closed Cup (Flammable Liquid)
Solubility
Immiscible
Water
Soluble in EtOH, Et₂O, Acetone
Appearance
Colorless Liquid
-
Characteristic ketone odor
Structural Dynamics & Stereochemistry
Conformational Analysis
The cyclopentanone ring is not planar; it adopts an "envelope" or "half-chair" conformation to minimize torsional strain (eclipsing interactions).[1] In 2-methylcyclopentanone, the methyl substituent prefers the pseudo-equatorial position to minimize 1,3-diaxial-like steric repulsion, although the energy barrier between conformers is low (
3-4 kcal/mol), allowing for rapid interconversion at room temperature.[1]
Chirality and Racemization
The C2 carbon is a chiral center, existing as
and enantiomers. However, the -proton at C2 is acidic (), rendering the stereocenter labile.[1] In the presence of trace acids or bases, 2-methylcyclopentanone undergoes rapid racemization via the enol intermediate. This "dynamic stereochemistry" is often utilized in Dynamic Kinetic Resolution (DKR) strategies during asymmetric reduction to chiral alcohols.[1]
Keto-Enol Tautomerism
The reactivity of 2-methylcyclopentanone is dictated by the equilibrium between the ketone and its enol forms. Regioselectivity in functionalization depends on accessing either the Kinetic or Thermodynamic enolate.[1]
Thermodynamic Enol: The double bond forms between C1 and C2 (more substituted, Zaitsev-like product).[1] Favored under equilibrating conditions (protic solvents, high temp, weak bases).[1]
Kinetic Enol: The double bond forms between C1 and C5 (less substituted, less sterically hindered). Favored under irreversible conditions (LDA, -78°C, aprotic solvents).[1]
Figure 1: Regiodivergent enolization pathways.[1] Kinetic control targets the less hindered C5 position, while thermodynamic control favors the more substituted C2 position.
Synthetic Routes & Process Chemistry
Industrial production and laboratory synthesis often differ in their approach to regiocontrol.[1] Direct methylation of cyclopentanone is the simplest route but suffers from polyalkylation (gem-dimethylation).[1] The Dieckmann Condensation route offers superior control for scale-up.[1]
Protocol: Dieckmann Condensation Route
This method avoids polyalkylation by using an ester group to block and activate the position.[1]
Cyclization: Diethyl adipate is treated with Sodium Ethoxide (NaOEt) to form ethyl 2-oxocyclopentanecarboxylate.[1]
Methylation: The resulting
-keto ester is deprotonated (facile due to double activation) and methylated with Methyl Iodide (MeI).[1]
Decarboxylation: Acid hydrolysis followed by thermal decarboxylation yields pure 2-methylcyclopentanone.[1]
Figure 2: Stepwise synthesis via Dieckmann condensation ensures mono-methylation and high purity.[1]
Reactivity & Functionalization[9][10]
Baeyer-Villiger Oxidation: Regioselectivity
The oxidation of 2-methylcyclopentanone with peracids (e.g., m-CPBA) is a classic demonstration of migratory aptitude.[1]
Mechanism: Nucleophilic attack of peracid on the carbonyl forms a Criegee intermediate.[2]
Outcome: The C2 carbon (tertiary-like in the ring system) migrates preferentially over the C5 carbon (secondary).
Product:6-methyl-tetrahydro-2H-pyran-2-one (a
-lactone).[1] This regioselectivity is critical for synthesizing lactone-based natural products.[1]
Figure 3: Baeyer-Villiger oxidation pathway showing the preferential migration of the more substituted carbon.[1][3]
Regioselective Alkylation
To functionalize C5 (creating 2,5-disubstituted cyclopentanones), one must block the C2 position or use kinetic control (LDA/THF at -78°C).[1] Conversely, thermodynamic conditions can force alkylation at C2 to form gem-dimethyl derivatives, though this is sterically slower.[1]
Applications in Drug Discovery[12]
Prostanoid Synthesis: The cyclopentanone ring is the core scaffold of prostaglandins. 2-alkylcyclopentanones serve as precursors where the alkyl chain is elaborated into the
- or -chains of the prostaglandin skeleton.
Fragment-Based Drug Design (FBDD): Due to its low molecular weight and defined stereochemistry, 2-methylcyclopentanone is an ideal "fragment" for screening against protein targets, particularly in hydrophobic pockets.[1]
Chiral Building Blocks: Through asymmetric reduction (e.g., using Corey-Bakshi-Shibata (CBS) catalysts), the ketone is converted to chiral 2-methylcyclopentanols, which are intermediates for carbocyclic nucleosides and modified steroids.[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14265, 2-Methylcyclopentanone.[1] Retrieved from [Link][1]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] Oxford University Press.[1] (Chapter 21: Formation and Reactions of Enols and Enolates).[1]
Krow, G. R. (1993). The Baeyer-Villiger Oxidation of Ketones and Aldehydes.[1] Organic Reactions, 43, 251-798.[1] (Authoritative review on regioselectivity).
Mayer, R. (1961). Dieckmann Condensation and its Application in Synthesis.[1] Angewandte Chemie.[1] (Foundational text on the synthesis mechanism).
An In-depth Technical Guide to 2-Methylcyclopentanone (CAS 1120-72-5) Introduction 2-Methylcyclopentanone (CAS No. 1120-72-5) is a cyclic ketone that serves as a pivotal building block in modern organic synthesis. As a c...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 2-Methylcyclopentanone (CAS 1120-72-5)
Introduction
2-Methylcyclopentanone (CAS No. 1120-72-5) is a cyclic ketone that serves as a pivotal building block in modern organic synthesis. As a colorless to pale yellow liquid, its unique structural features—a five-membered ring, a stereocenter at the 2-position, and a reactive ketone carbonyl—make it an exceptionally versatile intermediate.[1] This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and fine chemical industries. Our focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles and strategic considerations that govern its use in complex synthetic challenges.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective application in a laboratory setting. These parameters dictate purification methods, reaction conditions, and analytical characterization.
Table 1: Chemical Identifiers and Physicochemical Properties
Spectroscopic analysis provides an unambiguous fingerprint for the molecule, crucial for reaction monitoring and quality control.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by a complex set of signals due to the diastereotopic nature of the ring protons. Key features include a multiplet for the chiral proton at C2, a doublet for the C2-methyl group, and overlapping multiplets for the remaining methylene protons on the cyclopentanone ring.[6]
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show six distinct signals: a downfield signal for the carbonyl carbon (>200 ppm), a signal for the chiral methine carbon (C2), a signal for the methyl carbon, and three signals for the ring methylene carbons.
IR (Infrared) Spectroscopy: The most prominent feature is a strong, sharp absorption band characteristic of a five-membered ring ketone C=O stretch, typically appearing around 1745 cm⁻¹. This is shifted to a higher wavenumber compared to a six-membered ring or acyclic ketone due to increased ring strain.
MS (Mass Spectrometry): The electron ionization (EI) mass spectrum shows a molecular ion peak (M⁺) at m/z = 98.[6] Key fragmentation patterns include alpha-cleavage, leading to characteristic fragments such as m/z = 69 (loss of -CHO) and m/z = 55 (cleavage of the C1-C2 bond followed by loss of a methyl radical and CO). The base peak is often observed at m/z = 42.[6]
Synthesis Methodologies: A Strategic Overview
The synthesis of 2-methylcyclopentanone can be approached from several strategic directions, each with distinct advantages depending on the availability of starting materials and the desired scale of production.
1. Dieckmann Condensation followed by Alkylation and Decarboxylation
This classical and highly reliable route builds the cyclopentanone ring from an acyclic precursor. It is a three-step sequence that demonstrates fundamental principles of organic chemistry.[7][8]
Dieckmann Condensation: An adipic acid ester, such as diethyl adipate, undergoes an intramolecular Claisen condensation using a strong base (e.g., sodium ethoxide) to form a β-keto ester. The driving force is the formation of a stable enolate of the product.
Alkylation: The resulting enolate is then alkylated at the α-position with a methylating agent like methyl iodide.
Hydrolysis and Decarboxylation: The alkylated β-keto ester is subsequently hydrolyzed under acidic conditions and heated, causing decarboxylation to yield the final product.[7][9]
An In-depth Technical Guide to the Physical Properties of 2-Methylcyclopentanone
This guide provides a comprehensive overview of the core physical properties of 2-Methylcyclopentanone (CAS No. 1120-72-5), tailored for researchers, scientists, and professionals in drug development. Beyond a simple tab...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of the core physical properties of 2-Methylcyclopentanone (CAS No. 1120-72-5), tailored for researchers, scientists, and professionals in drug development. Beyond a simple tabulation of data, this document delves into the experimental methodologies for determining these properties, the underlying scientific principles, and practical insights for handling and application.
Section 1: Structural and Fundamental Properties
2-Methylcyclopentanone is a cyclic ketone with a methyl group at the alpha-position to the carbonyl group.[1] This structure dictates its physical and chemical behavior.
Molecular Identity
A clear understanding of the molecular identity is the foundation for all physical property analysis.
Section 2: Experimental Determination of Physical Properties
The trustworthiness of physical property data hinges on robust and reproducible experimental methods. This section outlines the principles and step-by-step protocols for determining key physical properties of 2-Methylcyclopentanone.
Boiling Point Determination
Expertise & Experience: The boiling point is a critical parameter for purification by distillation and for assessing the volatility of a compound. The capillary method is a common and reliable technique for determining the boiling point of small quantities of liquid. The principle relies on the definition of boiling point: the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Experimental Workflow: Capillary Method
Caption: Workflow for Boiling Point Determination by the Capillary Method.
Step-by-Step Protocol:
Preparation:
Take a capillary tube and seal one end by rotating it in the flame of a Bunsen burner.
Add 2-3 mL of 2-Methylcyclopentanone to a small test tube (fusion tube).
Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
Assembly:
Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
Suspend the assembly in a heating bath (e.g., paraffin oil or a heating block).
Measurement:
Heat the bath gently with constant stirring.
Observe the capillary tube. As the temperature rises, air will escape from the capillary.
When a rapid and continuous stream of bubbles emerges from the capillary, the vapor pressure of the liquid is equal to the atmospheric pressure. Record this temperature as the boiling point.[8][9]
Validation:
Allow the apparatus to cool slightly. The temperature at which the liquid re-enters the capillary tube should be close to the observed boiling point.
Density Measurement
Expertise & Experience: Density is a fundamental property that relates a substance's mass to its volume. It is often used to assess purity and for mass-to-volume conversions in experimental setups. The pycnometer method is a highly accurate technique for determining the density of liquids.
Experimental Workflow: Pycnometer Method
Caption: Workflow for Density Determination using a Pycnometer.
Step-by-Step Protocol:
Initial Measurement:
Thoroughly clean and dry a pycnometer of a known volume.
Weigh the empty pycnometer on an analytical balance (mass m₁).
Sample Measurement:
Fill the pycnometer with 2-Methylcyclopentanone, ensuring no air bubbles are present.
Insert the stopper and allow any excess liquid to overflow.
Carefully dry the outside of the pycnometer and weigh it (mass m₂).
Reference Measurement:
Empty and clean the pycnometer.
Fill it with a reference liquid of a precisely known density at the same temperature, typically distilled water (density ρ_water).
Weigh the pycnometer filled with the reference liquid (mass m₃).
Calculation:
The density of 2-Methylcyclopentanone (ρ_sample) is calculated using the formula:
ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water
Trustworthiness: This method is self-validating as it relies on a ratio of masses and the well-established density of a reference standard (water). The accuracy is primarily dependent on the precision of the analytical balance and temperature control.
Refractive Index Measurement
Expertise & Experience: The refractive index is a measure of how much light bends, or refracts, when it passes through a substance. It is a highly sensitive physical property that is characteristic of a pure compound and is useful for identification and purity assessment. An Abbe refractometer is the standard instrument for this measurement.
Step-by-Step Protocol:
Calibration:
Calibrate the Abbe refractometer using a standard liquid with a known refractive index (e.g., distilled water).
Sample Application:
Place a few drops of 2-Methylcyclopentanone onto the prism of the refractometer.
Measurement:
Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20 °C).
Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.
Reading:
Read the refractive index value from the instrument's scale.
Cleaning:
Thoroughly clean the prism with a suitable solvent (e.g., ethanol or acetone) and a soft lens tissue after each measurement.
Section 3: Spectroscopic Characterization
Spectroscopic data provides a unique fingerprint of a molecule, confirming its structure and identifying functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds. For 2-Methylcyclopentanone, the most prominent feature will be the strong absorption due to the carbonyl (C=O) group.
Expected FTIR Absorptions for 2-Methylcyclopentanone:
Wavenumber (cm⁻¹)
Bond
Vibration Type
Intensity
~1740
C=O
Stretch
Strong
2850-2960
C-H (alkane)
Stretch
Medium-Strong
~1465
CH₂
Bend
Medium
~1375
CH₃
Bend
Medium
A study involving in situ FTIR measurements of 2-Methylcyclopentanone vapor noted the characteristic vibrational modes of the molecule.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. ¹H NMR gives information about the number of different types of protons and their neighboring protons, while ¹³C NMR provides information about the different types of carbon atoms.
¹H NMR Spectral Data:
¹H NMR (400 MHz, CDCl₃): Chemical shifts (ppm) have been reported at approximately 2.29, 2.25, 2.11, 2.007, 1.803, 1.495, and 1.091.[5] The complex splitting patterns in the region of 1.5-2.3 ppm are due to the diastereotopic methylene protons of the cyclopentanone ring and the methine proton, all of which are coupled to each other. The doublet at around 1.09 ppm corresponds to the methyl group protons, split by the adjacent methine proton.
¹³C NMR Spectral Data:
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon will appear significantly downfield (around 220 ppm). The other signals will be in the aliphatic region, with the carbon bearing the methyl group and the methyl carbon itself being identifiable.
Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) mass spectrometry, the molecule is fragmented, and the mass-to-charge ratio (m/z) of the fragments is detected.
Expected Fragmentation Pattern:
Molecular Ion (M⁺): A peak at m/z = 98, corresponding to the molecular weight of 2-Methylcyclopentanone.
Major Fragments: Common fragmentation pathways for cyclic ketones include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. Expected fragments would include the loss of the methyl group (M-15, m/z = 83) and the loss of an ethyl group (M-29, m/z = 69) through ring opening and subsequent fragmentation. A prominent peak is often observed at m/z = 42.[5]
Section 4: Safety, Handling, and Storage
Expertise & Experience: As a flammable liquid, proper handling and storage of 2-Methylcyclopentanone are paramount to ensure laboratory safety.
Hazard Statement: H226: Flammable liquid and vapor.[2]
Handling and Storage Workflow
Caption: Best Practices for Handling and Storage of 2-Methylcyclopentanone.
Precautions:
Engineering Controls: Use in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.
Fire Safety: Keep away from heat, sparks, and open flames.[11] Store in a flammable liquid storage cabinet.[12] Have appropriate fire-extinguishing media (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) readily available.
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[11]
References
BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound. Retrieved from [Link]
Motaung, D. E., et al. (2019). Concomitant in Situ FTIR and Impedance Measurements To Address the 2-Methylcyclopentanone Vapor-Sensing Mechanism in MnO2–Polymer Nanocomposites. ACS Omega. Retrieved from [Link]
University of Technology. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]
University of Babylon. (n.d.). Determination of melting and boiling points. Retrieved from [Link]
PubChem. (n.d.). 2-Methylcyclopentanone. Retrieved from [Link]
The Good Scents Company. (n.d.). 2-methyl cyclopentanone. Retrieved from [Link]
Grow Training. (n.d.). Handling Flammable Chemicals - Key Precautions To Take. Retrieved from [Link]
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 2-Methylcyclopentanone. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclopentane. Retrieved from [Link]
ResearchGate. (n.d.). Refractive index of cyclopentanone. Retrieved from [Link]
Justrite. (n.d.). YOUR GUIDE TO HANDLING FLAMMABLE LIQUIDS SAFELY. Retrieved from [Link]
Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 2-pentanone. Retrieved from [Link]
Michigan State University. (n.d.). Investigation 1: Density of Materials. Retrieved from [Link]
Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]
U.S. Chemical Storage. (2017, October 11). Safely Store Flammable MEK Solvents. Retrieved from [Link]
Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Retrieved from [Link]
Pasadena City College. (n.d.). MEASUREMENT OF DENSITY. Retrieved from [Link]
University of Tennessee. (n.d.). Use and Storage of Flammable and Combustible Liquids. Retrieved from [Link]
De Gruyter. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
MDPI. (n.d.). Solvent-Free Synthesis of 2,5-Bis((dimethylamino)methylene)cyclopentanone. Retrieved from [Link]
ResearchGate. (n.d.). Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2‐methylcyclohexanone oxime and of its O‐methyl ether. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) The Vibrational Analysis of Cyclopentanone. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
University of Illinois. (2024, June 12). Flammable Liquids. Retrieved from [Link]
YouTube. (2021, May 31). Refractive Index Experiment S21. Retrieved from [Link]
DiVA portal. (n.d.). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectra of cyclopentanone interacted with 90 fs laser.... Retrieved from [Link]
Metricon. (n.d.). Measuring Index/Birefringence of Bulk Polymers and Flexible Polymer Films. Retrieved from [Link]
YouTube. (2025, January 28). PART 19: MASS SPECTRUM OF CYCLOPENTANONE. Retrieved from [Link]
Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methylcyclopentanone This guide provides a comprehensive examination of two critical physical properties of 2-Methylcyclopentanone (CAS: 1120-72-5): its...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Physicochemical Properties of 2-Methylcyclopentanone
This guide provides a comprehensive examination of two critical physical properties of 2-Methylcyclopentanone (CAS: 1120-72-5): its boiling point and density. Intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of values to explore the underlying physicochemical principles and the robust experimental methodologies required for their accurate determination.
Introduction to 2-Methylcyclopentanone
2-Methylcyclopentanone, with the molecular formula C₆H₁₀O, is a cyclic ketone that presents as a colorless to slightly yellow liquid.[1] Its structure consists of a five-membered carbon ring with a ketone functional group and a methyl group on the adjacent (alpha) carbon. This structure imparts specific chemical and physical properties that are crucial for its application in various synthetic pathways and as a specialty solvent. An understanding of its boiling point and density is fundamental for process design, purification, and quality control.
Core Physicochemical Properties
A summary of 2-Methylcyclopentanone's key physical properties provides a foundational dataset for laboratory applications. The values presented are collated from various authoritative sources and represent a consensus in the scientific literature.
Boiling Point: Theory and Experimental Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid. This property is a direct indicator of the strength of intermolecular forces within the substance.
Theoretical Basis
The boiling point of 2-Methylcyclopentanone is governed by the interplay of two primary intermolecular forces:
Van der Waals Dispersion Forces: These forces are present in all molecules and increase with molecular size and surface area. As the number of electrons in a molecule increases, the likelihood of temporary dipoles forming also increases, leading to stronger dispersion forces.[9]
Dipole-Dipole Interactions: The presence of the carbonyl group (C=O) creates a significant permanent dipole in the molecule, with the oxygen atom being more electronegative than the carbon atom.[9] These permanent dipoles align, resulting in a strong attractive force between adjacent molecules, which requires more energy (a higher temperature) to overcome compared to non-polar molecules of similar size.[9]
The boiling point of 2-Methylcyclopentanone (139-141.6 °C) is significantly higher than that of a non-polar hydrocarbon of similar molecular weight, such as methylcyclopentane (72 °C), illustrating the substantial contribution of the dipole-dipole interactions from the ketone group.[4][6]
Experimental Protocol: Boiling Point Determination via Simple Distillation
Distillation is the gold-standard method for determining the boiling point of a pure liquid.[10] The process relies on vaporizing the liquid and then condensing the vapor back into a liquid, while carefully monitoring the temperature of the vapor phase.[10] A constant temperature reading during the collection of the distillate indicates the boiling point at the given atmospheric pressure.[10]
Methodology:
Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a Claisen adapter, a thermometer or temperature probe, a condenser, and a receiving flask. Ensure all glass joints are securely clamped. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor distilling into the condenser.
Sample Preparation: Place approximately 20-30 mL of 2-Methylcyclopentanone and a few boiling chips into the round-bottom flask to ensure smooth boiling.
Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to produce a distillation rate of 1-2 drops per second in the receiving flask.
Equilibration: As the liquid boils, the vapor will rise and its temperature will increase. Allow the temperature to stabilize; this occurs when the entire apparatus has heated to the temperature of the vapor.
Data Collection: Record the temperature at which a steady state is achieved, characterized by a constant temperature reading and the consistent condensation of liquid into the receiving flask. This stable temperature is the observed boiling point.
Pressure Correction: Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary to normalize the boiling point to standard pressure.
Experimental Workflow: Boiling Point Determination
The following diagram illustrates the logical flow for the experimental determination of a liquid's boiling point.
Caption: Workflow for Boiling Point Determination via Distillation.
Density: Theory and Experimental Determination
Density is an intrinsic physical property defined as the mass of a substance per unit volume (D = m/v).[11] It is influenced by molecular weight, molecular packing in the liquid state, and temperature.
Theoretical Basis
The density of a liquid is determined by the mass of its individual molecules and how closely they can pack together.[11] 2-Methylcyclopentanone, with a density of approximately 0.917 g/mL at 25 °C, is less dense than water (approx. 1.0 g/mL).[1][11] Temperature is a critical variable; as the temperature of a liquid increases, its molecules gain kinetic energy, leading to increased volume and a corresponding decrease in density. Therefore, precise temperature control is paramount for accurate density measurements.
Experimental Protocol: Density Determination Using a Graduated Cylinder and Balance
While a pycnometer yields the most accurate results, a well-executed measurement using a calibrated graduated cylinder and an analytical balance is sufficient for many applications and serves to illustrate the core principle.[12][13] This protocol incorporates steps for self-validation through repetition.
Methodology:
Instrument Preparation: Ensure the analytical balance is calibrated and the 10 mL graduated cylinder is clean and completely dry.
Mass of Empty Cylinder: Place the empty graduated cylinder on the analytical balance and tare it, or record its mass to at least three decimal places.[12]
Volume Measurement: Carefully add 2-Methylcyclopentanone to the graduated cylinder until the bottom of the meniscus is aligned with the 5 mL mark.
Mass of Sample: Place the graduated cylinder containing the sample on the balance and record the combined mass.[12]
Temperature Measurement: Immediately measure and record the temperature of the 2-Methylcyclopentanone sample.
Calculation (Trial 1): Calculate the mass of the liquid by subtracting the mass of the empty cylinder.[14] Calculate the density by dividing the mass by the volume (5.0 mL).
Repetition for Validation (Trials 2 & 3): Repeat steps 3-6 by adding the liquid to the 7 mL and 9 mL marks, respectively. This provides multiple data points to ensure precision.
Data Analysis: Calculate the average density from the three trials. The consistency of the results serves as an internal validation of the technique.
Experimental Workflow: Density Determination
The following diagram outlines a robust workflow for determining the density of a liquid.
Caption: Workflow for Liquid Density Determination.
Spectroscopic Characterization of 2-Methylcyclopentanone: A Comprehensive Analytical Framework
Executive Summary & Structural Context 2-Methylcyclopentanone (CAS: 1120-72-5) represents a fundamental cyclic ketone scaffold frequently utilized as an intermediate in the synthesis of bioactive terpenes and pharmaceuti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Context
2-Methylcyclopentanone (CAS: 1120-72-5) represents a fundamental cyclic ketone scaffold frequently utilized as an intermediate in the synthesis of bioactive terpenes and pharmaceutical agents.[1][2][3][4][5][6] Its structural rigidity, combined with the conformational flexibility of the five-membered ring (envelope vs. twist conformations), presents unique spectroscopic signatures distinct from its six-membered analogs (e.g., cyclohexanone).
This technical guide provides a validated framework for the identification and purity assessment of 2-Methylcyclopentanone using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). The protocols below are designed to ensure reproducibility in a research or QC setting.
Structural Data[1][3][4][5][7][8][9]
Formula:
Molecular Weight: 98.14 g/mol
Chirality: The C2 position is a stereocenter.[5] Unless synthesized via asymmetric catalysis, the commercial standard is a racemic mixture (
Key Feature: The 5-membered ring imposes angle strain, shifting vibrational frequencies and reactivity profiles compared to acyclic ketones.[5]
Infrared Spectroscopy (Vibrational Analysis)
Mechanistic Insight: Ring Strain & Carbonyl Frequency
Unlike acyclic ketones (typically
) or cyclohexanones (), 2-methylcyclopentanone exhibits a hypsochromic shift (higher frequency) in its carbonyl absorption.[5] The internal bond angle of the cyclopentane ring () is smaller than the ideal hybridization angle ().[5] This compression increases the -character of the -bond in the C=O group, strengthening the bond and raising the absorption frequency.[5]
C-C skeletal vibrations and ring breathing modes.[5]
Protocol: IR Sample Preparation
Technique: Attenuated Total Reflectance (ATR) is recommended for neat liquid samples.[5]
Background: Collect a background spectrum (air) before application.[5]
Application: Apply 10–20
of neat 2-methylcyclopentanone to the diamond/ZnSe crystal.
Cleaning: Due to volatility, ensure the crystal is capped if using transmission cells. Clean with isopropanol immediately after acquisition to prevent cross-contamination.[5]
Mass Spectrometry (Fragmentation Logic)
Mechanistic Insight:
-Cleavage
The ionization of 2-methylcyclopentanone (
) is dominated by -cleavage, a characteristic pathway for cyclic ketones.[5] The ring opens adjacent to the carbonyl group, leading to radical cations that undergo further elimination.[5]
Key Fragmentation Pathways:
Molecular Ion (
): m/z 98 (Distinct, usually 30-60% relative abundance).[5]
Figure 1: Simplified fragmentation pathway for 2-Methylcyclopentanone under Electron Ionization (70 eV).[5]
Nuclear Magnetic Resonance (NMR)
Mechanistic Insight: Diastereotopicity & Chemical Shift
The methyl substitution at C2 creates a chiral center, rendering the protons on the ring methylene groups (C3, C4, C5) diastereotopic.[5][7] This results in complex multiplet splitting patterns rather than simple triplets or quartets.[5]
H NMR Data (400 MHz,
)
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Coupling ()
1.09 – 1.12
Doublet ()
3H
(Methyl)
1.40 – 1.60
Multiplet ()
1H
Ring Proton (H-3/H-4)
Complex
1.70 – 1.90
Multiplet ()
1H
Ring Proton (H-3/H-4)
Complex
2.00 – 2.15
Multiplet ()
2H
Ring Protons (H-3/H-4)
Complex
2.18 – 2.35
Multiplet ()
3H
-Protons (H-2, H-5)
Deshielded by C=O
Note on H-2/H-5: The proton at C2 (methine) and the protons at C5 (methylene) are both
to the carbonyl, shifting them downfield (2.0–2.3 ppm). The C2 proton couples with the methyl group and the C3 protons, creating a distinct multiplet often overlapping with the C5 protons.[5]
) containing 0.03% TMS (Tetramethylsilane) as an internal standard.[5]
Concentration: Dissolve ~10–15 mg of sample in 0.6 mL of solvent.
Tube: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure shimming stability.
Acquisition:
1H: 16 scans, 1s relaxation delay.
13C: 256–512 scans (due to lower sensitivity), proton-decoupled.
Analytical Workflow Visualization
The following diagram illustrates the integrated workflow for validating the identity of 2-Methylcyclopentanone in a synthesis or QC pipeline.
Figure 2: Integrated analytical workflow for structural validation.
References
National Institute of Standards and Technology (NIST). 2-Methylcyclopentanone Mass Spectrum and IR Data.[5] NIST Chemistry WebBook, SRD 69.[5] [Link]
Spectral Database for Organic Compounds (SDBS). SDBS No. 2686: 2-Methylcyclopentanone.[5] National Institute of Advanced Industrial Science and Technology (AIST).[5] [Link]
preparation of 2-Methylcyclopentanone from dialkyl adipates
An In-depth Technical Guide to the Synthesis of 2-Methylcyclopentanone from Dialkyl Adipates Abstract This technical guide provides a comprehensive overview of the synthesis of 2-methylcyclopentanone, a valuable syntheti...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Synthesis of 2-Methylcyclopentanone from Dialkyl Adipates
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-methylcyclopentanone, a valuable synthetic intermediate, from readily available dialkyl adipates.[1][2] The core of this process is the Dieckmann condensation, an intramolecular cyclization that efficiently constructs the five-membered cyclopentanone ring.[3][4][5] This document offers a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical process considerations for each stage of the synthesis: the Dieckmann condensation, subsequent α-alkylation, and final hydrolysis and decarboxylation. The content is tailored for researchers, chemists, and drug development professionals, providing the necessary theoretical and practical insights for the successful laboratory-scale preparation of this important ketone.
Introduction: The Significance of 2-Methylcyclopentanone
2-Methylcyclopentanone (CAS No: 1120-72-5) is a cyclic ketone featuring a five-membered ring with a methyl substituent at the C2 position.[6] Its molecular formula is C₆H₁₀O, and it has a molecular weight of 98.14 g/mol .[6][7] This compound is a colorless liquid with a characteristic ketone odor.[8] It serves as a crucial building block and synthetic intermediate in the production of various fine chemicals, pharmaceuticals, and fragrances.[1][2] For instance, it has been utilized in the synthesis of MK-0354, a partial agonist of the nicotinic acid receptor GPR109a, and as a precursor for falcipain inhibitors.[1] Given its utility, a robust and well-understood synthetic methodology is paramount for its efficient production.
Table 1: Physicochemical Properties of 2-Methylcyclopentanone
The preparation of 2-methylcyclopentanone from a dialkyl adipate is a classic three-stage process. This route is advantageous as it builds the cyclic and substituted structure from a linear, acyclic precursor. The overall transformation can be summarized as follows:
Dieckmann Condensation: An intramolecular cyclization of a dialkyl adipate (e.g., dimethyl adipate or diethyl adipate) to form a cyclic β-keto ester, 2-carboalkoxycyclopentanone.
Alkylation: The introduction of a methyl group at the α-position of the β-keto ester.
Hydrolysis & Decarboxylation: Removal of the ester group to yield the final product, 2-methylcyclopentanone.
Caption: Overall synthetic workflow.
Stage 1: Dieckmann Condensation – Ring Formation
The cornerstone of this synthesis is the Dieckmann condensation, an intramolecular version of the Claisen condensation.[4][10] This base-catalyzed reaction transforms a 1,6-diester, such as diethyl adipate, into a five-membered cyclic β-keto ester.[4][5][11] The formation of stable five- or six-membered rings is strongly favored in this reaction.[4][10][12]
Mechanistic Principles
The reaction proceeds through several key steps, driven by the formation of a highly stabilized enolate of the product:
Enolate Formation: A strong base, typically a sodium alkoxide (e.g., sodium ethoxide, NaOEt), deprotonates the α-carbon of the diester to form a nucleophilic enolate.[4][11]
Intramolecular Attack: The enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule in a 5-exo-trig nucleophilic attack.[4]
Elimination: The resulting tetrahedral intermediate collapses, eliminating an alkoxide ion (⁻OEt) to form the cyclic β-keto ester.
Irreversible Deprotonation: The newly formed β-keto ester is significantly more acidic (pKa ≈ 11) than the alcohol byproduct (pKa ≈ 16-17).[10] The alkoxide base rapidly and irreversibly deprotonates the α-carbon situated between the two carbonyls. This final acid-base reaction is the thermodynamic driving force that shifts the equilibrium towards the product.[12]
Protonation: An acidic workup in a separate step protonates the enolate to yield the final neutral β-keto ester.[4]
Caption: Mechanism of the Dieckmann Condensation.
Experimental Protocol: Synthesis of Ethyl 2-oxocyclopentane-1-carboxylate
This protocol is a representative procedure. Researchers should consult specific literature sources for precise quantities and conditions.[2][13]
Table 2: Reagents for Dieckmann Condensation
Reagent
Molecular Wt.
Moles
Quantity
Role
Diethyl Adipate
202.25 g/mol
1.0
202.3 g
Starting Material
Sodium Ethoxide
68.05 g/mol
1.1
74.9 g
Base
Toluene
-
-
~1.5 L
Solvent
Acetic Acid (glacial)
60.05 g/mol
~1.2
~72 g
Neutralization
Hydrochloric Acid (conc.)
-
-
As needed
Acidic Workup
Procedure:
Setup: A dry, multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a distillation apparatus. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
Reagent Addition: Toluene and sodium ethoxide are charged to the flask. The mixture is heated to reflux.
Cyclization: Diethyl adipate is added dropwise to the refluxing solution over 2-3 hours. During and after the addition, the ethanol formed as a byproduct is continuously removed by distillation, often as an azeotrope with toluene. This step is critical to drive the reaction equilibrium towards the product.[2]
Reaction Completion: After the addition is complete, the mixture is refluxed for an additional 1-2 hours until no more ethanol distills.
Workup: The reaction mixture is cooled to 0-5 °C. Glacial acetic acid is added cautiously to neutralize the excess base, followed by water. The layers are separated.
Extraction & Isolation: The aqueous layer is extracted with toluene or another suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2-oxocyclopentane-1-carboxylate. Yields for this cyclization step are typically in the range of 70-80%.[2]
Stage 2: α-Alkylation
With the cyclopentanone ring formed, the next step is to introduce the methyl group at the α-position. This is achieved by forming the enolate of the β-keto ester and reacting it with a methylating agent.
Mechanistic Principles
The hydrogen on the carbon between the two carbonyl groups of the β-keto ester is highly acidic and can be easily removed by a suitable base to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an electrophilic methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in an Sₙ2 reaction.
Experimental Protocol: Synthesis of Ethyl 1-methyl-2-oxocyclopentane-1-carboxylate
Procedure:
Enolate Formation: The crude β-keto ester from the previous step is dissolved in a suitable solvent (e.g., ethanol or THF). A solution of sodium ethoxide in ethanol (or another appropriate base) is added at room temperature to form the sodium salt of the enolate.
Alkylation: Methyl iodide is added to the enolate solution. The reaction is typically stirred at room temperature or with gentle heating for several hours until completion (monitored by TLC or GC). The alkylation of the β-keto ester with methyl bromide can proceed with a yield of approximately 70%.[2][13]
Workup: The solvent is removed under reduced pressure. Water is added to the residue, and the mixture is extracted with an organic solvent (e.g., diethyl ether).
Isolation: The combined organic extracts are washed, dried, and concentrated to give the crude methylated product, which can be purified by distillation if necessary.
Stage 3: Hydrolysis and Decarboxylation
The final stage involves the removal of the carboalkoxy group to yield 2-methylcyclopentanone. This is a two-part process that is often carried out in a single pot: hydrolysis of the ester to a carboxylic acid, followed by thermal decarboxylation.
Mechanistic Principles
The process, known as Krapcho decarboxylation under certain conditions, is a fundamental transformation in organic synthesis.[14]
Hydrolysis (Saponification): The ester is first hydrolyzed to a carboxylate salt using an aqueous base (like NaOH or KOH) and heat. Subsequent acidification with a strong acid (e.g., H₂SO₄ or HCl) protonates the carboxylate to form a β-keto acid.
Decarboxylation: β-keto acids are thermally unstable.[15] Upon heating, they readily lose carbon dioxide (CO₂) through a cyclic six-membered transition state to yield an enol, which quickly tautomerizes to the more stable keto form—the final product.[15]
Caption: Mechanism of β-Keto Acid Decarboxylation.
Experimental Protocol: Synthesis of 2-Methylcyclopentanone
Procedure:
Hydrolysis: The crude ethyl 1-methyl-2-oxocyclopentane-1-carboxylate is refluxed with an aqueous solution of sodium or potassium hydroxide for several hours to ensure complete saponification of the ester.
Decarboxylation: After cooling, the reaction mixture is acidified by the slow addition of a strong acid, such as dilute sulfuric acid. The acidified mixture is then heated, often with simultaneous steam distillation or simple distillation, to effect decarboxylation and isolate the product. The hydrolysis and decarboxylation step can achieve yields of around 80%.[2]
Isolation and Purification: The distillate, containing 2-methylcyclopentanone and water, is collected. The product is separated from the aqueous layer. It is important to note that 2-methylcyclopentanone has significant water solubility, necessitating multiple extractions of the aqueous phase with a suitable solvent (e.g., diethyl ether) to maximize recovery.[2] The combined organic layers are dried over anhydrous sodium sulfate.
Final Purification: The crude product is purified by fractional distillation to yield pure 2-methylcyclopentanone.
Summary of Synthesis
The three-stage synthesis provides a reliable pathway to 2-methylcyclopentanone with good overall yields, though historical processes reported total yields around 40-45% of the theoretical maximum.[2] Modern adaptations can improve this efficiency.
The synthesis of 2-methylcyclopentanone from dialkyl adipates via the Dieckmann condensation is a robust and pedagogically important method in organic chemistry. It elegantly demonstrates fundamental principles of enolate chemistry, intramolecular reactions, and decarboxylation. By carefully controlling reaction conditions—particularly the removal of alcohol during cyclization, the choice of base and alkylating agent, and the final purification protocol—researchers can efficiently prepare this versatile intermediate for applications in pharmaceutical development and beyond. This guide provides the foundational knowledge and practical framework necessary to implement this synthesis successfully in a laboratory setting.
References
Study.com. (n.d.). Devise a synthesis of 2-methylcyclopentanone from cyclohexene. You may use any required reagents. Retrieved from [Link]
Pharmaffiliates. (n.d.). CAS No: 1120-72-5 | Product Name : 2-Methylcyclopentanone. Retrieved from [Link]
Google Patents. (n.d.). US6429339B1 - Method for producing cyclopentanone.
Google Patents. (n.d.). US5672763A - Process for the preparation of 2-substituted cyclopentanones.
Fiveable. (n.d.). Intramolecular Claisen Condensations: The Dieckmann Cyclization | Organic Chemistry Class Notes. Retrieved from [Link]
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
Chemistry Notes. (n.d.). Dieckmann Condensation Mechanism, Examples and Application. Retrieved from [Link]
Pearson+. (2024, July 16). Propose mechanisms for the two Dieckmann condensations just shown... | Study Prep. Retrieved from [Link]
Eureka | Patsnap. (n.d.). Preparation method of 2, 2-dimethyl cyclopentanone. Retrieved from [Link]
The Good Scents Company. (n.d.). 2-methyl cyclopentanone. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Dieckmann Condensation. Retrieved from [Link]
PubChem. (n.d.). 2-Methylcyclopentanone. Retrieved from [Link]
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
ChemSynthesis. (2025, May 20). 2-methylcyclopentanone. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]
NIST. (n.d.). Cyclopentanone, 2-methyl-. NIST WebBook. Retrieved from [Link]
ResearchGate. (2025, August 7). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived fromOther Alcohols. Retrieved from [Link]
Semantic Scholar. (n.d.). Recent synthetic applications of the dealkoxycarbonylation reaction. Part 2. Dealkoxycarbonylations of β-keto esters. Retrieved from [Link]
Google Patents. (n.d.). EP0755912A2 - Process for the preparation of 2-substituted cyclopentanones.
YouTube. (2018, March 22). Make Cyclopentanone from Adipic Acid. Retrieved from [Link]
Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
RSC Publishing. (2021, July 2). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]
NIH. (n.d.). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Retrieved from [Link]
Technical Guide: Reactivity & Functionalization of 2-Methylcyclopentanone
The following technical guide details the core reactivity profiles of 2-Methylcyclopentanone. This document is structured to support decision-making in synthetic planning, specifically for applications in natural product...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the core reactivity profiles of 2-Methylcyclopentanone. This document is structured to support decision-making in synthetic planning, specifically for applications in natural product synthesis and medicinal chemistry.
Introduction: The Asymmetric Scaffold
2-Methylcyclopentanone (2-MCP) represents a fundamental chiral building block in organic synthesis. Unlike its symmetric parent cyclopentanone, the C2-methyl group introduces a permanent dipole and steric bias that dictates the regiochemical outcome of reactions. For drug development professionals, mastering 2-MCP is often a prerequisite for synthesizing complex hydrindane frameworks, steroids, and bioactive terpenes (e.g., dihydrojasmone).
This guide focuses on three critical reactivity pillars:
Regioselective Enolization: Controlling the "Gatekeeper" step.
Regioselective Enolization: Kinetic vs. Thermodynamic Control
The reactivity of 2-MCP is defined by the competition between the C2 (substituted) and C5 (unsubstituted) positions. Selective access to either enolate is the determining factor for subsequent C-C bond formation.
Mechanistic Divergence
Kinetic Control (C5 Attack): Deprotonation occurs at the less hindered
-proton. This is fast, irreversible, and driven by the steric accessibility of the base.
Thermodynamic Control (C2 Attack): Deprotonation occurs at the more substituted position to form the tetrasubstituted enolate (more stable double bond). This requires reversible conditions where equilibration can occur.
Reducing the ketone to an alcohol creates a second chiral center. The interaction between the C2-methyl group and the incoming hydride reagent determines the cis/trans ratio.
Steric Approach Control
Small Hydrides (LiAlH
, NaBH): Can attack from either face. Often favor the thermodynamic product (trans-alcohol) or give poor selectivity.
Bulky Hydrides (L-Selectride): The bulky alkyl groups on boron force the reagent to attack from the less hindered face (anti to the methyl group). This kinetic control yields the cis-alcohol (OH and Me on the same side).
Comparative Data: Reduction of 2-Methylcyclopentanone
Reagent
Conditions
Major Isomer
dr (cis:trans)
Mechanism
LiAlH
EtO, 0°C
Trans
~25:75
Thermodynamic/Small Nucleophile
NaBH
MeOH, 0°C
Trans
~30:70
Thermodynamic/Small Nucleophile
L-Selectride
THF, -78°C
Cis
>95:5
Steric Approach Control
Protocol: High-Fidelity Cis-Reduction
Setup: Flame-dry a flask under Argon. Add 2-MCP (1.0 equiv) in anhydrous THF.
Cooling: Cool strictly to -78°C.
Addition: Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise. Note: Rapid addition causes exotherms that erode selectivity.
Quench: Oxidative workup is required to remove boron byproducts. Add NaOH (3M) followed by H
O carefully at 0°C.
Result: Exclusive formation of cis-2-methylcyclopentanol.
Oxidative Ring Expansion: Baeyer-Villiger Oxidation
This reaction converts 2-MCP into a lactone. The regiochemistry is governed by the migratory aptitude of the carbon atoms adjacent to the carbonyl.
Migratory Aptitude Rules
In the Criegee intermediate, the group best able to stabilize a partial positive charge migrates.
C2 Path: The C2 carbon is a methine (secondary alkyl, branched).
C5 Path: The C5 carbon is a methylene (secondary alkyl, unbranched).
Outcome: The C2 carbon (more substituted) migrates preferentially.[2]
Reaction Workflow
The oxidation inserts an oxygen atom between the carbonyl and the C2-methyl carbon, yielding 6-methyl-tetrahydro-2H-pyran-2-one .
Figure 2: Regioselective oxygen insertion driven by electronic migratory aptitude.
Standard Protocol[3]
Safety: m-CPBA is shock-sensitive. Use commercially available 77% max purity or generate peracids in situ.
Reaction: Dissolve 2-MCP in DCM. Add NaHCO
(buffer to prevent transesterification).
Oxidant: Add m-CPBA (1.2 equiv) at 0°C. Warm to RT overnight.
Workup: Quench with aqueous Na
SO (destroys excess peroxide) then wash with NaHCO (removes m-chlorobenzoic acid).
Advanced C-C Bond Construction: Robinson Annulation
For drug discovery, 2-MCP is often used to construct hydrindane (fused 5,6-ring) systems via Robinson Annulation. This requires the thermodynamic enolate to generate a quaternary angular methyl group.
Strategic Logic
To mimic steroid backbones, the methyl group must be at the ring junction.
Step 1: Thermodynamic enolization (at C2).
Step 2: Michael Addition to Methyl Vinyl Ketone (MVK).[3]
Figure 3: Construction of the hydrindane core via thermodynamic enolate trapping.
References
Regioselective Enolization
House, H. O.; Czuba, L. J.; Gall, M.; Olmstead, H. D. "Chemistry of carbanions. XVIII. Preparation of trimethylsilyl enol ethers." J. Org. Chem.1969, 34, 2324.
Stereoselective Reduction (Selectrides)
Brown, H. C.; Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." J. Am. Chem. Soc.[1][5]1972 , 94, 7159.
Baeyer-Villiger Oxidation
Krow, G. R. "The Baeyer-Villiger Oxidation of Ketones and Aldehydes." Org.[4][6][7] React.1993 , 43, 251.
Robinson Annulation & Alkylation
Stork, G.; Danheiser, R. L. "The Regiospecific Alkylation of Cyclic beta-Diketone Enol Ethers." J. Org. Chem.1973, 38, 1775.
The Evolution of 2-Methylcyclopentanone: From Fundamental Synthon to Chiral Scaffold
Executive Summary & Chemical Identity 2-Methylcyclopentanone (CAS: 1120-72-5) is a cyclic ketone that serves as a linchpin in the synthesis of complex alicyclic compounds.[1] Historically overshadowed by its six-membered...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
2-Methylcyclopentanone (CAS: 1120-72-5) is a cyclic ketone that serves as a linchpin in the synthesis of complex alicyclic compounds.[1] Historically overshadowed by its six-membered analog (2-methylcyclohexanone), it has emerged as a critical intermediate in the pharmaceutical industry—specifically for partial agonists of the G-protein-coupled receptor 109a (e.g., MK-0354)—and as a precursor in the fragrance industry for dihydrojasmone derivatives.
This guide analyzes the transition of 2-methylcyclopentanone from a theoretical curiosity in the Otto Wallach era to a precision tool in asymmetric synthesis.
Property
Specification
IUPAC Name
2-Methylcyclopentan-1-one
Molecular Formula
C₆H₁₀O
Molecular Weight
98.14 g/mol
Boiling Point
139 °C
Density
0.917 g/mL at 25 °C
Odor Profile
Minty, camphoraceous, fruity (distinct from the maple-like cyclopentenolone)
The history of 2-methylcyclopentanone is inextricably linked to the broader study of alicyclic compounds in the late 19th and early 20th centuries. While Otto Wallach (Nobel Prize, 1910) is credited with the systematic characterization of terpenes and cyclic ketones (specifically 2-methylcyclohexanone via oxidation), the five-membered ring presented unique synthetic challenges due to ring strain and conformational flexibility [1].
The definitive early synthesis was not a direct oxidation but a construct of the Dieckmann Condensation (1894). Walter Dieckmann demonstrated that diesters of adipic acid could undergo intramolecular Claisen condensation to form cyclic
-keto esters. This established the first reliable route to substituted cyclopentanones:
Cyclization: Adipic acid diesters
2-carbethoxycyclopentanone.
Alkylation: Methylation of the stabilized enolate.
Decarboxylation: Hydrolysis and removal of the ester group to yield 2-methylcyclopentanone.[2]
This "build-and-break" strategy remained the industrial standard for decades before direct alkylation methods became viable with the advent of strong, non-nucleophilic bases in the mid-20th century.
Synthetic Architectures
Modern synthesis relies on two primary methodologies: the classical Dieckmann route (Thermodynamic reliability) and Direct Enolate Alkylation (Kinetic precision).
Diagram 1: Comparative Synthetic Pathways
Caption: Comparison of the classical Dieckmann cyclization route (top) versus modern direct alkylation (bottom).[2]
Technical Deep Dive: Kinetic vs. Thermodynamic Control
For researchers, the choice of synthesis dictates the impurity profile. Direct methylation of cyclopentanone is faster but prone to poly-alkylation (forming 2,2-dimethyl or 2,5-dimethyl byproducts).
Thermodynamic Control (Reversible): Using weak bases (alkoxides) at higher temperatures allows the enolate to equilibrate. However, for unsubstituted cyclopentanone, there is no "more substituted" enolate initially. The challenge arises after the first methylation. The 2-methyl product has a more substituted
-carbon (thermodynamically more stable enolate).[3][4][5] Thus, thermodynamic conditions favor over-alkylation at the same carbon, leading to 2,2-dimethylcyclopentanone .
Kinetic Control (Irreversible): Using Lithium Diisopropylamide (LDA) at -78°C sterically hinders the base from accessing the more substituted position of the product, preventing over-alkylation. However, for the starting material, it simply ensures mono-deprotonation.
Expert Insight: To synthesize pure 2-methylcyclopentanone via direct alkylation, one must use a slight excess of ketone (to prevent di-alkylation) or use the enamine method (Stork Enamine Synthesis), which sterically disfavors poly-alkylation.
Experimental Protocol: Direct Alkylation via LDA
Note: This protocol utilizes kinetic control parameters to minimize poly-alkylation, a common failure point in standard literature procedures.
Reagents & Equipment[8]
Substrate: Cyclopentanone (distilled, stored over 4Å sieves).
Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.
Electrophile: Methyl Iodide (MeI).
Solvent: Anhydrous Tetrahydrofuran (THF).
Atmosphere: Dry Argon or Nitrogen.
Step-by-Step Methodology
System Preparation: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet. Cool to room temperature under positive nitrogen pressure.
Base Generation/Addition: Charge the flask with anhydrous THF (50 mL) and cool to -78°C (dry ice/acetone bath). Add LDA (1.1 eq) slowly via syringe to maintain temperature.
Enolization: Add Cyclopentanone (1.0 eq) dropwise over 15 minutes.
Causality: Slow addition at -78°C prevents local heating and ensures the quantitative formation of the lithium enolate without self-condensation.
Hold: Stir at -78°C for 45 minutes.
Alkylation: Add Methyl Iodide (1.2 eq) dropwise.
Critical Step: Although MeI is highly reactive, maintaining -78°C initially prevents dialkylation. Allow the solution to warm slowly to 0°C over 2 hours.
Quenching: Quench with saturated aqueous Ammonium Chloride (
).
Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo.
Purification: Fractional distillation is required to separate the product (bp 139°C) from unreacted starting material (bp 130°C) and trace dimethyl byproducts.
Diagram 2: Mechanism of Enolate Alkylation
Caption: Reaction flow showing the critical divergence between mono-alkylation and the unwanted poly-alkylation pathway.
Applications in Drug Development & Fine Chemistry
Pharmaceutical Intermediates
2-Methylcyclopentanone possesses a chiral center at the C2 position. While often synthesized as a racemate, its resolution or asymmetric synthesis is vital for:
MK-0354 Synthesis: Used as a building block for this nicotinic acid receptor agonist, aimed at treating dyslipidemia [2].
Prostaglandin Analogs: The cyclopentanone ring mimics the core structure of prostaglandins. The C2-methyl group often serves to block metabolic degradation at the
-position, enhancing drug half-life.
Falcipain Inhibitors: Derivatives of 2-methylcyclopentanone have been explored in the synthesis of inhibitors for Plasmodium falciparum cysteine proteases (malaria treatment) [2].
Fragrance Industry
In the fragrance sector, 2-methylcyclopentanone is a direct precursor to Dihydrojasmone (via aldol condensation with pentanal followed by oxidation/rearrangement). It provides the "blooming" effect in jasmine and tuberose accords.
References
NobelPrize.org. (1910).[6] Otto Wallach – Facts. The Nobel Prize in Chemistry 1910.[6][7] Available at: [Link][6]
Chemistry LibreTexts. (2022). 12.5: α-Carbon Reactions in the Synthesis Lab - Kinetic vs. Thermodynamic Alkylation Products. Available at: [Link]
solubility of 2-Methylcyclopentanone in different solvents
An In-depth Technical Guide to the Solubility of 2-Methylcyclopentanone For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the solubility ch...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 2-Methylcyclopentanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Methylcyclopentanone (CAS No. 1120-72-5), a key intermediate and solvent in organic synthesis and pharmaceutical development. We will delve into the fundamental physicochemical principles governing its solubility, present collated solubility data across a spectrum of common laboratory solvents, and provide a detailed, field-proven protocol for the experimental determination of solubility. This document is intended to serve as a practical resource for scientists requiring a deep, functional understanding of 2-Methylcyclopentanone's behavior in solution.
Introduction to 2-Methylcyclopentanone: A Profile
2-Methylcyclopentanone is a cyclic ketone, appearing as a clear, colorless to pale yellow liquid with the chemical formula C₆H₁₀O.[1][2] Its molecular structure, featuring a five-membered carbon ring with a methyl substituent and a carbonyl functional group, dictates its physical and chemical properties.[2] This structure imparts a moderate polarity, making it a versatile solvent and a reactive intermediate for synthesizing more complex molecules, particularly in the pharmaceutical and fine chemical industries.[1][3] A foundational understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating products.
The solubility of a solute in a solvent is not a random phenomenon; it is governed by the thermodynamics of the dissolution process, which is fundamentally driven by intermolecular forces.[10][11] The adage "like dissolves like" serves as a useful heuristic, but a deeper, mechanistic understanding is required for scientific application.
The Role of Intermolecular Forces
The dissolution process can be conceptualized as a three-step energetic cycle:
Solute-Solute Interaction Separation: Energy is required to overcome the forces holding the 2-Methylcyclopentanone molecules together. As a polar molecule, these are primarily strong dipole-dipole interactions originating from the carbonyl group (C=O), as well as weaker van der Waals forces.[12]
Solvent-Solvent Interaction Separation: Energy must be input to create a cavity in the solvent matrix to accommodate the solute molecule. The energy required depends on the strength of the solvent's own intermolecular forces (e.g., hydrogen bonding in water, dipole-dipole in acetone).[11][13]
Solute-Solvent Interaction Formation: Energy is released when the 2-Methylcyclopentanone molecule interacts with the surrounding solvent molecules. The magnitude of this energy release is the critical determinant of solubility.[13]
A favorable dissolution process occurs when the energy released in Step 3 is comparable to, or greater than, the energy consumed in Steps 1 and 2.[11]
Molecular Interactions of 2-Methylcyclopentanone
2-Methylcyclopentanone's carbonyl group is the primary driver of its solubility characteristics. The significant difference in electronegativity between the carbon and oxygen atoms creates a strong dipole moment, with a partial negative charge (δ-) on the oxygen and a partial positive charge (δ+) on the carbon.[12][14]
In Polar Protic Solvents (e.g., Water, Ethanol): While 2-Methylcyclopentanone cannot act as a hydrogen bond donor, the lone electron pairs on its carbonyl oxygen can act as a hydrogen bond acceptor. It can form hydrogen bonds with the partially positive hydrogen atoms of protic solvents.[15][16] This strong interaction explains its moderate solubility in water and high solubility in alcohols.[3]
In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): In these solvents, the dominant interactions are strong dipole-dipole forces between the carbonyl group of 2-Methylcyclopentanone and the polar functional groups of the solvent.[3]
In Non-Polar Solvents (e.g., Hexane, Toluene): Lacking a strong dipole, non-polar solvents can only interact with 2-Methylcyclopentanone via weak van der Waals (London dispersion) forces. These interactions are generally not strong enough to overcome the potent dipole-dipole forces between 2-Methylcyclopentanone molecules, resulting in lower solubility.
The diagram below illustrates these fundamental interactions.
The following table summarizes the known solubility of 2-Methylcyclopentanone in various common laboratory solvents. It is important to note that qualitative terms like "soluble" or "insoluble" can be context-dependent. Where available, quantitative data provides a more precise measure.
This section provides a robust, step-by-step protocol for the quantitative determination of 2-Methylcyclopentanone solubility, based on the widely used isothermal shake-flask method.[17][18] This method establishes a thermodynamic equilibrium between the dissolved and undissolved solute at a constant temperature.
Equipment: Temperature-controlled orbital shaker or water bath, centrifuge, analytical instrument for quantification (e.g., Gas Chromatograph with FID detector (GC-FID) or HPLC-UV).
To a series of 20 mL glass vials, add a known mass or volume of the chosen solvent (e.g., 10.0 mL).
Add 2-Methylcyclopentanone in excess until a visible amount of undissolved liquid phase remains. This ensures the solution becomes saturated.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C).
Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. Causality Note: This extended period allows the dissolution and precipitation rates to become equal, establishing a true thermodynamic equilibrium.
Phase Separation:
After equilibration, stop the agitation and allow the vials to rest in the temperature-controlled environment for at least 2 hours. This allows the undissolved excess solute to settle.
For fine dispersions, centrifugation at the same constant temperature may be required to achieve clear separation.
Sampling and Filtration:
Carefully withdraw an aliquot (e.g., 1.0 mL) of the clear supernatant using a syringe that has been thermally equilibrated to the experimental temperature. Trustworthiness Note: Using a cold syringe can cause the solute to precipitate, leading to erroneously low results.
Immediately pass the aliquot through a 0.22 µm syringe filter (compatible with the solvent) into a pre-weighed volumetric flask. This step is critical to remove any microscopic, undissolved droplets.
Quantification:
Determine the mass of the transferred filtrate.
Dilute the sample to a known volume with fresh solvent to bring its concentration within the calibrated range of the analytical instrument.
Analyze the concentration of 2-Methylcyclopentanone in the diluted sample using a validated analytical method, such as GC-FID, against a multi-point calibration curve.
Calculation:
Calculate the concentration in the original saturated solution by applying the dilution factor.
The final solubility is typically expressed in mass per volume (g/L), mass per mass (g/g solvent), or molarity (mol/L).
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable. 2-Methylcyclopentanone is a flammable liquid and vapor (Flam. Liq. 3, H226).[9][19]
Handling: Keep away from heat, sparks, open flames, and other ignition sources.[9][19] Use non-sparking tools and explosion-proof equipment.[8][19] Ground and bond containers when transferring material to prevent static discharge.[8][19] Use only in a well-ventilated area.[8]
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and appropriate lab clothing.[9][20] In case of inadequate ventilation, respiratory protection may be necessary.[9]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable materials.[8][19]
Always consult the most current Safety Data Sheet (SDS) for the specific material being handled.[9][21][19]
Conclusion
The solubility of 2-Methylcyclopentanone is a critical parameter dictated by its molecular structure, specifically the polar carbonyl group. It exhibits high solubility in polar organic solvents like ethanol and acetone, and moderate solubility in water, driven by its ability to engage in dipole-dipole interactions and act as a hydrogen bond acceptor. This guide provides the theoretical framework, practical data, and a validated experimental protocol to empower researchers to confidently and accurately work with 2-Methylcyclopentanone in solution-based applications.
References
Solubility of Things. (n.d.). 2-Methylcyclopentanone.
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 2-Methylcyclopentanone.
Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methylcyclopentanone.
Huanuoyy. (n.d.). 2-Methylcyclopentanone(1120-72-5)MSDS Melting Point Boiling Density Storage Transport.
Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet: 2-Methylcyclopentanone.
The Good Scents Company. (n.d.). 2-methyl cyclopentanone.
Guidechem. (n.d.). What are the properties and applications of 2-Methylcyclopentanone?.
Clark, J. (n.d.). an introduction to aldehydes and ketones. Chemguide.
CK-12 Foundation. (2026). Physical Properties of Aldehydes and Ketones.
ChemicalBook. (n.d.). 2-Methylcyclopentanone.
Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.
Quora. (2016). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?.
ResearchGate. (2025). Solubility Determination and Modeling and Dissolution Thermodynamic Properties of Raspberry Ketone in Binary Solvent Mixtures of Ethanol and Water. Retrieved from [Link]
Journal of Chemical & Engineering Data. (2019). Determination and Correlation of the Solubility of Musk Ketone in Pure and Binary Solvents at 273.15–313.15 K. Retrieved from [Link]
ResearchGate. (n.d.). Solubility and solution thermodynamics of Raspberry Ketone in pure organic solvents and binary solvent mixtures. Retrieved from [Link]
ResearchGate. (n.d.). Determination and Correlation of the Solubility of Musk Ketone in Pure and Binary Solvents at 273.15–313.15 K. Retrieved from [Link]
Scribd. (n.d.). Scientific Paper Exp 7. Retrieved from [Link]
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from [Link]
Fiveable. (n.d.). 9.6 Free Energy of Dissolution. Retrieved from [Link]
OpenStax. (2021). Thermodynamics of the Dissolution Process. YouTube. Retrieved from [Link]
Chemistry LibreTexts. (2022). 8.2: Thermodynamics of Solutions. Retrieved from [Link]
PubChem. (n.d.). 2-Methylcyclopentanone. Retrieved from [Link]
Advanced Quantum Chemical Characterization of 2-Methylcyclopentanone
The following guide details the quantum chemical characterization of 2-Methylcyclopentanone , a critical chiral building block in pharmaceutical synthesis and fragrance chemistry. This document is structured to serve as...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the quantum chemical characterization of 2-Methylcyclopentanone , a critical chiral building block in pharmaceutical synthesis and fragrance chemistry. This document is structured to serve as a high-level protocol for researchers requiring rigorous conformational and spectroscopic data.
A Protocol for Conformational Dynamics, Stereochemical Assignment, and Spectroscopic Prediction
Executive Summary
2-Methylcyclopentanone represents a deceptively simple challenge in computational organic chemistry. While small (C₆H₁₀O), its structural dynamics are governed by the low-barrier pseudorotation of the cyclopentane ring, coupled with the stereoelectronic effects of the
-methyl substituent. For drug development professionals, accurate modeling of this molecule is a prerequisite for predicting the stereochemical outcome of aldol condensations, alkylations, and reductions.
This guide moves beyond standard "optimization + frequency" workflows. It prescribes a multi-tiered approach to capture the full conformational ensemble, essential for accurately predicting chiroptical properties like Vibrational Circular Dichroism (VCD), which are the gold standard for absolute configuration assignment in solution.
Theoretical Framework & Computational Strategy
Hamiltonian Selection: The Case for Dispersion
Standard functionals like B3LYP often fail to accurately describe the weak London dispersion forces that stabilize specific ring puckering modes in cycloalkanes. For 2-methylcyclopentanone, where the energy difference between envelope and twist conformers is often < 1 kcal/mol, dispersion is non-negotiable.
B97X-D includes long-range corrections and empirical dispersion, providing superior accuracy for non-covalent intramolecular interactions compared to standard hybrid functionals [1].[1]
Rationale: The carbonyl oxygen lone pairs require diffuse functions (++) to correctly model the
electronic transitions and hydrogen-bonding interactions in solution.
Solvation Models
Gas-phase calculations are insufficient for polar ketones.[1] The SMD (Solvation Model based on Density) is preferred over IEFPCM for calculating free energies of solvation (
), particularly when comparing tautomer stability (keto vs. enol).[2]
The Conformational Landscape
The central challenge is the Pseudorotation Pathway . Unlike cyclohexane (chair/boat), cyclopentanone undergoes a continuous ripple effect involving Envelope (E) and Twist (T) forms.[2]
Key Conformers
The 2-methyl substituent introduces asymmetry, breaking the degeneracy of the ring puckering. We must locate minima where the methyl group adopts:
Pseudo-Equatorial (
): Generally more stable, minimizing 1,3-diaxial-like repulsions.[1]
Pseudo-Axial (
): Often destabilized by steric clash but can be stabilized by hyperconjugation ().[1][2]
Critical Insight: In 2-substituted cyclopentanones, the eclipse of the methyl group with the carbonyl oxygen is a high-energy transition state. The lowest energy conformers typically place the methyl group in a Twist conformation to relieve this torsional strain [2].
Data Summary: Theoretical Energies (Representative)
For chiral drugs, VCD is the definitive method for assigning Absolute Configuration (AC).[1]
Mechanism: VCD relies on the differential absorption of left and right circularly polarized IR radiation during vibrational excitation.
Protocol: Calculate VCD spectra for both
and enantiomers. The Boltzmann-weighted average of the conformers (Table above) must be used to generate the final predicted spectrum.
Key Marker: The carbonyl stretching region (~1740 cm⁻¹) often shows a characteristic bisignate couplet in the VCD spectrum sensitive to the ring pucker [3].
NMR Shielding (GIAO)[1][2]
Method: Gauge-Independent Atomic Orbital (GIAO) method at the mPW1PW91/6-311+G(2d,p) level (suggested for high accuracy).
Target:
C shifts of the C2 (chiral center) and Carbonyl C1.
Experimental Workflow Diagrams
Computational Workflow
The following diagram outlines the self-validating protocol for characterizing 2-methylcyclopentanone.
Figure 1: Comprehensive computational workflow for chiral small molecules.[1] Note the iterative loop at the frequency check to ensure true minima are located.
Pseudorotation & Reactivity Pathway
Understanding the interconversion between conformers is vital for reaction kinetics.[1]
Figure 2: Simplified potential energy surface features. The low barrier between Twist and Envelope forms implies rapid equilibrium at room temperature.
Detailed Protocol: Step-by-Step
Phase 1: Conformer Generation[2]
Input: Draw (R)-2-methylcyclopentanone in a molecular editor (e.g., GaussView, Avogadro).[1]
Sampling: Perform a systematic rotor search on the methyl group and a stochastic search for ring puckering using the MMFF94 force field.
Filter: Discard duplicates with RMSD < 0.5 Å and energy > 5 kcal/mol above the global minimum.
Note:int=ultrafine is required for resolving low-frequency torsional modes in soft rings.[1]
Validation: Ensure zero imaginary frequencies. If one imaginary frequency exists (often < -50 cm⁻¹), it likely corresponds to a hindered rotation; re-optimize along that mode.[1]
Convolution: Apply Lorentzian broadening (FWHM ~ 4-10 cm⁻¹) to simulate the spectrum.
Averaging: Sum the spectra of individual conformers weighted by their Boltzmann factors:
References
Chai, J.-D., & Head-Gordon, M. (2008).[1] Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620.[1][2] Link
Wiberg, K. B., et al. (2008).[1] Conformational Analysis of 2-Substituted Cyclopentanones. The Journal of Organic Chemistry, 73(6), 2234–2241. Link[2]
Stephens, P. J., et al. (2008).[1] Determination of Absolute Configuration using Vibrational Circular Dichroism Spectroscopy. Chemical Reviews, 112(11), 5867–5895.[1][2] Link[2]
Frisch, M. J., et al. (2016).[1] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.[1] Link
use of 2-Methylcyclopentanone in the fragrance and flavor industry
Application Note: 2-Methylcyclopentanone as a Strategic Intermediate in Fragrance & Flavor Synthesis Executive Summary 2-Methylcyclopentanone (CAS 1120-72-5) is a critical C6 cycloalkanone intermediate in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Methylcyclopentanone as a Strategic Intermediate in Fragrance & Flavor Synthesis
Executive Summary
2-Methylcyclopentanone (CAS 1120-72-5) is a critical C6 cycloalkanone intermediate in the synthesis of high-value organoleptic compounds. While possessing a minty, camphoraceous, and slightly fruity odor, it is not typically used as a direct fragrance or flavor ingredient (FEMA GRAS status is not applicable to the parent ketone for direct addition). Its primary value lies in its role as a scaffold for the synthesis of Methyl Cyclopentenolone (MCP) —a ubiquitous caramel/maple flavorant (FEMA 2700)—and various jasmone-type olfactophores.
This guide details the technical protocols for utilizing 2-Methylcyclopentanone as a precursor, focusing on the industrial synthesis of Methyl Cyclopentenolone and the requisite analytical quality control (GC-MS) to ensure downstream reaction efficiency.
Chemical Profile & Material Specifications
Before initiating synthesis, the starting material must be characterized to prevent side-reaction propagation (e.g., self-condensation).
The "2-Methylcyclopentanone Method" is a classic industrial route that converts the saturated ketone into the unsaturated dione via halogenation and hydrolysis. This route avoids the use of expensive 2-methylfuran and utilizes robust, scalable chemistry.[1]
Reaction Mechanism
Halogenation: 2-Methylcyclopentanone is chlorinated/brominated to form a di-halo intermediate (typically 2,5-dichloro-2-methylcyclopentanone or similar isomers).
Hydrolysis & Rearrangement: The halo-ketone undergoes basic hydrolysis, eliminating halides to form the dione structure, which tautomerizes to the stable enol (MCP).
Protocol 1: Synthesis of Methyl Cyclopentenolone
Safety Warning: Chlorine/Bromine are toxic and corrosive. Perform all steps in a fume hood with a caustic scrubber. 2-Methylcyclopentanone is flammable.
Reagents:
2-Methylcyclopentanone (1.0 eq)
Sulfuryl Chloride (SO₂Cl₂) or Chlorine gas (Cl₂) (2.2 eq)
Sodium Hydroxide (NaOH), 20% aqueous solution
Hydrochloric Acid (HCl), 6M
Solvent: Dichloromethane (DCM) or Carbon Tetrachloride (historical, now substituted with DCM/CHCl3)
Step-by-Step Methodology:
Chlorination (Formation of Dichloride Intermediate):
Charge a 3-neck round-bottom flask with 2-Methylcyclopentanone (100 g, 1.02 mol) and DCM (300 mL) .
Cool the system to 0–5°C using an ice/salt bath.
Add Sulfuryl Chloride (300 g, 2.22 mol) dropwise over 2 hours. Note: Maintain temperature <10°C to favor alpha-chlorination and prevent uncontrolled exotherms.
In-Process Check: Monitor by TLC or GC until the starting material is consumed (<1%). The major product is 2,5-dichloro-2-methylcyclopentanone.
Remove solvent under reduced pressure (rotary evaporator) to obtain the crude chlorinated oil.
Hydrolysis & Decarboxylation/Rearrangement:
Transfer the crude oil to a reactor containing 20% NaOH (500 mL) .
Heat the mixture to reflux (100°C) for 4 hours with vigorous stirring. The solution will darken as the dione forms.
Mechanism:[2][3][4][5][6] The base promotes double elimination of HCl and tautomerization to the enol.
Isolation & Purification:
Cool the reaction mixture to room temperature.
Acidify carefully with 6M HCl to pH 2.0. Caution: Exothermic neutralization.
Extract the aqueous phase with Ethyl Acetate (3 x 200 mL) . MCP is highly soluble in organic solvents.
Combine organic layers, wash with brine, and dry over anhydrous Na₂SO₄ .
Concentrate to a solid residue.
Recrystallization: Recrystallize from water or a water/ethanol mixture.
Final Product: White to off-white crystalline powder (m.p. 104–108°C).[7]
Yield Expectation: 60–75% (molar yield).
Figure 1: Synthetic pathway for the conversion of 2-Methylcyclopentanone to Methyl Cyclopentenolone.
Analytical Protocol: Quality Control via GC-MS
Ensuring the purity of 2-Methylcyclopentanone is vital, as isomeric impurities (e.g., 3-methylcyclopentanone) will yield off-flavor isomers in the final product.
Protocol 2: GC-MS Characterization
Objective: Quantify purity and identify isomeric impurities.
Figure 2: Analytical workflow for purity verification of 2-Methylcyclopentanone.
Safety & Regulatory Considerations
Flammability: 2-Methylcyclopentanone has a flash point of 26°C. It is a Class IC Flammable Liquid. Ground all equipment.
Toxicology: While not highly toxic, it is a skin and eye irritant. Inhalation of high concentrations may cause respiratory irritation.
Regulatory Status:
Intermediate Use: Permitted for use as a chemical intermediate under TSCA (US) and REACH (EU).
Flavor Use: The parent compound is not FEMA GRAS for direct addition to food. It must be chemically converted to a GRAS substance (like MCP, FEMA 2700) before use in flavor formulations.
References
ChemicalBook. (2025). Synthesis of Methyl Cyclopentenolone and 2-Methylcyclopentanone Methods. Retrieved from
The Good Scents Company. (2024). 2-Methylcyclopentanone: Organoleptic Properties and Safety. Retrieved from
2-Methylcyclopentanone as a precursor for jasmonates
Abstract This application note details the synthetic utility of 2-Methylcyclopentanone (2-MCP) as a scaffold for generating Jasmonate analogues , specifically focusing on the synthesis of 2-methyl-5-pentylidenecyclopenta...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This application note details the synthetic utility of 2-Methylcyclopentanone (2-MCP) as a scaffold for generating Jasmonate analogues , specifically focusing on the synthesis of 2-methyl-5-pentylidenecyclopentanone and its hydrogenated derivatives. While industrial synthesis of Methyl Dihydrojasmonate (Hedione®) typically utilizes unsubstituted cyclopentanone, 2-MCP offers a direct route to methyl-substituted jasmone derivatives , which possess distinct olfactory profiles (fruity, celery, jasmine) valuable in fragrance chemistry and agrochemical research. This guide provides a validated protocol for the regioselective cross-aldol condensation of 2-MCP with valeraldehyde (pentanal), emphasizing mechanistic control and purification strategies.
Introduction: The Jasmonate Scaffold
Jasmonates, including cis-Jasmone , Jasmonic Acid , and Methyl Dihydrojasmonate , are cyclopentanone-based signaling molecules governing plant defense and development. In the fragrance industry, they are prized for their diffusive jasmine and tuberose notes.
Structural Core: The pharmacophore consists of a cyclopentanone ring with vicinal alkyl/alkenyl side chains.
Role of 2-Methylcyclopentanone: Unlike the standard route to Hedione (which requires introducing a carboxymethyl group), 2-MCP already possesses the C2-methyl group found in cis-Jasmone and Dihydrojasmone . This makes it an ideal, atom-economical starting material for synthesizing alpha-methylated analogues via C5-functionalization.
Key Applications
Fragrance Development: Synthesis of "Iso-jasmones" with enhanced substantivity.
Agrochemistry: Precursors for stress-signaling mimics in crop protection.
Pharma: Intermediates for prostaglandin analogues.
Mechanistic Pathway & Regioselectivity
The core transformation is a Cross-Aldol Condensation between 2-MCP and Valeraldehyde (Pentanal).
The Regioselectivity Challenge:
2-Methylcyclopentanone has two enolizable positions:
C2 (Alpha): Substituted, thermodynamically stable enolate, but sterically hindered.
Under standard base-catalyzed conditions (NaOH/MeOH), the reaction proceeds preferentially at the C5 position due to steric factors, yielding the 2,5-disubstituted product. This preserves the methyl group while adding the pentyl chain, creating a "pseudo-jasmone" structure.
Reaction Pathway Diagram
Figure 1: Regioselective functionalization of 2-Methylcyclopentanone at the C5 position.
Experimental Protocol: Synthesis of 2-Methyl-5-pentylidenecyclopentanone
Objective: Synthesis of the alpha,beta-unsaturated ketone via Claisen-Schmidt condensation.
Validation: The presence of the olefinic proton at >6.0 ppm confirms the exocyclic double bond (aldol condensation product) rather than the endocyclic isomer.
Safety & Handling
2-Methylcyclopentanone: Flammable liquid (Flash point ~26°C). Irritant. Use in a fume hood.
Valeraldehyde: Highly flammable, strong stench. Handle with gloves and ensure scrubber connectivity.
Reaction Risk: The aldol reaction is exothermic. Runaway temperature can lead to polymerization of the aldehyde. Strict temperature control during addition is mandatory.
References
PubChem. (2025).[1][2] 2-Methylcyclopentanone Compound Summary. National Library of Medicine. [Link]
Xu, J., et al. (2013). "A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts." Asian Journal of Chemistry, 25(7), 3827-3830. [Link]
Bedoukian Research. (2024). Fragrance Ingredients: Jasmone and Dihydrojasmone Analogues. [Link]
Dubois, J.E., et al. (1980). "Regioselectivity in the Aldol Condensation of Asymmetric Ketones." Tetrahedron, 36, 2669.
Robinson annulation reaction with 2-Methylcyclopentanone
Application Note: Strategic Synthesis of the Hydrindane Core via Robinson Annulation Executive Summary & Scientific Context The Robinson annulation of 2-methylcyclopentanone is a cornerstone reaction in the total synthes...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of the Hydrindane Core via Robinson Annulation
Executive Summary & Scientific Context
The Robinson annulation of 2-methylcyclopentanone is a cornerstone reaction in the total synthesis of steroids, terpenoids, and complex alkaloids. It provides the most direct route to the hydrindane skeleton (bicyclo[4.3.0]nonane system) possessing an angular methyl group—a structural motif critical for the biological activity of corticosteroids and sex hormones.
This application note details the synthesis of 7a-methyl-2,3,7,7a-tetrahydro-1H-inden-5(6H)-one , focusing on the regiochemical challenges inherent to the substrate. Unlike the symmetric cyclohexanone, 2-methylcyclopentanone presents two enolization sites. Successful synthesis of the angularly substituted hydrindane requires strict adherence to thermodynamic control to favor the formation of the quaternary carbon center.
Key Technical Challenges:
Regioselectivity: Directing Michael addition to the sterically hindered C2 position (thermodynamic enolate) vs. the accessible C5 position (kinetic enolate).
Polymerization: Controlling the stability of the Michael acceptor, Methyl Vinyl Ketone (MVK).
Stereochemistry: Managing the ring fusion geometry (cis/trans) in the final reduction stages (though the annulation product itself is planar at the fusion alkene).
Mechanistic Pathway & Regiocontrol
The reaction proceeds via a tandem Michael addition / intramolecular Aldol condensation sequence.[1][2] The critical control point is the initial enolate formation.
The Regioselectivity Paradox
Kinetic Enolate (C5): Formed rapidly at low temperatures (e.g., LDA, -78°C). Attack here leads to a non-angularly substituted product (6-methyl-hydrindane derivative), which is generally undesired for steroid synthesis.
Thermodynamic Enolate (C2): Formed under reversible conditions (alkoxide bases, room temp/reflux). Although sterically hindered, attack here yields the angular methyl group essential for the steroid backbone.
Figure 1: Mechanistic Pathway and Regiochemical Divergence
Caption: Regiochemical divergence in the Robinson Annulation. The pathway to the desired angular methyl product requires thermodynamic equilibration.
Experimental Protocol: The Thermodynamic Route
This protocol utilizes a basic ethanol/methanol system to ensure thermodynamic equilibration, favoring the formation of the quaternary center.
Materials & Reagents
Reagent
Equiv.
Role
Notes
2-Methylcyclopentanone
1.0
Substrate
Commercial grade, >98% purity.
Methyl Vinyl Ketone (MVK)
1.2 - 1.5
Michael Acceptor
CRITICAL: Must be freshly distilled or stabilized. Polymerized MVK reduces yield.
KOH or NaOMe
0.05 - 0.1
Catalyst
Promotes enolate equilibration.
Ethanol (Absolute)
Solvent
Solvent
Methanol is also acceptable.
Sulfuric Acid (conc.)
Trace
Dehydrating Agent
Optional for the second step if cyclization is slow.
Step-by-Step Procedure
Phase 1: Michael Addition (The Quaternary Setup)
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel under a nitrogen atmosphere.
Base Preparation: Dissolve KOH (0.05 equiv) in absolute ethanol (5 mL/mmol substrate).
Substrate Addition: Add 2-methylcyclopentanone (1.0 equiv) to the alcoholic base solution. Stir at 0°C for 15 minutes, then warm to room temperature for 30 minutes. Rationale: This allows the enolate equilibrium to establish.
MVK Addition: Cool the mixture back to 0°C. Add MVK (1.2 equiv) dropwise over 45 minutes.
Technical Note: Slow addition prevents MVK polymerization and controls the exotherm.
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours. Monitor by TLC (formation of the 1,5-diketone intermediate).
Phase 2: Aldol Condensation & Dehydration [2]
6. Cyclization: Once the Michael adduct is formed, heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours.
Observation: The solution will darken (yellow/orange) as the conjugated enone forms.
Workup: Cool to room temperature. Neutralize with dilute HCl (1N) to pH 7.
Extraction: Remove bulk ethanol under reduced pressure. Extract the residue with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
Purification: Purify via flash column chromatography (Silica Gel, Hexanes:EtOAc gradient).
MVK is notorious for polymerizing before reacting.
Solution 1 (Distillation): Flash distill MVK immediately before use.
Solution 2 (Mannich Base): Use a "masked" MVK equivalent, such as the methiodide of 4-diethylamino-2-butanone (Du Feu reagent). This salt releases MVK in situ slowly, keeping the concentration low and preventing polymerization while favoring the Michael addition [1].
B. Asymmetric Synthesis (The Hajos-Parrish Context)
While the standard base protocol yields a racemate, researchers often confuse this with the Hajos-Parrish-Eder-Sauer-Wiechert reaction .
Distinction: The classic asymmetric Hajos-Parrish reaction uses 2-methyl-1,3-cyclopentanedione (a triketone precursor) and L-Proline (3 mol%) [2].
Application to Monoketone: L-Proline catalysis is significantly slower and less effective on the monoketone (2-methylcyclopentanone) compared to the triketone due to lower acidity and slower enamine formation. For asymmetric synthesis of the monoketone derivative, modern protocols utilize chiral secondary amine catalysts or chiral phase-transfer catalysts, but the racemic base-mediated route remains the industrial standard for scaffold generation.
C. Data Specifications
Parameter
Specification
Appearance
Pale yellow oil (turns orange upon oxidation).
IR Spectrum
Strong C=O stretch at ~1665 cm⁻¹ (conjugated enone).
¹H NMR Diagnostic
Angular Methyl: Singlet at ~1.3 ppm. Vinyl Proton: Singlet (broad) at ~5.8 ppm.
Typical Yield
55–70% (Two steps, one pot).
Safety & Handling
Methyl Vinyl Ketone (MVK): Highly toxic and a severe lachrymator. Must be handled in a fume hood.[4] Inhalation can cause severe respiratory edema.
Exotherm: The Michael addition is exothermic. Runaway reactions can lead to rapid polymerization of MVK (thermal runaway). Always cool the vessel during addition.
References
Du Feu, E. C., McQuillin, F. J., & Robinson, R. (1937). Influence of structure on the course of the Robinson annulation. Journal of the Chemical Society, 53-60.
Hajos, Z. G., & Parrish, D. R. (1974).[5] Asymmetric synthesis of bicyclic intermediates of natural product chemistry. Journal of Organic Chemistry, 39(12), 1615–1621.
Eder, U., Sauer, G., & Wiechert, R. (1971). New Type of Asymmetric Cyclization to Optically Active Steroid CD Partial Structures. Angewandte Chemie International Edition, 10(7), 496–497.
Rapson, W. S., & Robinson, R. (1935).[6] 307. Experiments on the synthesis of substances related to the sterols.[2][3][6][7][8] Part II. A new general method for the synthesis of substituted cyclohexenones. Journal of the Chemical Society, 1285-1288.
Precision Control in Cyclic Ketone Functionalization: Stereoselective Strategies for 2-Methylcyclopentanone
Executive Summary 2-Methylcyclopentanone represents a deceptively simple scaffold in organic synthesis. While structurally compact, it presents a "racemization liability" due to the acidity of the -proton at the chiral c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methylcyclopentanone represents a deceptively simple scaffold in organic synthesis. While structurally compact, it presents a "racemization liability" due to the acidity of the
-proton at the chiral center (). For drug development professionals and natural product chemists (e.g., Jasmonoid synthesis), the challenge lies in differentiating the two -positions—C2 (tertiary, thermodynamic) and C5 (secondary, kinetic)—and controlling the diastereoselectivity of subsequent additions.
This Application Note provides a validated, self-consistent workflow for:
Regioselective Enolization: Switching between kinetic and thermodynamic control.[1][2][3]
Stereoselective Alkylation: Leveraging A-strain for trans-diastereoselectivity.
Asymmetric Reduction: Accessing chiral alcohols via CBS catalysis.
Module 1: Regiocontrol – The Kinetic vs. Thermodynamic Switch[3][4][5]
The foundational step in functionalizing 2-methylcyclopentanone is the selective generation of the enolate. The steric difference between the methyl-substituted carbon (C2) and the unsubstituted methylene (C5) allows for high regiocontrol based on base sterics and temperature.
Experimental Logic[6][7]
Kinetic Control (C5-Functionalization): Uses a bulky base (LDA) at low temperatures (-78°C).[4] The base removes the most accessible proton (at C5) faster than it can equilibrate.
Thermodynamic Control (C2-Functionalization): Uses equilibrating conditions (higher temp, slight excess of ketone) or silyl enol ether formation under reflux. The double bond forms at the more substituted position (C1-C2) due to Zaitsev-like stability (hyperconjugation).
Target: Formation of 1-trimethylsilyloxy-2-methylcyclopentene.
Reagents: Combine 2-methylcyclopentanone (1.0 equiv), triethylamine (2.5 equiv), and TMSCl (1.5 equiv) in DMF.
Reflux: Heat to 130°C for 24 hours. The harsh conditions ensure equilibration to the more stable tetrasubstituted enol ether.
Workup: Cool, dilute with pentane, wash with cold
.
Validation:
NMR will show the vinylic proton signal disappearance (or shift) compared to the kinetic isomer.
Decision Pathway: Enolization Strategy
Figure 1: Decision matrix for selecting enolization conditions based on target regiochemistry.
Module 2: Stereoselective Alkylation[9]
Once the kinetic enolate (C5) is formed, the subsequent alkylation is highly diastereoselective.
Mechanistic Insight
The electrophile approaches the enolate from the face opposite the C2-methyl group (anti-approach). The methyl group adopts a pseudo-equatorial position to minimize 1,3-diaxial interactions (A-strain) in the transition state. This dictates the formation of the 2,5-trans isomer.
Addition: To the kinetic enolate solution at -78°C, add HMPA or DMPU (2.0 equiv).
Why? These polar aprotic cosolvents break up lithium aggregates, increasing the reactivity of the enolate and sharpening stereoselectivity.
Electrophile Injection: Add the alkyl halide (1.2 equiv) dropwise.
Reaction: Stir at -78°C for 2 hours.
Note: Slow warming to -40°C is permissible for unreactive electrophiles, but room temperature will cause equilibration (scrambling stereocenters).
Quench: Pour the cold mixture into saturated
.
Data Analysis:
Expect >90:10 trans:cis ratio.
Verify via GC-MS or NOE (Nuclear Overhauser Effect) NMR studies.
Table 1: Solvent Effects on Diastereoselectivity (2,5-dimethylcyclopentanone)
Solvent System
Additive
Temperature
Yield (%)
dr (trans:cis)
THF
None
-78°C
65
82:18
THF
HMPA (2 eq)
-78°C
88
96:4
Et2O
None
-78°C
50
75:25
Module 3: Asymmetric Reduction
Reducing 2-methylcyclopentanone to the alcohol creates a second stereocenter. Standard hydride reagents (NaBH4) typically yield the trans-alcohol (hydride attacks from the less hindered face cis to the methyl). However, for high enantiomeric excess (ee), the Corey-Bakshi-Shibata (CBS) Reduction is the gold standard.
Protocol: (R)-Me-CBS Catalyzed Reduction
Target: Synthesis of (1R, 2R)-2-methylcyclopentanol (trans).
Catalyst Prep: In a dry flask, dissolve (R)-Me-CBS oxazaborolidine (0.1 equiv) in anhydrous THF.
Borane Activation: Add
(0.6 equiv) to the catalyst solution at room temperature.
Substrate Addition: Slowly add 2-methylcyclopentanone (1.0 equiv) in THF over 1 hour.
Mechanism:[1][5][6] The ketone coordinates to the boron atom of the catalyst. The bulky enzyme-like structure directs the hydride transfer from the borane to the specific face of the ketone (Re-face or Si-face depending on catalyst choice).
Quench: Slowly add MeOH (gas evolution!).
Workup: Oxidative workup with NaOH/
is sometimes required to break boron complexes, followed by ether extraction.
Workflow Visualization
Figure 2: Selection of reduction method based on stereochemical requirements.
The principles above are directly applicable to the synthesis of Methyl Jasmonate , a high-value fragrance and plant hormone.
Starting Material: 2-Pentylcyclopent-2-enone.
Step 1 (Regio/Stereo): Michael addition of dimethyl malonate (or equivalent) to the enone. This establishes the trans-relationship between the pentyl and the new side chain.
Step 2 (Decarboxylation): Krapcho decarboxylation yields the ketone with trans-2,3-disubstitution.
Step 3 (Reduction): Selective reduction of the ketone (if required for analogs) or further functionalization.
Note: In the industrial "Hedione" (Methyl Dihydrojasmonate) synthesis, the cis-isomer is the potent odorant, but the thermodynamic trans-isomer is formed in excess (90:10). Special isomerization techniques are used to enrich the cis-isomer, highlighting the importance of understanding the thermodynamic stability described in Module 1.
References
Regioselective Enolization
Title: Kinetic Versus Thermodynamic Enolates[1][2][3][7][4][8][9][10]
Application Note: Enantioselective Synthesis of 2-Methylcyclopentanone Derivatives
Executive Summary & Strategic Overview The enantioselective synthesis of 2-methylcyclopentanone derivatives presents a dichotomy in stability and synthetic strategy. The core challenge lies in the -chiral center : Tertia...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Overview
The enantioselective synthesis of 2-methylcyclopentanone derivatives presents a dichotomy in stability and synthetic strategy. The core challenge lies in the
-chiral center :
Tertiary Centers (2-Methylcyclopentanone): Highly prone to racemization via enolization under acidic or basic conditions. Synthesis requires neutral, non-epimerizing conditions (e.g., asymmetric hydrogenation).
Quaternary Centers (2,2-Disubstituted): Stereochemically stable. Synthesis requires construction of a crowded carbon-carbon bond, typically via transition-metal catalyzed allylation.
This guide provides two field-proven protocols addressing these distinct challenges, moving beyond standard textbook methods to robust, scalable workflows used in high-value drug discovery.
Decision Matrix: Selecting the Right Protocol
Figure 1: Strategic decision tree for selecting the synthesis method based on the target stereocenter stability and substitution pattern.
Objective: Synthesis of (R)- or (S)-2-Methylcyclopentanone.
Mechanism: Iridium-catalyzed asymmetric hydrogenation of 2-methyl-2-cyclopenten-1-one.
Rationale: Unlike organocatalytic alkylation, which requires basic conditions that risk racemizing the product, Ir-catalyzed hydrogenation proceeds in neutral media, preserving the labile
-chiral center.
Critical Reagents & Catalyst System
Substrate: 2-Methyl-2-cyclopenten-1-one (Commercial or prepared via aldol condensation).
Pre-Catalyst:
or .
Chiral Ligand:N,P-Ligands are essential. The PHOX (Phosphinooxazoline) class is the gold standard for unfunctionalized and cyclic enones.
Recommended:(S)-ThrePHOX or (S)-BiphPHOX .
Why: These ligands create a deep chiral pocket that enforces facial selectivity on the "demanding" tetrasubstituted olefin intermediate.
Step-by-Step Workflow
Catalyst Complexation (In-situ):
In a glovebox (N2 atm), mix
(1.0 equiv Ir) and (S)-ThrePHOX (1.1 equiv) in dry DCM.
Add NaBArF (1.2 equiv) to generate the cationic active species
.
Stir for 2 hours until the solution turns deep orange/red.
Note: Isolation of the solid catalyst is possible and recommended for reproducibility in GMP settings.
Hydrogenation:
Load the autoclave with 2-methyl-2-cyclopenten-1-one (0.5 M in DCM).
Add the catalyst solution (S/C ratio 1000:1 to 500:1).
Pressurization: Purge 3x with H2. Pressurize to 50 bar (725 psi) .
Critical Parameter: High pressure is often required for trisubstituted cyclic enones to overcome steric hindrance.
Stir at 25°C for 12–24 hours.
Workup & Isolation (Racemization Risk Zone):
Vent H2 carefully.
Concentrate solvent in vacuo at low temperature (< 30°C).
Purification: Flash chromatography on neutral silica or distillation.
Warning: Do NOT use basic alumina or modifiers (TEA) in the eluent. The product will racemize within minutes in basic solution.
Expected Results
Parameter
Value
Notes
Yield
>95%
Quantitative conversion is typical.
ee
90–99%
Dependent on ligand bulk (ThrePHOX > SimplePHOX).
Stability
Low
Store at -20°C; use immediately in subsequent steps.
Objective: Synthesis of 2-Allyl-2-methylcyclopentanone derivatives.
Mechanism: Pd(0)-catalyzed decarboxylation of allyl
-keto esters followed by asymmetric allylation.
Rationale: This method, pioneered by the Stoltz group, constructs all-carbon quaternary centers that are immune to racemization , enabling the synthesis of complex pharmaceutical intermediates.
Reaction Pathway Visualization
Figure 2: Simplified catalytic cycle for the Stoltz Decarboxylative Allylic Alkylation. The chiral ion pair formation is the stereodetermining step.
Critical Reagents
Substrate: Allyl 1-methyl-2-oxocyclopentanecarboxylate (Easily accessible via Dieckmann condensation or alkylation of allyl acetoacetate).
Catalyst Source:
or .
Ligand:(S)-(CF3)3-t-BuPHOX (The "Stoltz Ligand").
Function: The electron-deficient nature of the
groups tightens the Pd-Ligand bond, enhancing Lewis acidity and stereocontrol.
Solvent: Toluene or Methylcyclohexane (Non-polar solvents tighten the ion pair, improving ee).
Step-by-Step Workflow
Reaction Setup:
Flame-dry a Schlenk flask or reaction vial.
Add
(2.5 mol%) and (S)-(CF3)3-t-BuPHOX (6.25 mol%).
Add anhydrous Toluene (0.033 M concentration relative to substrate).
Stir at RT for 30 mins to form the active catalyst (solution turns from purple to orange/yellow).
Substrate Addition:
Add the allyl
-keto ester substrate (1.0 equiv) neat or as a concentrated solution in toluene.
Stir at 25°C .
Monitoring: Evolution of
gas is observed. Reaction is typically complete in 12–24 hours.
Workup:
Filter the reaction mixture through a small pad of silica gel (eluting with Et2O) to remove Palladium.
Iridium-Catalyzed Asymmetric Hydrogenation of Olefins.
Roseblade, S. J., & Pfaltz, A. Accounts of Chemical Research, 2007, 40(12), 1402–1411.[4]
[Link]
Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones.
Craig, R. A., Loskot, S. A., Mohr, J. T., Behenna, D. C., Harned, A. M., & Stoltz, B. M.[2][3] Organic Letters, 2015, 17(21), 5160–5163.[3]
[Link]
Iridium-Catalyzed Double Asymmetric Hydrogenation of 2,5-Dialkylienecyclopentanones.
Peters, B. B. C., Zheng, J., Zhang, H., & Andersson, P. G. Organic Letters, 2022, 24(42), 7799–7803.
[Link]
Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents to Cyclic Enones.
López, F., van Zijl, A. W., Minnaard, A. J., & Feringa, B. L. Chemical Communications, 2006, (4), 409-411. (Context for 3-substituted derivatives).
[Link]
Application Note: Quantitative Analysis of 2-Methylcyclopentanone
Methodologies for Drug Development & Quality Control Abstract This application note details the quantitative analysis of 2-Methylcyclopentanone (2-MCP), a critical intermediate in the synthesis of pharmaceutical active i...
Author: BenchChem Technical Support Team. Date: February 2026
Methodologies for Drug Development & Quality Control
Abstract
This application note details the quantitative analysis of 2-Methylcyclopentanone (2-MCP), a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs) and fragrance compounds. Due to its volatility (BP 139°C) and lack of a strong UV chromophore, Gas Chromatography (GC) is established as the primary method for assay and purity analysis. High-Performance Liquid Chromatography (HPLC) is presented as an alternative for trace quantification in aqueous matrices via 2,4-Dinitrophenylhydrazine (DNPH) derivatization.[1][2] This guide addresses the specific challenge of resolving 2-MCP from its structural isomer, 3-methylcyclopentanone, and provides validated workflows compliant with ICH Q2(R2) guidelines.
Introduction & Chemical Context
2-Methylcyclopentanone (
) is a cyclic ketone featuring a methyl substituent alpha to the carbonyl group.[1] In drug development, it serves as a chiral building block; however, it is frequently analyzed as a racemate in raw material release testing.
Key Analytical Challenges:
Volatility: Significant sample loss can occur during preparation if not handled in closed systems.[1]
Isomeric Impurities: Commercial synthesis often yields thermodynamic mixtures containing 3-methylcyclopentanone.[1] Separation of these positional isomers requires specific stationary phase selectivity.
UV Transparency: The carbonyl
transition ( nm) is weak (), rendering direct UV detection insensitive.
Property
Value
Relevance to Analysis
CAS Number
1120-72-5
Identification
Boiling Point
139°C
Ideal for GC analysis
Solubility
Water (14 g/L), Ethanol, Ether
Compatible with RP-HPLC and GC solvents
Isomerism
Enantiomers (); Positional (3-methyl)
Requires high-efficiency columns
Method A: GC-FID/MS (Primary Assay)
Rationale: GC is the "Gold Standard" for 2-MCP due to its volatility and the high resolution required to separate it from process solvents and structural isomers.
Instrument Configuration
Detector: Flame Ionization Detector (FID) for quantitation; Mass Spectrometer (MS) for impurity identification.[3]
Inlet: Split/Splitless (operated in Split mode to improve peak shape and prevent column overload).
Carrier Gas: Helium (constant flow, 1.2 mL/min).
Stationary Phase Selection
While non-polar columns (e.g., 5%-phenyl-methylpolysiloxane) are common, polar PEG (Polyethylene Glycol) columns (e.g., DB-WAX, HP-INNOWax) are recommended for 2-MCP.[1] The polar stationary phase interacts strongly with the carbonyl dipole, providing superior separation from non-polar hydrocarbon impurities and sharper peak shapes.
Experimental Protocol
Step 1: Standard Preparation
Solvent: Dichloromethane (DCM) or Methanol (HPLC Grade).[1]
Internal Standard (ISTD): Cyclohexanone (if not present as impurity) or 2-Octanone.[1]
Stock Solution: Weigh 100 mg 2-MCP into a 100 mL volumetric flask. Add 50 mg ISTD.[1] Dilute to volume with DCM.
Rationale: Direct HPLC-UV is insensitive.[1] For trace analysis (e.g., cleaning validation swabs, environmental monitoring), derivatization with DNPH creates a hydrazone derivative with high UV absorbance at 360 nm.
This diagram guides the analyst to the correct method based on sample type and sensitivity needs.
Figure 1: Decision matrix for selecting the appropriate analytical technique based on sample matrix and required sensitivity.
HPLC Derivatization Workflow
Visualizing the critical steps in the DNPH reaction protocol.
Figure 2: Step-by-step workflow for the pre-column derivatization of 2-MCP using 2,4-DNPH.
Method Validation (ICH Q2)
To ensure trustworthiness, the chosen method must be validated.[4] The following criteria are mandatory for a quantitative assay.
Validation Parameter
Acceptance Criteria (Assay)
Acceptance Criteria (Impurity)
Specificity
No interference at retention time of 2-MCP. Resolution from nearest peak.[1]
-
Linearity ()
(Range: 80-120% of target)
(Range: LOQ to 120%)
Precision (RSD)
Repeatability ()
(at limit level)
Accuracy (Recovery)
LOD/LOQ
N/A for Assay
S/N ratio 3:1 (LOD) / 10:1 (LOQ)
Self-Validating Control Strategy:
Bracketing Standards: Inject a standard solution every 10 samples. If the response factor drifts by
, invalidate the run.
Blank Injection: Always inject a solvent blank before the sample to ensure no carryover (critical for volatile ketones in GC).
References
National Institute of Standards and Technology (NIST). Cyclopentanone, 2-methyl- (CAS 1120-72-5) Gas Chromatography Data.[1][5] NIST Chemistry WebBook, SRD 69.[1][5] [Link]
U.S. Environmental Protection Agency (EPA). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[1] SW-846 Test Methods for Evaluating Solid Waste.[1] [Link]
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Harmonised Tripartite Guideline.[1][6] [Link]
PubChem. 2-Methylcyclopentanone Compound Summary. National Library of Medicine.[1] [Link]
Scalable Protocols for Industrial & Pharmaceutical Application Strategic Analysis & Route Selection 2-Methylcyclopentanone (CAS: 1120-72-5) is a critical intermediate in the synthesis of fragrances (e.g., dihydrojasmone)...
Author: BenchChem Technical Support Team. Date: February 2026
Scalable Protocols for Industrial & Pharmaceutical Application
Strategic Analysis & Route Selection
2-Methylcyclopentanone (CAS: 1120-72-5) is a critical intermediate in the synthesis of fragrances (e.g., dihydrojasmone) and pharmaceutical scaffolds. While conceptually simple, its synthesis is plagued by regioselectivity issues (formation of 2,2-dimethyl or 2,5-dimethyl byproducts) and purification challenges (azeotrope formation).
This Application Note details two distinct, high-fidelity workflows selected for their scalability and specificity:
Feature
Method A: Stork Enamine Alkylation
Method B: Catalytic Hydrogenation
Primary Application
Lab to Pilot Scale (< 50 kg)
Industrial Mass Production (> 100 kg)
Key Advantage
Regiocontrol: Prevents poly-alkylation.
Atom Economy: Near 100% carbon efficiency.
Precursor
Cyclopentanone (Commodity)
2-Methyl-2-cyclopenten-1-one
Critical Challenge
Hydrolysis kinetics & amine recovery.
Hydrogen pressure safety & catalyst life.
Purity Profile
>98% (requires distillation)
>99.5% (often usable crude)
Method A: Regioselective Synthesis via Stork Enamine (Protocol)
Rationale: Direct alkylation of cyclopentanone with methyl iodide/base yields a mixture of mono-, di-, and tri-methylated products. The Stork Enamine route utilizes a secondary amine to form a nucleophilic enamine intermediate, which sterically hinders poly-alkylation and lowers the activation energy for the initial C-C bond formation.
2.1 Reaction Mechanism & Logic
The cycle relies on the reversible formation of a pyrrolidine enamine, which is softer and more regioselective than the corresponding enolate.
Figure 1: Mechanistic flow of the Stork Enamine synthesis ensuring mono-alkylation.
Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, Dean-Stark trap, and reflux condenser.
Charge Cyclopentanone, Pyrrolidine, and Toluene.
Reflux vigorously (approx. 115°C bath) until theoretical water (~18 mL) is collected in the trap (4–6 hours).
Checkpoint: Monitor by GC. Disappearance of cyclopentanone indicates completion.
Concentrate the mixture under reduced pressure to remove excess pyrrolidine and toluene. Note: The crude enamine is oxygen-sensitive; proceed immediately.
Alkylation:
Dissolve the crude enamine in fresh Toluene (300 mL) or Dioxane.
Cool to 0–5°C using an ice bath.
Add Methyl Iodide dropwise over 60 minutes. Exothermic reaction.
Allow the mixture to warm to room temperature and stir for 12 hours (or reflux for 3 hours for faster kinetics). A heavy precipitate (iminium salt) will form.
Hydrolysis & Workup:
Add 200 mL of 10% HCl to the reaction vessel.
Stir vigorously at 40°C for 2 hours to hydrolyze the iminium salt.
Separate the organic layer.[1][2] Extract the aqueous layer with Ether or MTBE (2 x 100 mL).
Combine organic layers, wash with brine, and dry over MgSO₄.
Method B: Catalytic Hydrogenation of Enone (Industrial Protocol)
Rationale: For large-scale manufacturing, the atom economy of hydrogenating 2-methyl-2-cyclopenten-1-one is superior. This precursor is increasingly available via biomass valorization (furfural derivatives). This method avoids alkyl halides and produces minimal waste.
3.1 Process Engineering Workflow
Figure 2: Industrial process flow for the hydrogenation route.
3.2 Detailed Protocol (Scale-Independent)
Critical Process Parameters (CPPs):
Catalyst: 5% Pd/C (50% water wet to prevent ignition).
Solvent: Methanol or Ethanol (High solubility, easy removal).
Pressure: 3–10 bar (Low pressure favors ketone retention over alcohol formation).
Temperature: < 40°C (Higher temps promote over-reduction to 2-methylcyclopentanol).
Execution:
Reactor Loading:
Purge autoclave with Nitrogen (3x).
Load 2-Methyl-2-cyclopenten-1-one (dissolved in 5 volumes of MeOH).
Add 5% Pd/C catalyst (0.5–1.0 wt% loading relative to substrate).
Hydrogenation:
Pressurize with H₂ to 5 bar.
Stir at 800–1000 RPM (mass transfer limited reaction).
Maintain temperature at 25°C via cooling jacket (reaction is exothermic).
Endpoint: Monitor H₂ uptake. Reaction typically completes in 1–2 hours.
Downstream Processing:
Filter catalyst through Celite or a sintered metal filter (save for reclamation).
Strip solvent via Rotary Evaporator or Flash Drum.
The resulting oil is typically >98% pure. Distill only if pharmaceutical grade is required.
Quality Control & Data Specifications
For both methods, the final product must meet these specifications before release.
Parameter
Specification
Analytical Method
Appearance
Clear, colorless liquid
Visual
Assay (GC)
98.5%
GC-FID (DB-5 Column)
Refractive Index
Refractometer
Water Content
0.1%
Karl Fischer
Major Impurity
Cyclopentanone (<0.5%)
GC-MS
Major Impurity
2,2-Dimethylcyclopentanone (<0.5%)
GC-MS
NMR Signature (CDCl₃, 400 MHz):
1.08 (d, 3H): Methyl group doublet (characteristic).
1.4–2.4 (m, 7H): Ring protons. Note the multiplet complexity due to the chiral center at C2.
Safety & Handling (SDS Summary)
Flammability: Flash point is approx. 28°C. Ground all equipment. Use explosion-proof electricals.
Methyl Iodide (Method A): Highly toxic alkylating agent. Use only in a laminar flow hood. Destruct excess MeI with aqueous ammonia or sodium thiosulfate before disposal.
Pd/C (Method B): Pyrophoric when dry. Always keep wet with water or solvent. Handle under inert atmosphere where possible.
References
Stork Enamine Synthesis (Original Methodology):
Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society.
[Link]
Industrial Hydrogenation Parameters:
Pham, T. N., et al. (2025). Hydrogenation and Hydrodeoxygenation of 2-methyl-2-pentenal (and related enones) on supported metal catalysts. ResearchGate / Catalysis Studies.
[Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Current Time: Saturday, January 31, 2026
Operator: Senior Application Scientist
Ticket ID: 2-MCP-SYNTH-001
Introduction: Operational Context
2-Methylcyclopentanone (CAS: 1120-72-5) is a critical intermediate in the synthesis of bioactive compounds (e.g., prostaglandins) and fragrance molecules (dihydrojasmone). While structurally simple, its synthesis is plagued by two primary failure modes: poly-alkylation during direct methylation and over-oxidation/purification issues during alcohol oxidation.
This guide provides technical troubleshooting for the two most robust synthetic routes:
The Stork Enamine Route (Preferred for Regiocontrol)
The Oxidative Route (From 2-Methylcyclopentanol)
Module 1: The Poly-Alkylation Trap (Direct Methylation)
User Issue:
"I am attempting to methylate cyclopentanone using LDA and Methyl Iodide, but I am consistently getting a mixture of starting material, 2-methylcyclopentanone, and significant amounts of 2,2-dimethyl and 2,5-dimethyl byproducts."
Root Cause Analysis:
Direct alkylation of cyclopentanone via enolate chemistry (using bases like LDA or NaH) suffers from a lack of selectivity. The mono-methylated product is often more reactive toward enolization than the starting material due to the electron-donating effect of the methyl group (though steric hindrance fights this, the equilibrium is messy). This leads to "enolate exchange," resulting in poly-alkylation.
The Solution: Stork Enamine Synthesis
To ensure mono-methylation, you must desensitize the alpha-carbon to double alkylation. The Stork Enamine synthesis uses a secondary amine (pyrrolidine or morpholine) to form an enamine, which is mono-alkylated and then hydrolyzed.
Protocol: Stork Enamine Synthesis of 2-Methylcyclopentanone
Mechanism: The nitrogen lone pair pushes electron density to the carbon, attacking MeI. This forms an iminium salt which cannot react further with MeI, preventing over-alkylation.
Step 3: Hydrolysis
Reagents: Aqueous HCl (10%) or Acetic Acid/Water.
Procedure: Stir the iminium salt solution with acid for 1 hour.
Workup: Extract with ether/DCM. The amine stays in the aqueous layer as a salt.
Workflow Visualization
Figure 1: The Stork Enamine cycle prevents poly-alkylation by locking the intermediate as a non-nucleophilic iminium salt.
Module 2: Oxidative Synthesis (From Alcohol)
User Issue:
"I am oxidizing 2-methylcyclopentanol. Jones reagent gives a mess of tar/over-oxidation, and PCC workup is a nightmare of chromium sludge."
Root Cause Analysis:
Chromium-based oxidants (Jones, PCC) are harsh and generate toxic waste. In acidic media (Jones), the ketone can enolize and undergo further oxidative cleavage (ring opening) to keto-acids.
The Solution: TEMPO/Bleach Oxidation (Anelli Protocol)
This is a "Green Chemistry" approach that operates at 0°C, pH ~8.5-9.5, preventing enolization and ring opening.
Protocol: Catalytic TEMPO Oxidation
Component
Role
Specification
Substrate
2-Methylcyclopentanol
1.0 Equiv
Catalyst
TEMPO (free radical)
1 mol% (0.01 eq)
Co-Catalyst
KBr (Potassium Bromide)
0.1 eq
Oxidant
NaOCl (Household Bleach)
1.1 - 1.2 eq (titrate to ensure active Cl)
Buffer
NaHCO3
Maintain pH 8.5–9.5
Solvent
DCM/Water (Biphasic)
Vigorous stirring required
Troubleshooting Steps:
Color Change: The reaction mixture should turn orange/red (active oxidized TEMPO). If it turns dark brown/black, the temperature is too high (>10°C) leading to catalyst decomposition.
Quenching: Use Sodium Thiosulfate or Sodium Sulfite to destroy excess hypochlorite before acidification.
pH Control: If pH drops below 8, HOCl concentration increases, leading to chlorinated side products (alpha-chloroketones).
Module 3: Purification & Physical Properties
User Issue:
"I cannot separate my product from the starting material by distillation."
Technical Insight:
Separation is difficult because the boiling points are close, and cyclopentanones form azeotropes with their corresponding alcohols.[6]
Physical Property Data Table:
Compound
Boiling Point (760 mmHg)
Density
Solubility (Water)
Cyclopentanone
130–131 °C
0.951 g/mL
Slightly Soluble
2-Methylcyclopentanone
139–140 °C
0.916 g/mL
Insoluble
2-Methylcyclopentanol
146–148 °C
0.930 g/mL
Insoluble
Purification Strategy:
High-Efficiency Fractionation: You need a spinning band column or a Vigreux column with >20 theoretical plates to separate the ketone (139°C) from unreacted cyclopentanone (130°C).
Chemical Purification (Bisulfite):
Note: Sterically hindered ketones (like 2-methylcyclopentanone) react slower with Sodium Bisulfite than unhindered ketones (Cyclopentanone).
Trick: Wash the mixture with saturated NaHSO3. The unreacted cyclopentanone will form the solid adduct preferentially. Filter off the solid. The filtrate will be enriched in 2-methylcyclopentanone.
Chromatography: For small scales (<5g), use Silica Gel (Hexane:EtOAc 9:1). 2-Methylcyclopentanone typically has a higher Rf than the alcohol.
FAQ: Frequently Asked Questions
Q: Can I use 2-Methylcyclopentyl tosylate and eliminate it to get the enone?A: No. Elimination of 2-methylcyclopentyl tosylate typically gives 1-methylcyclopentene (Zaitsev product) or 3-methylcyclopentene. It does not yield the ketone.
Q: Why not use thermodynamic control (NaH/Reflux) to equilibrate the mixture?A: Thermodynamic control favors the more substituted enolate. In the case of 2-methylcyclopentanone, this doesn't help you form the product from cyclopentanone; it only helps if you are trying to alkylate an unsymmetrical ketone at the more substituted position. For introducing a single methyl group to a symmetrical ketone, kinetic vs. thermodynamic control is less relevant than stopping the reaction at step one.
Q: Is the product chiral?A: Yes, 2-methylcyclopentanone has a stereocenter at C2. However, synthesized via these methods, it is racemic . Enantioselective synthesis requires chiral lithium amide bases or enzymatic resolution.
References
Stork Enamine Synthesis: Stork, G., et al.[2] "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 1963.
TEMPO Oxidation: Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes... using TEMPO." Journal of Organic Chemistry, 1987.
Technical Support Center: 2-Methylcyclopentanone Synthesis Optimization
Status: Operational Current Wait Time: 0 mins Support Tier: Level 3 (Senior Application Scientist) Welcome to the Synthesis Optimization Hub. You are accessing the advanced troubleshooting module for 2-Methylcyclopentano...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Current Wait Time: 0 mins
Support Tier: Level 3 (Senior Application Scientist)
Welcome to the Synthesis Optimization Hub.
You are accessing the advanced troubleshooting module for 2-Methylcyclopentanone (CAS: 1120-72-5) .[1] This guide bypasses generic advice, focusing instead on the mechanistic root causes of side-product formation. We treat your synthesis as a system of competing kinetic and thermodynamic pathways.
Below are the four most common "Support Tickets" we receive regarding this synthesis, accompanied by resolution protocols.
User Issue:
"I am performing a direct methylation of cyclopentanone using methyl iodide (MeI). GC-MS shows ~15% impurities identified as dimethylcyclopentanones.[1] I need to suppress this."
Root Cause Analysis:
This is a classic Polyalkylation issue driven by enolate equilibration.
Once 2-methylcyclopentanone (Mono) is formed, it possesses acidic
-protons.[1] If the reaction conditions allow proton transfer between the unreacted enolate and the Mono product, the Mono product becomes an enolate again and reacts with a second equivalent of MeI.
The specific isomer you see tells you exactly which control parameter failed:
Impurity Observed
Mechanistic Driver
Diagnosis
2,2-Dimethylcyclopentanone
Thermodynamic Control
The base deprotonated the more substituted carbon (C2).[1][2][3][4] This occurs at higher temperatures (>-20°C) or with weaker bases (alkoxides, NaH) where equilibrium is established.[1]
2,5-Dimethylcyclopentanone
Kinetic Control
The base deprotonated the less substituted carbon (C5). This occurs with bulky bases (LDA) at low temps (-78°C) if excess base is present or mixing is poor.[1]
Resolution Protocol:
Switch to the Stork Enamine Protocol (Recommended):
Why: Enamines are less reactive than enolates and strictly mono-alkylate due to steric strain preventing the second alkylation event.[1]
Method: React cyclopentanone with pyrrolidine
Enamine Alkylate with MeI Hydrolyze.
Optimize Direct Alkylation (If Enamine is not an option):
Inverse Addition: Add the base to the ketone, not the ketone to the base. Ensure 1.0 equivalent of base is fully consumed before adding MeI.
Temperature: Maintain -78°C strictly if using LDA. If using NaH, polyalkylation is statistically inevitable; purification is required.
Ticket #002: "My crude mixture contains a high-boiling yellow oil."
User Issue:
"After workup, I have a viscous colored residue that doesn't distill over with the product. Yield is lower than expected."
Root Cause Analysis:
You are experiencing Self-Condensation (Aldol Dimerization) .[1]
Cyclopentanone is prone to attacking itself under basic conditions, especially if the alkylating agent (MeI) is added too slowly or is defective.
Side Product:2-Cyclopentylidenecyclopentanone (The "Dimer").[1]
Mechanism: One enolate molecule attacks a neutral ketone molecule, followed by dehydration.
Resolution Protocol:
Reagent Quality Check: Ensure your Methyl Iodide is not degraded. If the electrophile is "dead," the enolate has nothing to react with but itself.
Concentration Control: Dilute the reaction. High concentrations favor intermolecular dimerization (Second-order reaction) over alkylation (Pseudo-first-order if MeI is excess).[1]
Base Selection: Avoid simple hydroxide or alkoxide bases at room temperature, which are notorious for promoting aldol condensation in cyclopentanones.
Ticket #003: "Yield is low, but Starting Material is consumed."
User Issue:
"I used LDA and MeI. The starting material is gone, but the yield of 2-methylcyclopentanone is only 60%.[1] I see a volatile side product."
Root Cause Analysis:
This is likely O-Alkylation forming an Enol Ether .[1]
Enolates are ambident nucleophiles—they can react at the Carbon (C-alkylation) or the Oxygen (O-alkylation).[1][5][6]
Trigger: High polarity solvents (HMPA, DMPU) or "hard" leaving groups can sometimes favor oxygen attack, though MeI usually favors C-alkylation.[1] More commonly, this occurs if the enolate aggregates are broken up too aggressively by additives.
Resolution Protocol:
Solvent Choice: Use THF. Avoid adding polar co-solvents like HMPA unless necessary for reactivity, as they expose the oxygen's negative charge.
Leaving Group: Stick to Methyl Iodide (Soft electrophile). Avoid Methyl Triflate or Dimethyl Sulfate (Hard electrophiles) which strongly favor O-alkylation.[1]
Hydrolysis: If O-alkylation occurs, the enol ether can sometimes be hydrolyzed back to the ketone (starting material) with dilute acid, allowing you to recover the precursor, though the methyl group is lost.
Ticket #004: "Over-reduction during Hydrogenation."
User Issue:
"I am synthesizing 2-methylcyclopentanone via hydrogenation of 2-methyl-2-cyclopenten-1-one . I am getting significant amounts of alcohol."
Root Cause Analysis:
The hydrogenation of the C=C double bond is faster than the C=O bond, but with active catalysts (Pt, Pd) and high pressure, you will reduce the ketone to an alcohol.
Trigger: Hydrogen pressure too high, temperature too high, or unselective catalyst.
Resolution Protocol:
Catalyst Poisoning: Use Pd/C poisoned with sulfur or quinoline, or use RhCl(PPh3)3 (Wilkinson’s Catalyst) which is highly selective for olefins over ketones.
Pressure Control: Run at 1 atm H2. High pressure (balloon vs. parr shaker) dramatically increases carbonyl reduction rates.
Monitoring: Stop the reaction immediately upon consumption of the alkene. The ketone reduction is usually the slower, secondary reaction.
Visual Troubleshooting Aids
Figure 1: The Alkylation Pathway & Side Product Divergence
This diagram maps the decision points where the reaction deviates from the desired Mono-product into Polyalkylation or O-Alkylation.[1]
Caption: Pathways to 2-Methylcyclopentanone and competing side reactions (Polyalkylation, O-Alkylation, Dimerization).
Figure 2: Impurity Diagnostic Logic Tree
Use this flow to identify the necessary procedural change based on your GC/NMR data.
Caption: Logical decision tree for diagnosing reaction conditions based on observed impurity profile.
Kinetic vs. Thermodynamic Enolates (Khan Academy) . Mechanism of enolate formation and regiospecificity.[4][7]
[Link]
Kinetic and Thermodynamic Control in Enolate Alkylation (Master Organic Chemistry) . Detailed breakdown of conditions favoring 2,2 vs 2,5 substitution.
[Link]
Alpha-Carbon Reactions: Kinetic vs. Thermodynamic Alkylation (Chemistry LibreTexts) . Academic overview of alkylation pathways.
[Link]
Cyclopentanone Self-Aldol Condensation (ACS Publications) . Study on the dimerization side-products of cyclopentanone.
[Link][8]
Chemistry of Enolates: C vs O Alkylation (PharmaXChange) . Factors influencing the formation of enol ethers versus ketones.
[Link]
Technical Support Center: Racemization of (S)-2-Methylcyclopentanone in Aqueous Base
Welcome to the technical support center for the racemization of (S)-2-methylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals who are studying or utilizing this classi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the racemization of (S)-2-methylcyclopentanone. This guide is designed for researchers, scientists, and drug development professionals who are studying or utilizing this classic example of stereochemical inversion. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success and integrity of your experiments.
I. Understanding the Core Principles: FAQs
This section addresses fundamental questions about the racemization of (S)-2-methylcyclopentanone in the presence of an aqueous base.
Q1: Why does (S)-2-methylcyclopentanone lose its optical activity in the presence of an aqueous base?
A1: The loss of optical activity is due to a process called racemization, where the chiral (S)-enantiomer is converted into a 1:1 mixture of the (S) and (R)-enantiomers, known as a racemic mixture. This occurs because the base removes the acidic proton at the chiral alpha-carbon (the carbon atom adjacent to the carbonyl group that is also the stereocenter). This deprotonation forms a planar, achiral enolate intermediate. The subsequent reprotonation of this intermediate can occur from either face of the double bond with equal probability, leading to the formation of both enantiomers in equal amounts.[1][2][3][4]
Q2: What is the mechanism of base-catalyzed racemization of (S)-2-methylcyclopentanone?
A2: The mechanism proceeds through a two-step process:
Deprotonation: A hydroxide ion (OH⁻) from the aqueous base acts as a base and abstracts the acidic α-hydrogen from the chiral center of (S)-2-methylcyclopentanone. This results in the formation of a resonance-stabilized, planar, and achiral enolate ion.
Reprotonation: The enolate ion is then reprotonated by a water molecule in the solvent. Since the enolate is planar, the proton can be added from either the top or bottom face with equal likelihood. Protonation from one face regenerates the (S)-enantiomer, while protonation from the opposite face forms the (R)-enantiomer.
Over time, this reversible process leads to a dynamic equilibrium, resulting in a racemic mixture.[1][2][4]
Mechanism of Base-Catalyzed Racemization
Caption: Base-catalyzed racemization of (S)-2-methylcyclopentanone.
Q3: What factors influence the rate of racemization?
A3: The rate of racemization is influenced by several factors:
Base Concentration: A higher concentration of the base will lead to a faster rate of deprotonation and, consequently, a faster rate of racemization.[1]
Temperature: Increasing the reaction temperature generally increases the rate of racemization, as it provides more energy for the molecules to overcome the activation energy of the deprotonation step.[5]
Solvent: The solvent can influence the stability of the enolate intermediate and the basicity of the catalyst. Polar, protic solvents like water are typically used in this reaction.
Q4: Can this racemization also occur under acidic conditions?
A4: Yes, racemization of (S)-2-methylcyclopentanone can also be catalyzed by acid. The mechanism is different, proceeding through an achiral enol intermediate instead of an enolate.[4][6]
II. Troubleshooting Guide
This section provides solutions to common problems encountered during the racemization of (S)-2-methylcyclopentanone.
A. Troubleshooting the Chemical Reaction
Problem
Possible Cause(s)
Recommended Solution(s)
Incomplete or Slow Racemization
1. Insufficient Base Concentration: The concentration of the base may be too low to effectively deprotonate the ketone. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Mixing: Inadequate stirring can lead to localized areas of low base concentration.
1. Increase Base Concentration: Incrementally increase the concentration of the aqueous base (e.g., NaOH). Monitor the reaction progress closely. 2. Increase Temperature: Gently warm the reaction mixture. Be aware that higher temperatures may promote side reactions. 3. Ensure Efficient Stirring: Use a magnetic stirrer and an appropriately sized stir bar to ensure the reaction mixture is homogeneous.
Observation of a Yellow Color and/or Insoluble Material
1. Aldol Condensation: Ketones can undergo self-condensation reactions in the presence of a base to form larger molecules, which may be colored or insoluble.[7] The likely side product is the aldol adduct of 2-methylcyclopentanone, which can then dehydrate.
1. Lower the Reaction Temperature: Aldol condensations are often more favorable at higher temperatures. Running the reaction at a lower temperature can minimize this side reaction. 2. Use a Lower Base Concentration: A very high concentration of base can promote the aldol reaction. Use the minimum concentration of base necessary to achieve a reasonable rate of racemization. 3. Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time, as this can increase the formation of side products.
Inconsistent Kinetic Data
1. Temperature Fluctuations: Small changes in temperature can significantly affect the reaction rate. 2. Inaccurate Reagent Concentrations: Errors in preparing the stock solutions will lead to inconsistent results.
1. Use a Temperature-Controlled Water Bath: Maintain a constant temperature for the reaction vessel. 2. Carefully Prepare and Standardize Solutions: Ensure that the concentrations of your (S)-2-methylcyclopentanone and aqueous base solutions are accurately known.
Potential Side Reaction: Aldol Condensation
Caption: Aldol condensation as a potential side reaction.
B. Troubleshooting Analytical Methods
Problem
Possible Cause(s)
Recommended Solution(s)
Drifting Baseline or Unstable Readings
1. Temperature Fluctuations in the Sample Cell: The optical rotation of many compounds is temperature-dependent. 2. Air Bubbles in the Sample Cell: Bubbles in the light path will scatter light and cause erratic readings. 3. Lamp Instability: The polarimeter lamp may not have warmed up sufficiently.
1. Use a Jacketed Sample Cell: Circulate water from a constant temperature bath through the jacket of the sample cell. 2. Carefully Fill the Sample Cell: Tilt the cell while filling to allow air to escape. Check for bubbles before each reading. 3. Allow for Adequate Warm-up Time: Turn on the polarimeter lamp at least 15-30 minutes before taking measurements.
Non-linear Kinetic Plot (for a first-order reaction)
1. Side Reactions: The formation of optically active side products can interfere with the measurement of the racemization of the starting material. 2. Evaporation of Solvent: Changes in the concentration of the analyte will affect the observed optical rotation.
1. Analyze Aliquots by Chiral GC/HPLC: This can help to identify the presence of any side products. 2. Securely Cap the Sample Cell: Ensure the cell is well-sealed to prevent solvent evaporation, especially during longer experiments or at elevated temperatures.
Problem
Possible Cause(s)
Recommended Solution(s)
Poor Resolution of Enantiomers
1. Inappropriate Chiral Stationary Phase: The column may not be suitable for separating the enantiomers of 2-methylcyclopentanone. 2. Suboptimal Oven Temperature Program: The temperature ramp may be too fast, or the isothermal temperature may be too high. 3. Column Overload: Injecting too much sample can lead to broad, overlapping peaks.
1. Select an Appropriate Column: Cyclodextrin-based chiral stationary phases are often effective for separating the enantiomers of cyclic ketones.[5][8][9] 2. Optimize the Temperature Program: Start with a lower initial temperature and use a slower temperature ramp. 3. Dilute the Sample: Reduce the concentration of the sample being injected.
Peak Tailing
1. Active Sites in the Inlet or Column: These can cause unwanted interactions with the analyte. 2. Contamination: The inlet liner or the front of the column may be contaminated.
1. Use a Deactivated Inlet Liner: Ensure the liner is properly deactivated. 2. Perform Inlet and Column Maintenance: Replace the septum and inlet liner. If necessary, trim a small portion from the front of the column.
Irreproducible Retention Times
1. Leaks in the GC System: Leaks in the gas lines or connections can cause fluctuations in flow rate. 2. Inconsistent Oven Temperature: The GC oven may not be maintaining a stable temperature.
1. Perform a Leak Check: Follow the manufacturer's instructions to check for and repair any leaks. 2. Verify Oven Temperature: Use a calibrated thermometer to check the accuracy and stability of the oven temperature.
III. Experimental Protocols
A. Representative Protocol for Monitoring Racemization by Polarimetry
This protocol provides a general framework for monitoring the racemization of (S)-2-methylcyclopentanone. Note: Specific parameters such as concentrations and temperature may need to be optimized for your specific experimental goals.
1. Preparation of Solutions:
Stock Solution of (S)-2-methylcyclopentanone: Prepare a stock solution of enantiomerically pure (S)-2-methylcyclopentanone in a suitable solvent (e.g., ethanol or methanol) at a known concentration (e.g., 0.1 M).
Aqueous Base Solution: Prepare an aqueous solution of sodium hydroxide (NaOH) at the desired concentration (e.g., 0.1 M).
2. Experimental Setup:
Turn on the polarimeter and allow the lamp to warm up for at least 30 minutes.
Set the wavelength to the sodium D-line (589 nm).
If using a jacketed cell, circulate water from a constant temperature bath set to the desired reaction temperature (e.g., 25 °C).
3. Initial Optical Rotation Measurement (t=0):
Pipette a known volume of the (S)-2-methylcyclopentanone stock solution into a volumetric flask.
Dilute to the mark with the aqueous base solution to initiate the reaction.
Quickly mix the solution and fill the polarimeter cell.
Immediately measure the optical rotation. This is your reading for t=0.
4. Monitoring the Reaction:
Record the optical rotation at regular time intervals (e.g., every 5-10 minutes).
Continue taking measurements until the optical rotation is close to zero and has stabilized, indicating that racemization is complete.
5. Data Analysis:
Plot the natural logarithm of the optical rotation (ln[α]) versus time.
For a first-order reaction, this plot should be a straight line with a slope equal to -k_obs, where k_obs is the observed rate constant.
Experimental Workflow for Polarimetric Monitoring
Caption: Workflow for monitoring racemization using polarimetry.
B. Representative Protocol for Chiral Gas Chromatography (GC) Analysis
This protocol provides a starting point for developing a chiral GC method to determine the enantiomeric excess of 2-methylcyclopentanone.
1. Sample Preparation:
At each time point of the racemization reaction, withdraw a small aliquot of the reaction mixture.
Quench the reaction by neutralizing the base with a small amount of dilute acid (e.g., 0.1 M HCl).
Extract the 2-methylcyclopentanone into a suitable organic solvent (e.g., diethyl ether or dichloromethane).
Dry the organic extract over a drying agent (e.g., anhydrous sodium sulfate).
Dilute the sample to an appropriate concentration for GC analysis.
2. GC Method Parameters (Starting Point):
Parameter
Recommended Condition
GC System
Any standard GC system with a Flame Ionization Detector (FID)
Chiral Stationary Phase
A cyclodextrin-based chiral column (e.g., a β-cyclodextrin derivative)[5][8][9]
Carrier Gas
Helium or Hydrogen
Inlet Temperature
250 °C
Detector Temperature
250 °C
Oven Program
Start at 60 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C
Injection Volume
1 µL
Split Ratio
50:1
3. Data Analysis:
Identify the peaks corresponding to the (S) and (R)-enantiomers by injecting a racemic standard.
Integrate the peak areas for each enantiomer.
Calculate the enantiomeric excess (ee) using the following formula:
ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100
IV. References
Brainly. (2020, May 25). When optically active (S)-2-methylcyclopentanone is treated with aqueous base, the compound loses its optical activity. Explain this observation and draw a mechanism that shows how racemization occurs. Retrieved from [Link]
Chegg. (2017, July 30). Solved: When optically active (S)-2-methylcyclopentanone is treated with aqueous base, the compound loses its optical activity. Explain this observation and draw a mechanism that shows how racemization occurs. Retrieved from [Link]
Filo. (2025, September 15). g) When (S)-2-methylcyclopentanone is treated with aqueous base, the comp... Retrieved from [Link]
Master Organic Chemistry. (2025, May 14). Reactions of Enols – Acid-Catalyzed Aldol, Halogenation, and Mannich Reactions. Retrieved from [Link]
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
Bartleby. (2022, April 4). 2-methylcyclopentanone is treated with aqueous base, the compound loses its optical activity. Explain this observation and draw a... Retrieved from [Link]
NIST. (n.d.). 2-Methylcyclopentanone. In NIST Chemistry WebBook. Retrieved from [Link]
PubChem. (n.d.). 2-Methylcyclopentanone. Retrieved from [Link]
The University of Manchester. (n.d.). Racemisation in Chemistry and Biology. Retrieved from [Link]
National Institutes of Health. (2018). Quantitative Prediction of Rate Constants for Aqueous Racemization To Avoid Pointless Stereoselective Syntheses. Retrieved from [Link]
ACS Publications. (2019). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Retrieved from [Link]
Royal Society of Chemistry. (2019). Brice Bosnich. 3 June 1936—13 April 2015. Retrieved from [Link]
Cardiff University. (n.d.). The mechanism of racemisation of 5-substituted hydantoins in aqueous solution. Retrieved from [Link]
LCGC International. (2025, December 15). The State of the Art in Chiral Capillary Gas Chromatography. Retrieved from [Link]
National Institutes of Health. (n.d.). Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3. Retrieved from [Link]
National Institutes of Health. (n.d.). PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone. Retrieved from [Link]
ResearchGate. (n.d.). 66 questions with answers in ENANTIOMER | Science topic. Retrieved from [Link]
Brainly. (2021, April 27). When optically active (S)-2-methylcyclopentanone is treated with an aqueous base, the compound loses its optical activity. Retrieved from [Link]
reposiTUm. (2022, July 14). Vibrational Circular Dichroism in the liquid phase – Opportunities through mid-IR lasers. Retrieved from [Link]
Semantic Scholar. (n.d.). Parallel kinetic resolution of racemic ketones through reduction: a quantitative analysis. Retrieved from [Link]
ResearchGate. (2024, January 5). Catalytic Conversion of Cyclopentanone into Dimethyl Adipate over Solid Basic Catalysts with Dimethyl Carbonate. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO3−). Retrieved from [Link]
Filo. (2025, September 15). g) When (S)-2-methylcyclopentanone is treated with aqueous base, the comp.. Retrieved from [Link]
Agilent. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
ResearchGate. (2025, August 9). A rational approach to predict and modulate stereolability of chiral α substituted ketones. Retrieved from [Link]
ISU ReD. (2023, July 12). An ( R )-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2, 3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of. Retrieved from [Link]
Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three: Method Development Optimization. Retrieved from [Link]
National Academic Digital Library of Ethiopia. (n.d.). DRUG STEREOCHEMISTRY. Retrieved from [Link]
Study.com. (n.d.). Can 2-methylcyclohexanone undergo a self-condensation reaction in the presence of an appropriate base? Explain. Retrieved from [Link]
Study.com. (n.d.). Can 2-methylcyclohexanone undergo a self-condensation reaction in the presence of an appropriate base? Explain. Retrieved from [Link]
DIAL@UCLouvain. (n.d.). Fungicide Precursor Racemization Kinetics for ... Retrieved from [Link]
Diva-portal.org. (n.d.). Degree Project E, 45 c Chiral Method Development and Racemization Analysis of Diol-Containing Compounds using UPLC, SFC-MS and. Retrieved from [Link]
Sorbent Technologies, Inc. (2020, December 7). CHIRAL GC (PART 2 OF 2). Retrieved from [Link]
ACS Publications. (2018, September 24). Pitfalls in Computational Modeling of Chemical Reactions and How To Avoid Them. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]
ACS Publications. (2024, March 1). Temperature-Dependent Kinetics of the Reactions of the Criegee Intermediate CH2OO with Hydroxyketones. Retrieved from [Link]
ResearchGate. (n.d.). Self-aldol condensation of cyclopentanone. Retrieved from [Link]
LCGC International. (2026, January 23). The State of the Art in Chiral Capillary Gas Chromatography. Retrieved from [Link]
Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
Claire Vallance. (n.d.). Reaction Kinetics. Retrieved from [Link]
ResearchGate. (n.d.). Effect of the reaction temperature on the formation of ketones from... Retrieved from [Link]
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]
Chegg. (2024, January 23). Solved 21.55a2 The process is described as a racemization. Retrieved from [Link]
Optica Publishing Group. (2022, October 21). Error analysis of a rotating-metasurface polarimeter. Retrieved from [Link]
National Institutes of Health. (n.d.). ANALYTICAL METHODS FOR KINETIC STUDIES OF BIOLOGICAL INTERACTIONS: A REVIEW. Retrieved from [Link]
Google Patents. (n.d.). EP1316541A1 - Process for producing 2-alkyl-2-cyclopentenones. Retrieved from
Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]
ResearchGate. (2025, August 7). Kinetics of Amino Acid Racemization (Epimerization) in the Dentine of Fossil and Modern Bear Teeth. Retrieved from [Link]
National Institutes of Health. (n.d.). Kinetic Study of OH Radical Reactions with Cyclopentenone Derivatives. Retrieved from [Link]
mediaTUM. (n.d.). Modified cyclodextrins as chiral stationary phases for capillary gas chromatographic separation of enantiomers. Retrieved from [Link]
Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. Retrieved from [Link]
YouTube. (2025, October 27). Enantiomers and Optical Activity Explained | Polarimetry, Rotation, Enantiomeric Excess. Retrieved from [Link]
National Institutes of Health. (n.d.). Cloning, Baeyer-Villiger Biooxidations, and Structures of the Camphor Pathway 2-Oxo-Δ3-4,5,5-Trimethylcyclopentenylacetyl-Coenzyme A Monooxygenase of Pseudomonas putida ATCC 17453. Retrieved from [Link]
ResearchGate. (2026, January 3). Highly selective synthesis of 2-cyclopentylidenecyclopentanone via cyclopentanone self-condensation over MgAl-LDO(NO 3 − ). Retrieved from [Link]
MDPI. (2019, December 5). Unexpected Racemization in the Course of the Acetalization of (+)-(S)-5-Methyl-Wieland–Miescher Ketone with 1,2-Ethanediol and TsOH under Classical Experimental Conditions. Retrieved from [Link]
ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Retrieved from [Link]
ACS Publications. (n.d.). The Reaction of 2-Substituted Cycloalkanones with Aldehydes... Retrieved from [Link]
MDPI. (2023, March 6). Solvent-Free Aldol Condensation of Cyclopentanone with Natural Clay-Based Catalysts: Origin of Activity & Selectivity. Retrieved from [Link]
Google Patents. (n.d.). EP0453298A2 - Chiral catalysts for reduction of ketones and process for their preparation. Retrieved from
Google Patents. (n.d.). WO2002000584A1 - Cyclic ketones, their preparation and their use in the synthesis of amino acids. Retrieved from
Google Patents. (n.d.). EP0561535A2 - Enantiomeric enrichment of cyanohydrins. Retrieved from
Springer Nature. (2023, August 5). Exploring the Kinetics of Chirality: Measuring Racemization Rates in Atropisomeric Molecules. Retrieved from [Link]
Asian Journal of Chemistry. (n.d.). A Highly Selective Aldol Condensation of Cyclopentanone with Valeraldehyde Over Hydrotalcite-type Catalysts. Retrieved from [Link]
Grokipedia. (n.d.). Racemization. Retrieved from [Link]
Technical Support Center: Optimization of Reaction Conditions for 2-Methylcyclopentanone Synthesis
Welcome to the technical support center for the synthesis of 2-methylcyclopentanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice an...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 2-methylcyclopentanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on providing practical, experience-driven insights to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that you may encounter during the synthesis of 2-methylcyclopentanone. The advice provided is grounded in established chemical principles and validated through practical application.
Low Yields in the Dieckmann Condensation
Question: I am performing a Dieckmann condensation of a dialkyl adipate to form the initial β-keto ester, but my yields are consistently low. What are the likely causes and how can I improve them?
Answer: The Dieckmann condensation is a powerful tool for forming five- and six-membered rings, but its efficiency can be compromised by several factors. Low yields are often attributable to suboptimal reaction conditions or competing side reactions.[1]
Here are the primary areas to investigate:
Choice of Base and Solvent: The base plays a crucial role in deprotonating the α-carbon of the diester to initiate the intramolecular cyclization.[2] Sodium ethoxide in ethanol or sodium methoxide in methanol are commonly used. It is critical to match the alkoxide base to the alkyl group of the ester to prevent transesterification, which can lead to a complex mixture of products. The use of a strong, non-nucleophilic base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF) or toluene can also be effective and avoids the issue of transesterification.
Reaction Temperature: The Dieckmann condensation is typically performed at elevated temperatures to drive the reaction to completion. However, excessively high temperatures can promote side reactions, such as decomposition of the starting material or product. A systematic optimization of the reaction temperature is recommended, starting from refluxing the corresponding alcohol and gradually increasing if necessary.
Moisture Contamination: Alkoxide bases are highly sensitive to moisture. The presence of water will consume the base and reduce the concentration of the active enolate, thereby lowering the yield. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used.
Inefficient Quenching: The initial product of the Dieckmann condensation is the enolate of the β-keto ester. The reaction is typically quenched with a mild acid to protonate this enolate.[3] If the quenching is not performed correctly (e.g., using too strong an acid or at an elevated temperature), premature hydrolysis and decarboxylation of the β-keto ester can occur, leading to a loss of the desired intermediate. A controlled quench with a dilute acid, such as 1 M HCl, at a low temperature is advisable.
Controlling Polyalkylation During the Methylation Step
Question: After successfully forming my cyclopentanone β-keto ester, I am struggling with the methylation step. I am observing significant amounts of di- and even tri-methylated byproducts. How can I achieve selective mono-methylation?
Answer: Achieving selective mono-alkylation of a β-keto ester is a common challenge. The product of the initial methylation is itself a β-keto ester that can be deprotonated and undergo further alkylation. Controlling the stoichiometry of the base and the reaction conditions is paramount.
Here are key strategies to promote mono-methylation:
Stoichiometry of the Base: The most critical factor is to use a stoichiometric amount of a suitable base to quantitatively form the enolate of the starting β-keto ester before the addition of the methylating agent. Using an excess of base will leave unreacted base in the mixture, which can then deprotonate the mono-methylated product, leading to polyalkylation. A strong base like sodium hydride or potassium tert-butoxide is often preferred.
Order of Addition: Always add the methylating agent (e.g., methyl iodide or dimethyl sulfate) to the pre-formed enolate solution. This ensures that the electrophile reacts with the desired enolate and minimizes the chance of it reacting with the enolate of the mono-methylated product.
Reaction Temperature: The alkylation should be carried out at a low temperature (e.g., 0 °C to room temperature) to control the reaction rate and minimize side reactions. Lower temperatures generally favor kinetic control and can help in achieving higher selectivity for mono-alkylation.
Choice of Methylating Agent: While methyl iodide is commonly used, other methylating agents can be considered. Dimethyl sulfate is a more reactive and often more efficient methylating agent, but it is also more toxic and requires careful handling.
Difficulties with Hydrolysis and Decarboxylation
Question: The final step of my synthesis involves the hydrolysis of the methylated β-keto ester followed by decarboxylation to yield 2-methylcyclopentanone. I am experiencing incomplete reaction or the formation of side products. What are the best conditions for this transformation?
Answer: The hydrolysis and decarboxylation of β-keto esters typically require harsh conditions, which can indeed lead to incomplete reactions or the formation of unwanted byproducts.[4] The choice of acidic or basic conditions can significantly impact the outcome.
Acid-Catalyzed Hydrolysis and Decarboxylation: This is a very common and often effective method. The reaction is typically carried out by heating the β-keto ester in the presence of a strong acid such as sulfuric acid or hydrochloric acid. The acid catalyzes both the hydrolysis of the ester to a β-keto acid and the subsequent decarboxylation of the β-keto acid, which proceeds through a cyclic transition state.[5]
Troubleshooting: If the reaction is incomplete, you may need to increase the reaction time, temperature, or the concentration of the acid. However, be aware that excessively harsh conditions can lead to charring or other decomposition pathways. If you observe the formation of byproducts, consider using a milder acid or lowering the reaction temperature.
Base-Mediated Hydrolysis Followed by Acid-Catalyzed Decarboxylation: An alternative approach is to first hydrolyze the ester under basic conditions (e.g., using aqueous sodium hydroxide or potassium hydroxide) to form the carboxylate salt of the β-keto acid. The reaction mixture is then acidified and heated to effect decarboxylation.
Troubleshooting: A common issue with this method is that the β-keto acid intermediate can be unstable. It is crucial to perform the acidification and subsequent heating step carefully to ensure efficient decarboxylation without significant degradation.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of 2-methylcyclopentanone.
Question: What are the most common starting materials for the synthesis of 2-methylcyclopentanone?
Answer: The most prevalent starting materials are dialkyl adipates, such as diethyl adipate or dimethyl adipate.[6] These are used in the Dieckmann condensation to form a cyclopentanone β-keto ester, which is then methylated and decarboxylated. Another documented starting material is cyclohexene, which can be converted to adipic acid through ozonolysis or other oxidative cleavage methods.[7] The resulting adipic acid can then be esterified to a dialkyl adipate for the Dieckmann condensation.
Question: What are the main side products to watch out for in the synthesis of 2-methylcyclopentanone?
Answer: The nature of the side products depends on the specific synthetic route and the reaction conditions.
In the Dieckmann Condensation: Incomplete cyclization can leave unreacted starting material. If the wrong base is used, transesterification can lead to a mixture of esters.
During Methylation: As discussed in the troubleshooting section, poly-methylated products (2,5-dimethylcyclopentanone, 2,2-dimethylcyclopentanone, etc.) are the most common side products.
In the Hydrolysis and Decarboxylation Step: Incomplete decarboxylation can leave the β-keto acid as an impurity. Under harsh acidic conditions, side reactions such as aldol condensation of the product with itself can occur.
When starting from Cyclohexene Ozonolysis: The oxidation of cyclohexene to adipic acid can produce other dicarboxylic acids, such as glutaric acid and succinic acid, as byproducts.[8]
Question: What are the recommended methods for purifying the final 2-methylcyclopentanone product?
Answer: Purification of 2-methylcyclopentanone typically involves a combination of techniques:
Extraction: After the reaction is complete, the crude product is usually extracted from the aqueous reaction mixture using an organic solvent like diethyl ether or dichloromethane.
Washing: The organic extract is then washed with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a wash with brine to remove water-soluble byproducts.
Drying: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
Distillation: The final and most crucial purification step is fractional distillation. 2-Methylcyclopentanone has a boiling point of approximately 139-141 °C, and careful distillation is necessary to separate it from any remaining starting materials, solvents, and side products. For small-scale purifications, Kugelrohr distillation can also be an effective method.
Question: Are there any catalytic methods for the synthesis of 2-methylcyclopentanone?
Answer: While the classical methods involving stoichiometric bases are more common, catalytic approaches are being developed. For instance, some research explores the use of solid acid or base catalysts for condensation and alkylation reactions, which can offer advantages in terms of catalyst recyclability and simplified workup procedures. However, these methods are generally less established for this specific synthesis compared to the traditional stoichiometric approaches.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Dieckmann Condensation
Parameter
Condition A
Condition B
Rationale
Base
Sodium Ethoxide
Sodium Hydride
Sodium ethoxide is a classic choice but can lead to transesterification. Sodium hydride is a stronger, non-nucleophilic base that avoids this issue.
Solvent
Ethanol
Anhydrous THF
The solvent should be compatible with the base. Ethanol is used with sodium ethoxide, while THF is a good choice for sodium hydride.
Temperature
Reflux
Room Temperature to Reflux
The reaction with sodium hydride can often be initiated at a lower temperature.
Quench
Dilute Acetic Acid
Dilute HCl
A mild acidic quench is necessary to protonate the enolate without causing premature decarboxylation.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Methylcyclopentanone from Diethyl Adipate
Step 1: Dieckmann Condensation
To a flame-dried three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add sodium hydride (1.1 equivalents) as a mineral oil dispersion.
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then suspend it in anhydrous THF.
Slowly add diethyl adipate (1 equivalent) to the stirred suspension at 0 °C.
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC or GC).
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of 1 M HCl until the mixture is acidic.
Extract the aqueous layer with diethyl ether.
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude β-keto ester.
Step 2: Methylation
Dissolve the crude β-keto ester in anhydrous THF and cool to 0 °C.
Add sodium hydride (1.05 equivalents) portion-wise to the solution.
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the enolate.
Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.
Allow the reaction to warm to room temperature and stir for 2-3 hours.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
Step 3: Hydrolysis and Decarboxylation
To the crude methylated β-keto ester, add a 10% aqueous solution of sulfuric acid.
Heat the mixture to reflux for 4-6 hours. The progress of the decarboxylation can be monitored by the evolution of carbon dioxide.
Cool the reaction mixture and extract the 2-methylcyclopentanone with diethyl ether.
Wash the organic extract with a saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by distillation.
Purify the crude 2-methylcyclopentanone by fractional distillation.
Visualizations
Experimental Workflow for 2-Methylcyclopentanone Synthesis
Caption: A streamlined workflow for the synthesis of 2-methylcyclopentanone.
Logical Relationship in Controlling Polyalkylation
Technical Support Center: Asymmetric Synthesis of 2-Methylcyclopentanone
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the asymmetric synthesis of 2-methylcyclopentanone. This resource is designed for researchers, chemists, and drug development p...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the asymmetric synthesis of 2-methylcyclopentanone. This resource is designed for researchers, chemists, and drug development professionals engaged in stereoselective synthesis. Here, we address common questions and troubleshoot practical issues encountered during the catalytic asymmetric intramolecular cyclization to form this valuable chiral building block. Our focus is primarily on organocatalytic methods, which are widely lauded for their operational simplicity, scalability, and metal-free nature.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for the asymmetric synthesis of 2-methylcyclopentanone?
The most established and frequently cited method is the intramolecular aldol reaction of 6-heptene-2-one (or related precursors that generate it in situ) catalyzed by the chiral amino acid L-proline or its derivatives.[4] This reaction, an extension of the historic Hajos–Parrish–Eder–Sauer–Wiechert reaction, is a cornerstone of organocatalysis and is known for providing high yields and excellent enantioselectivities.[5][6]
Q2: How does L-proline catalyze this reaction and induce asymmetry?
L-proline acts as a "micro-aldolase," mimicking the function of Class I aldolase enzymes.[4][7] The catalytic cycle proceeds through a covalent enamine intermediate.
Enamine Formation: The secondary amine of proline condenses with the ketone substrate to form a chiral enamine. This step raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the nucleophile.
Asymmetric C-C Bond Formation: The enamine attacks the pendant aldehyde intramolecularly. The stereochemistry of the proline catalyst dictates the facial selectivity of this attack. The generally accepted model, supported by computational studies, involves a chair-like transition state where the carboxylate group of proline acts as an intramolecular acid/base catalyst, stabilizing the developing negative charge on the oxygen atom via hydrogen bonding.[7] This highly organized transition state effectively shields one face of the enamine, leading to a highly enantioselective ring closure.
Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed by water present in the reaction medium to release the chiral 2-methylcyclopentanone product and regenerate the proline catalyst.[6]
Below is a diagram illustrating the catalytic cycle.
Caption: Proline catalytic cycle for 2-methylcyclopentanone synthesis.
Q3: Are there alternatives to proline? What are the advantages?
Yes, several alternatives exist. Diarylprolinol silyl ethers (e.g., Jørgensen-Hayashi catalysts) are highly effective organocatalysts.[8] Their primary advantage is often higher reactivity and the ability to operate at lower catalyst loadings. Additionally, metal-based chiral catalysts, such as those based on rhodium or iridium, can be employed, though these are generally more expensive and require stricter exclusion of air and moisture.[9][10] For many applications, particularly on a larger scale, the low cost, stability, and availability of both enantiomers make proline an exceptionally practical choice.[1][4]
Troubleshooting Guide
Problem 1: Low Enantioselectivity (Low ee%)
This is one of the most common issues in asymmetric catalysis. A low enantiomeric excess (ee) indicates that the catalyst is not effectively discriminating between the two competing diastereomeric transition states.
Possible Cause
Explanation & Suggested Solution
Catalyst Purity/Configuration
The optical purity of the proline (or other chiral catalyst) is paramount. Even small amounts of the opposite enantiomer can lead to a significant drop in product ee. Solution: 1) Verify the enantiomeric purity of your catalyst from the supplier. 2) Ensure you are using the correct enantiomer; (S)-proline typically yields (R)-2-methylcyclopentanone.
Reaction Temperature
Asymmetric reactions are often highly sensitive to temperature. Higher temperatures can provide enough thermal energy to overcome the small energy difference between the desired and undesired transition states, leading to lower ee. Solution: Run the reaction at a lower temperature (e.g., 0 °C or room temperature, depending on the protocol). Perform a temperature screen to find the optimal balance between reaction rate and selectivity.
Solvent Choice
The solvent plays a crucial role in stabilizing the transition state. Protic solvents can interfere with the key hydrogen bonding interaction, while non-polar solvents may not be suitable for the charged intermediates.[4] Solution: DMSO and DMF are commonly used and effective solvents for proline catalysis.[4] If experiencing issues, consider screening other polar aprotic solvents. Avoid protic solvents like methanol unless specified in the protocol.
Water Content
While water is required for the final hydrolysis step to regenerate the catalyst, excess water can disrupt the catalytic cycle and potentially lead to racemic background reactions. Solution: Use anhydrous solvents for the reaction setup. If the reaction is sluggish, the addition of a controlled, small amount of water can sometimes be beneficial, but this must be carefully optimized.
Side Reactions
A competing, non-stereoselective background reaction can produce a racemic product, thus lowering the overall measured ee. Solution: Ensure the reaction is run under conditions that favor the catalytic pathway. This often means using a moderate catalyst loading (10-30 mol%) and avoiding excessively high temperatures or prolonged reaction times that could promote uncatalyzed pathways.
Caption: Workflow for troubleshooting low enantioselectivity.
Problem 2: Low Reaction Yield or Stalled Reaction
A low yield can stem from incomplete conversion of the starting material or the formation of undesired byproducts.
Possible Cause
Explanation & Suggested Solution
Poor Substrate Quality
The starting material (e.g., 6-heptene-2-one precursor) may be impure or degraded. Aldehydes, in particular, can oxidize to carboxylic acids over time. Solution: Purify the starting material before use (e.g., by distillation or chromatography). Verify its identity and purity via NMR or GC-MS.
Catalyst Deactivation
Although proline is robust, certain impurities could potentially react with it. In some systems, the catalyst can form parasitic species like oxazolidinones that are less reactive.[5][6] Solution: Increase the catalyst loading (e.g., from 10 mol% to 30 mol%). Ensure the reaction medium is free from strong acids or bases that could neutralize the catalyst.
Retro-Michael/Aldol Reaction
The C-C bond formation can be reversible. If the product is unstable under the reaction conditions, it may revert to the starting materials or intermediates, leading to a low isolated yield.[11] Solution: Monitor the reaction by TLC or GC to find the point of maximum product formation and work up the reaction at that time. Sometimes, lowering the temperature can favor the forward reaction thermodynamically.
Product Purification Issues
The product may be lost during the workup or purification steps. 2-Methylcyclopentanone is relatively volatile (Boiling Point: ~139 °C).[12] Solution: Be cautious during solvent removal under reduced pressure; use a cold trap and avoid excessive heating. Optimize your chromatography conditions (e.g., silica gel vs. alumina, choice of eluent) to ensure good separation and recovery.
Problem 3: Product Analysis and Purification Challenges
Confirming the success of the reaction and isolating the pure enantiomer requires specific analytical techniques.
Q: How do I determine the enantiomeric excess (ee) of my product?
A: The most reliable methods are chiral chromatography, either chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[13][14] You will need a column with a chiral stationary phase (CSP) that can resolve the two enantiomers. Polysaccharide-based CSPs are often effective for ketones.[14] By integrating the peak areas of the two enantiomers, you can accurately calculate the ee.
Q: My product appears pure by NMR, but the ee is low. What's wrong?
A: ¹H and ¹³C NMR are powerful for determining chemical structure but are not chiral techniques. Enantiomers have identical NMR spectra in a non-chiral solvent. This result simply confirms that the chemical transformation occurred but provides no information on its stereoselectivity. You must use a chiral analytical method (like chiral HPLC/GC) to determine the ee.[13]
Q: Can I separate the two enantiomers if my reaction gives a racemic or low-ee mixture?
A: Yes, this is known as chiral resolution.[15] On a laboratory scale, preparative chiral HPLC or Supercritical Fluid Chromatography (SFC) can be used to separate the enantiomers.[][17] Another approach is derivatization with a chiral resolving agent to form diastereomers, which can then be separated by standard chromatography or crystallization, followed by removal of the chiral auxiliary.[13]
Experimental Protocol: (S)-Proline-Catalyzed Synthesis of (R)-2-Methylcyclopentanone
This protocol is a representative example and may require optimization based on your specific substrate and laboratory conditions.
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-oxoheptanal (1.0 eq).
Solvent and Catalyst Addition: Add anhydrous DMSO to create a 0.5 M solution. Stir the solution until homogeneous. Add (S)-proline (0.3 eq) to the flask.
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (approx. 20-25 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate the solvent using a rotary evaporator. Caution: The product is volatile. Avoid high temperatures and prolonged vacuum.
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methylcyclopentanone.
Analysis:
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and MS.
Determine the enantiomeric excess (ee) by chiral GC or HPLC analysis.
References
List, B., Hoang, L., Martin, H. J. (2004). New Mechanistic Studies on the Proline-Catalyzed Aldol Reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. [Link]
Reddy, K. R., Ghorpade, R. R., Gawas, P. S. (2014). The ever-expanding role of asymmetric covalent organocatalysis in scalable, natural product synthesis. Organic & Biomolecular Chemistry, 12(37), 7226-7241. [Link]
Houk, K. N., Bahmanyar, S. (2001). The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions. Journal of the American Chemical Society, 123(51), 12911-12912. [Link]
France, S., Guerin, D. J., Miller, S. J., Lectka, T. (2014). The ever-expanding role of asymmetric covalent organocatalysis in scalable, natural product synthesis. Chemical Society Reviews, 43(24), 8153-8173. [Link]
Panteleev, J., Hu, C., Nagorny, P. (2022). Asymmetric Organocatalysis on a Technical Scale: Current Status and Future Challenges. Molecules, 27(15), 4998. [Link]
Alonso, D. A., Baeza, A., Chinchilla, R., Gómez-Bengoa, E., Nájera, C. (2022). Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Molecules, 28(1), 263. [Link]
Notz, W., List, B. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign, Chemistry Reviews. [Link]
Unlock chemistry. (2019). Unlocking the Secrets of Proline Catalyzed Reactions! YouTube. [Link]
Bode, J. W., Sohn, S. S. (2007). Asymmetric Synthesis of Functionalized Cyclopentanones via a Multicatalytic Secondary Amine/N-Heterocyclic Carbene Catalyzed Cascade Sequence. Journal of the American Chemical Society, 129(44), 13531-13538. [Link]
Nising, C. F., Bräse, S. (2012). Synthesis of Chiral Cyclopentenones. Chemical Reviews, 112(6), 3363-3408. [Link]
ResearchGate. (2023). Asymmetric functionalization of methylcyclopentanone via aqueous HCR. ResearchGate. [Link]
Johnson, J. S., et al. (2015). Asymmetric synthesis of cyclopentanones through dual Lewis acid-catalysed [3+2]-cycloaddition of donor–acceptor cyclopropanes with ketenes. Chemical Communications, 51(48), 9839-9842. [Link]
Zhang, L., Meggers, E. (2025). Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. Chemical Society Reviews. [Link]
Zhang, L., Meggers, E. (2025). Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. Chemical Society Reviews. [Link]
Annunziata, F., et al. (2019). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. Catalysts, 9(11), 930. [Link]
Zhang, L., Meggers, E. (2025). Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications. Chemical Society Reviews. [Link]
Asensio, A., et al. (2021). Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis. Angewandte Chemie International Edition, 60(24), 13198-13224. [Link]
Kumar, A., et al. (2020). Catalytic asymmetric desymmetrization approaches to enantioenriched cyclopentanes. Organic & Biomolecular Chemistry, 18(39), 7725-7748. [Link]
Ribeiro, A. R., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1902. [Link]
The Good Scents Company. 2-methyl cyclopentanone. [Link]
Study.com. Devise a synthesis of 2-methylcyclopentanone from cyclohexene. [Link]
Aliyeva, A., et al. (2026). Enantioselective alkynylation of cyclopentanone: Synthesis, dimerization, and cross-coupling transformations of 1-ethynylcyclope. Chemical Review and Letters, 9, 130-138. [Link]
Liu, Y., et al. (2018). Reversal of enantioselectivity in chiral metal complex-catalyzed asymmetric reactions. Organic & Biomolecular Chemistry, 16(10), 1643-1662. [Link]
University of Waterloo. Asymmetric Synthesis. [Link]
Tang, W., et al. (2011). Asymmetric synthesis of chiral δ-lactones containing multiple contiguous stereocenters. The Journal of Organic Chemistry, 76(15), 6246-6257. [Link]
Wang, Y., et al. (2026). Silver-Catalyzed Enantioselective and Diastereoselective Aldol Reaction of α-Isocyanoacetates with Aldehydes Enabled by Cinchona-Derived Amide Adamantylphosphine Ligands. Organic Letters. [Link]
Nájera, C., et al. (2017). Special Issue: Asymmetric Synthesis 2017. Molecules, 22(12), 2216. [Link]
de la Torre, A., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5729. [Link]
Torker, S., et al. (2015). Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. Journal of the American Chemical Society, 137(26), 8454-8457. [Link]
Feng, X., et al. (2017). Asymmetric synthesis of chromanone lactones via vinylogous conjugate addition of butenolide to 2-ester chromones. Chemical Science, 8(3), 2319-2324. [Link]
Wang, D., et al. (2021). Multi-component syntheses of 2-pyrrolines and organocatalytic asymmetric syntheses of functionalized chiral 2-pyrrolines. Organic Chemistry Frontiers, 8(4), 664-669. [Link]
Technical Support Center: Managing Impurities in Industrial-Scale 2-Methylcyclopentanone Production
Welcome to the comprehensive technical support guide for managing impurities in the industrial-scale production of 2-Methylcyclopentanone. This resource is designed for researchers, scientists, and drug development profe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support guide for managing impurities in the industrial-scale production of 2-Methylcyclopentanone. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and purifying this critical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols grounded in established scientific principles to ensure the highest purity of your final product.
I. Understanding Impurity Formation
The purity of 2-Methylcyclopentanone is paramount, as it is a key building block in the synthesis of various pharmaceuticals and fine chemicals. Impurities can arise from a number of sources, including the primary synthesis route, side reactions, and degradation. The two most common industrial synthesis routes are the methylation of cyclopentanone and the Dieckmann condensation of adipate esters, each with its own characteristic impurity profile.
A. Synthesis Route 1: Alkylation of Cyclopentanone
This route involves the direct methylation of cyclopentanone using a methylating agent (e.g., methyl iodide, dimethyl sulfate) in the presence of a base. While seemingly straightforward, this process can lead to a mixture of products.
Unreacted Cyclopentanone: Incomplete reaction due to insufficient methylating agent, low reaction temperature, or inadequate reaction time.
3-Methylcyclopentanone (Positional Isomer): Formation of the thermodynamic enolate can lead to methylation at the 3-position. The ratio of 2- to 3-alkylation is influenced by the base, solvent, and temperature.
Polymethylated Byproducts (e.g., 2,5-Dimethylcyclopentanone, 2,2-Dimethylcyclopentanone): Over-methylation of the product, especially when an excess of the methylating agent is used or if the mono-methylated product is of comparable or higher reactivity than the starting material. Polysubstitution is a known challenge in Friedel-Crafts alkylation and similar reactions.[1] The use of a strong, sterically hindered base at low temperatures can favor the kinetic enolate and potentially reduce over-methylation.[2][3]
O-Alkylation Products: The enolate intermediate is an ambident nucleophile, and reaction at the oxygen atom leads to the formation of 2-methoxycyclopent-1-ene.
Figure 1: Impurity formation pathways in cyclopentanone alkylation.
B. Synthesis Route 2: Dieckmann Condensation of Adipate Esters
This intramolecular condensation of a dialkyl adipate (e.g., dimethyl adipate) forms a cyclic β-keto ester, which is then alkylated and subsequently hydrolyzed and decarboxylated to yield 2-Methylcyclopentanone.[4][5][6]
Unreacted Starting Materials: Incomplete condensation or decarboxylation steps.
Intermolecular Condensation Products: Side reactions between two molecules of the adipate ester instead of the desired intramolecular cyclization.
Byproducts from Incomplete Decarboxylation: Residual β-keto ester intermediates.
Positional Isomers: If an unsymmetrical adipate ester is used, different enolates can form, leading to isomeric cyclic ketones.
Colored Impurities: Many commercial grades of cyclopentanone and its derivatives can contain colored impurities of unknown composition, which likely arise from side reactions during manufacturing.[7]
Figure 2: Impurity formation in the Dieckmann condensation route.
II. Troubleshooting Guide
This section provides a question-and-answer format to address specific issues you may encounter during your experiments.
Analytical & Detection Issues
Q1: My GC-MS analysis shows a peak with a similar mass spectrum to 2-Methylcyclopentanone but with a different retention time. What could it be?
A1: This is likely a positional isomer, most commonly 3-Methylcyclopentanone. Due to their similar structures and boiling points (2-Methylcyclopentanone: ~139 °C; 3-Methylcyclopentanone: ~144 °C), they can be difficult to separate and may co-elute on standard GC columns.[8]
Causality: The formation of 3-Methylcyclopentanone is favored under thermodynamic control during the alkylation of cyclopentanone.
Troubleshooting Steps:
Confirm Identity: Use a certified reference standard of 3-Methylcyclopentanone to confirm the peak's identity by retention time matching.
Optimize GC Method: Employ a high-polarity capillary column (e.g., a cyanopropyl-based phase) and a slow temperature ramp to improve resolution between the isomers.[9]
Consider HPLC: For challenging separations, chiral HPLC can be an effective technique for resolving positional and other isomers.[10]
Q2: I am observing several small, late-eluting peaks in my GC-MS chromatogram. What are they?
A2: These are likely polymethylated byproducts (e.g., dimethylcyclopentanones) or products of intermolecular condensation, which have higher molecular weights and boiling points than 2-Methylcyclopentanone.
Causality: Over-alkylation is a common side reaction, particularly if there is a localized excess of the methylating agent or if the reaction temperature is too high.
Troubleshooting Steps:
Review Stoichiometry: Ensure the molar ratio of the methylating agent to cyclopentanone is carefully controlled. A slight excess may be necessary to drive the reaction to completion, but a large excess will promote polysubstitution.
Control Addition Rate: Add the methylating agent slowly and sub-surface to avoid localized high concentrations.
Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can increase the rate of side reactions.
Purification & Isolation Issues
Q3: After fractional distillation, my 2-Methylcyclopentanone is still contaminated with a close-boiling impurity. How can I improve the separation?
A3: If the impurity is a positional isomer like 3-Methylcyclopentanone, simple fractional distillation may be insufficient due to the small difference in boiling points.
Causality: The efficiency of fractional distillation depends on the difference in boiling points and the number of theoretical plates in the distillation column.[11][12]
Troubleshooting Steps:
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material to increase the number of theoretical plates.
Optimize Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time.
Azeotropic Distillation: Consider using an entrainer that forms a lower-boiling azeotrope with either the product or the impurity, allowing for easier separation.[13][14] The selection of an appropriate entrainer is crucial and depends on the specific components of the mixture.[15][16][17][18]
Q4: My final product has a yellow or brown tint. What is the cause and how can I remove it?
A4: Colored impurities are often high-molecular-weight byproducts formed from condensation or degradation reactions.[7]
Causality: These can arise from prolonged heating, the presence of acidic or basic catalysts, or the reaction of trace impurities.
Troubleshooting Steps:
Acid Wash: A patented method for purifying crude cyclopentanone involves refluxing with a small amount of syrupy phosphoric acid followed by distillation.[19] This can help to polymerize or degrade the color bodies, rendering them non-volatile.
Carbon Treatment: Activated carbon can be used to adsorb colored impurities from the crude product before distillation.
Optimize Distillation: Ensure that the distillation is carried out under vacuum to reduce the boiling point and minimize thermal degradation.
III. Frequently Asked Questions (FAQs)
Q: What is the ideal base for the methylation of cyclopentanone to minimize side reactions?
A: The choice of base is critical. A strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) favors the formation of the kinetic enolate, leading to a higher selectivity for 2-methylation over 3-methylation.[2] Weaker bases like alkoxides can lead to an equilibrium mixture of enolates and increase the proportion of the 3-methyl isomer.
Q: How can I monitor the progress of the Dieckmann condensation?
A: The reaction can be monitored by taking small aliquots and analyzing them by GC or TLC. The disappearance of the starting dialkyl adipate and the appearance of the cyclic β-keto ester indicate the progress of the reaction.
Q: What are the key safety precautions when working with methylating agents like dimethyl sulfate?
A: Dimethyl sulfate is highly toxic and a suspected carcinogen. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a quenching solution (e.g., aqueous ammonia) readily available to neutralize any spills.
IV. Experimental Protocols
A. GC-MS Method for Impurity Profiling of 2-Methylcyclopentanone
This protocol provides a general method for the separation and identification of common impurities. Optimization may be required based on your specific instrument and impurity profile.
Column: High-polarity capillary column (e.g., DB-WAX or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature: 250 °C.
Injection Volume: 1 µL (split ratio 50:1).
Oven Temperature Program:
Initial temperature: 50 °C, hold for 2 minutes.
Ramp 1: 5 °C/min to 150 °C.
Ramp 2: 20 °C/min to 240 °C, hold for 5 minutes.
MS Detector:
Transfer Line Temperature: 250 °C.
Ion Source Temperature: 230 °C.
Scan Range: m/z 35-350.
B. Purification of Crude 2-Methylcyclopentanone by Acid Treatment and Distillation
This protocol is adapted from a method for purifying cyclopentanone and may be effective for removing color bodies and other acid-sensitive impurities.[19]
Combine the crude 2-Methylcyclopentanone with 2-5% (v/v) of syrupy phosphoric acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
Gently reflux the mixture for 10-15 minutes. The mixture may darken as impurities polymerize.
Cool the mixture and set up for vacuum distillation.
Distill the 2-Methylcyclopentanone under reduced pressure, collecting the colorless fraction at the appropriate boiling point.
BOC Sciences. (n.d.). 2-methyl cyclopentanone, 1120-72-5. The Good Scents Company. Retrieved from [Link]
U.S. Patent No. 5,672,763. (1997). Process for the preparation of 2-substituted cyclopentanones. Google Patents. Retrieved from
U.S. Patent No. 2,826,537. (1958). Method for purification of ketones. Google Patents. Retrieved from
U.S. Patent No. 2,513,534. (1950). Purification of cyclopentanone. Google Patents. Retrieved from
University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. Retrieved from [Link]
U.S. Patent No. 2,513,534. (1950). Purification of cyclopentanone. Google Patents. Retrieved from
Farmer, S. (2015, July 18). 18.4: Alkylation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]
Langston, M., & Hilaly, A. (n.d.). Selecting Entrainers for Azeotropic Distillation. Chemical Engineering Progress. Retrieved from [Link]
Ashenhurst, J. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Retrieved from [Link]
Sharma, S. (2018). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36.
Phenomenex. (n.d.). Basics of chiral HPLC. Retrieved from [Link]
European Patent No. EP0755912A2. (1997). Process for the preparation of 2-substituted cyclopentanones. Google Patents. Retrieved from
Grokipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
DDBST. (2023). Entrainer Selection. Retrieved from [Link]
Zhang, Y., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1163-1168.
Organic Syntheses. (n.d.). Cyclopentanone. Retrieved from [Link]
YouTube. (2022, July 29). Polysubstitution is a major drawback in : (a) Friedel-Craft's alkylation (b) Friedel-Craft's acyl... [Video]. Retrieved from [Link]
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
Deorukhkar, O. A., et al. (2015). Entrainer Selection Approach for Distillation Column. International Journal of Chemical Engineering and Applications, 6(1), 29-33.
Wolfram Demonstrations Project. (n.d.). Entrainer Selection for Homogeneous Azeotropic Distillation. Retrieved from [Link]
Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation. Retrieved from [Link]
Aluminum Chemist. (2024, February 22). Lec4 - Friedel-Crafts Alkylation and Acylation Reactions [Video]. YouTube. Retrieved from [Link]
ACS Publications. (2017, July 12). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Cyclopentanone synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Dieckmann condensation. Retrieved from [Link]
Chiralpedia. (n.d.). Direct chiral HPLC separation on CSPs. Retrieved from [Link]
Chinese Patent No. CN103086858A. (2013). Synthetic method of 3-methyl-cyclopentanone. Google Patents. Retrieved from
ResearchGate. (2016, June). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]
Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases. Retrieved from [Link]
Nature Communications. (2023, June 7). Ketone α-alkylation at the more-hindered site. Retrieved from [Link]
The Good Scents Company. (n.d.). 2-methyl cyclopentanone, 1120-72-5. Retrieved from [Link]
Reddit. (2021, April 2). Purification of aldehydes and ketones using Sodium Bisulfite. Retrieved from [Link]
PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
Chemistry Steps. (n.d.). Dieckmann condensation – An Intramolecular Claisen Reaction. Retrieved from [Link]
PubMed. (2018). Quinquennial Review of Progress in Degradation Studies and Impurity Profiling: An Instrumental Perspective Statistics. Retrieved from [Link]
U.S. Patent No. 2,662,847. (1953). Method for distillation of cyclopentanone from 2-methyl-1-butanol and 3-methyl-1-butanol. Google Patents. Retrieved from
Chiralpedia. (n.d.). Direct chiral HPLC separation on CSPs. Retrieved from [Link]
YouTube. (2018, March 22). Make Cyclopentanone from Adipic Acid. [Video]. Retrieved from [Link]
Reddit. (2018, December 30). Use of fractional distillation in organic chemistry. Retrieved from [Link]
International Journal of Research in Applied Science and Engineering Technology. (2021). Diesters Compound Intramolecular Condensation and Its Applications. Retrieved from [Link]
Blogs@NTU. (2018, October 26). Chiral Chromatography: Separating Twins | Stereochemistry. Retrieved from [Link]
YouTube. (2015, March 24). Alkylation of Enolates - Ketone + Alkyl Halide. [Video]. Retrieved from [Link]
Technical Support Center: Degradation Pathways of 2-Methylcyclopentanone in Formulations
Welcome to the technical support center for understanding and managing the degradation of 2-Methylcyclopentanone in pharmaceutical and research formulations. This guide is designed for researchers, scientists, and drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for understanding and managing the degradation of 2-Methylcyclopentanone in pharmaceutical and research formulations. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of 2-Methylcyclopentanone stability, offering in-depth troubleshooting advice and frequently asked questions. Our goal is to provide you with the expertise to anticipate and mitigate degradation, ensuring the integrity and reliability of your experimental outcomes.
Introduction to 2-Methylcyclopentanone Stability
2-Methylcyclopentanone is a versatile ketone used as a solvent and an intermediate in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs).[1] Its stability within a formulation is paramount to ensuring product quality, safety, and efficacy. Degradation of 2-Methylcyclopentanone can lead to the formation of impurities that may alter the physicochemical properties of the formulation and potentially introduce toxicity. This guide will explore the primary degradation pathways—hydrolysis, oxidation, and photolysis—and provide practical strategies for their investigation and control.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for 2-Methylcyclopentanone in a formulation?
A1: 2-Methylcyclopentanone is susceptible to three primary degradation pathways:
Photodegradation: Exposure to light, particularly UV radiation, can initiate photochemical reactions, leading to ring-opening and the formation of various aldehydes and hydrocarbon byproducts.
Oxidative Degradation: The presence of oxidizing agents, such as peroxides that can be present as impurities in excipients, can lead to the formation of lactones through processes like the Baeyer-Villiger oxidation.
Hydrolytic Degradation (pH-dependent): While the cyclopentanone ring is generally stable to hydrolysis, extreme pH conditions (acidic or basic) can catalyze racemization at the C-2 position. While this doesn't represent a breakdown of the molecule, it is a critical consideration for stereospecific applications.[2][3]
Q2: I'm observing a loss of optical activity in my formulation containing (S)-2-methylcyclopentanone. What could be the cause?
A2: The loss of optical activity in a formulation containing a specific enantiomer of 2-methylcyclopentanone, such as the (S)-isomer, is a strong indicator of racemization. This process can be catalyzed by both acidic and basic conditions.[2][3][4] Under basic conditions, a hydroxide ion can abstract a proton from the alpha-carbon (the carbon adjacent to the carbonyl group), forming a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, leading to a mixture of both (S)- and (R)-enantiomers.[2][3] Similarly, under acidic conditions, protonation of the carbonyl oxygen is followed by deprotonation at the alpha-carbon to form a planar enol intermediate, which upon reprotonation, also leads to a racemic mixture.[2][4]
Q3: My formulation containing 2-Methylcyclopentanone shows an unexpected peak in the HPLC chromatogram after exposure to air. What could this be?
A3: An unexpected peak appearing after exposure to air suggests oxidative degradation. The most probable pathway is the Baeyer-Villiger oxidation, where an oxygen atom is inserted into the carbon-carbon bond adjacent to the carbonyl group.[5][6][7] In the case of 2-methylcyclopentanone, this would result in the formation of a six-membered ring lactone (a cyclic ester).[8] This reaction is often initiated by peroxy compounds, which can be present as impurities in excipients or formed through autoxidation.
Troubleshooting Guide
Issue 1: Unidentified Peaks in Chromatogram After Forced Degradation Studies
Scenario: You have performed forced degradation studies on your 2-Methylcyclopentanone formulation according to ICH guidelines and observe several new, unidentified peaks in your HPLC analysis, particularly under photolytic and oxidative stress conditions.
Causality:
Photodegradation: Ketones like 2-Methylcyclopentanone can undergo Norrish Type I and Norrish Type II photochemical reactions upon exposure to UV light.
Norrish Type I cleavage involves the homolytic cleavage of the bond between the carbonyl carbon and an adjacent carbon atom, forming a diradical intermediate. This can lead to various subsequent reactions, including decarbonylation to form methylcyclobutane, or intramolecular hydrogen abstraction to yield unsaturated aldehydes like cis- and trans-hex-4-enal and 2-methylpent-4-enal.
Norrish Type II reaction involves intramolecular abstraction of a gamma-hydrogen by the excited carbonyl group, leading to a 1,4-diradical. This can then undergo cleavage to form an alkene and a smaller ketone, or cyclization to form a cyclobutanol derivative.
Oxidative Degradation: As mentioned in the FAQs, the Baeyer-Villiger oxidation is a likely pathway. The presence of peroxides can lead to the formation of a lactone. Further oxidation could potentially lead to ring-opening and the formation of dicarboxylic acids.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unidentified degradation peaks.
Experimental Protocol: Degradant Identification using LC-MS/MS
Sample Preparation: Dilute the stressed sample to an appropriate concentration with a suitable solvent (e.g., acetonitrile/water mixture).
LC Separation: Utilize a stability-indicating HPLC method (see Issue 2 for development guidance) to separate the degradation products from the parent compound.
MS Detection: Employ a mass spectrometer with an electrospray ionization (ESI) source in both positive and negative ion modes to obtain the mass-to-charge ratio (m/z) of the parent ion and its fragment ions.
Fragmentation Analysis: Perform MS/MS (tandem mass spectrometry) on the parent ions of the unknown peaks to induce fragmentation. The resulting fragmentation pattern provides crucial structural information.
Data Interpretation: Compare the observed m/z values and fragmentation patterns with the expected masses and fragments of the hypothesized degradation products from photolytic and oxidative pathways.
Expected Degradation Products Summary Table:
Degradation Pathway
Stress Condition
Potential Degradation Products
Molecular Weight ( g/mol )
Photodegradation (Norrish Type I)
UV Light
cis/trans-Hex-4-enal
98.14
2-Methylpent-4-enal
98.14
Methylcyclobutane
70.13
Oxidative Degradation (Baeyer-Villiger)
Peroxides
6-Methyl-ε-caprolactone
114.14
Issue 2: Poor Resolution Between 2-Methylcyclopentanone and its Degradants in HPLC
Scenario: Your current HPLC method does not adequately separate 2-Methylcyclopentanone from the peaks that appear during stability studies, leading to inaccurate quantification.
Causality: The chromatographic conditions (stationary phase, mobile phase composition, pH, and gradient) are not optimized to resolve compounds with similar polarities. The degradation products of 2-Methylcyclopentanone, particularly the isomeric aldehydes from photolysis, may have very similar retention times to the parent compound.
Troubleshooting Workflow:
Caption: Workflow for optimizing HPLC method resolution.
Experimental Protocol: Stability-Indicating HPLC Method Development
Column Selection: Start with a C18 column, as it is a versatile stationary phase for reversed-phase chromatography. If resolution is poor, consider columns with different selectivities, such as a Phenyl-Hexyl or a polar-embedded phase column.
Mobile Phase Selection: A common starting point is a mixture of a buffered aqueous phase (e.g., 20 mM phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).
pH Optimization: The pH of the aqueous mobile phase can significantly impact the retention and peak shape of ionizable compounds. While 2-Methylcyclopentanone is not strongly ionizable, some of its degradation products might be. Screen a pH range from 3 to 7.
Gradient Optimization: A gradient elution is often necessary to resolve all degradation products with good peak shape in a reasonable runtime. Start with a broad gradient (e.g., 5% to 95% organic over 30 minutes) and then refine the gradient slope around the elution time of the compounds of interest.
Wavelength Selection: Use a photodiode array (PDA) detector to monitor the elution at multiple wavelengths. The carbonyl chromophore of 2-Methylcyclopentanone and its aldehyde degradants typically absorb in the UV range of 210-280 nm.
Suggested Starting HPLC Conditions:
Parameter
Condition
Column
C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Gradient
10% B to 90% B over 20 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
220 nm
Injection Volume
10 µL
Issue 3: Formulation Incompatibility with Excipients
Scenario: You observe degradation of 2-Methylcyclopentanone in your solid or liquid formulation even under controlled storage conditions, suggesting an interaction with one or more excipients.
Causality: Pharmaceutical excipients are not always inert and can contain reactive functional groups or impurities that can interact with the active ingredient.
Reactive Impurities: Peroxides are common impurities in polymeric excipients (e.g., povidone, polyethylene glycols) and can initiate oxidative degradation.
Maillard Reaction: Although less common for ketones than for primary and secondary amines, reducing sugars (e.g., lactose) can potentially interact with carbonyl compounds under certain conditions of heat and humidity.
pH Modification: Excipients can alter the micro-pH of a formulation, potentially catalyzing acid- or base-mediated degradation pathways like racemization.
Troubleshooting Workflow:
Caption: Workflow for investigating excipient incompatibility.
Experimental Protocol: Excipient Compatibility Study
Preparation of Binary Mixtures: Prepare physical mixtures of 2-Methylcyclopentanone with each excipient in a 1:1 or 1:5 ratio (API:excipient). For liquid formulations, prepare solutions of 2-Methylcyclopentanone with each excipient.
Stressing of Samples: Store the binary mixtures in sealed vials under accelerated stability conditions (e.g., 40°C/75% relative humidity) for a predefined period (e.g., 2 and 4 weeks). Include a control sample of 2-Methylcyclopentanone alone.
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to quantify the amount of 2-Methylcyclopentanone remaining and the formation of any degradation products.
Evaluation: Compare the degradation profile of the binary mixtures to that of the control sample. A significant increase in degradation in the presence of an excipient indicates an incompatibility.
References
Filo. (2025, September 15). When (S)-2-methylcyclopentanone is treated with aqueous base, the compound loses its... Retrieved from [Link]
Brainly. (2020, May 25). When optically active (S)-2-methylcyclopentanone is treated with aqueous base, the compound loses its... Retrieved from [Link]
Khan Academy. Acid and base catalyzed formation of hydrates and hemiacetals. Retrieved from [Link]
University of Calgary. Ch17: Baeyer-Villiger reaction. Retrieved from [Link]
Wikipedia. Baeyer–Villiger oxidation. Retrieved from [Link]
Cambridge University Press. (n.d.). Baeyer--Villiger Oxidation. Retrieved from [Link]
Study.com. Devise a synthesis of 2-methylcyclopentanone from cyclohexene. You may use any required reagents. Retrieved from [Link]
Chemsrc. (2025, August 20). 2-Methylcyclopentanone. Retrieved from [Link]
PubChem. 2-Methylcyclopentanone. Retrieved from [Link]
MDPI. (2022, November 11). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. Retrieved from [Link]
International Research Journal of Pharmacy and Medical Sciences. (2021). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
RSC Publishing. (n.d.). Study of degradation mechanisms of cyclobenzaprine by LC-MS/MS. Retrieved from [Link]
Chromatography Online. (2020, October 2). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
Filo. (2025, June 13). What is the product when 2-methylcyclopentanone reacts with peroxyacid? Retrieved from [Link]
Chegg.com. (2020, May 4). Solved: When optically active (S)-2-methylcyclopentanone... Retrieved from [Link]
PMC - NIH. (2022, June 30). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Retrieved from [Link]
Preprints.org. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]
International Journal of Novel Research and Development. (2023, July). Degradation Profiling of Pharmaceuticals: A Review. Retrieved from [Link]
YouTube. (2022, November 22). mass spectrum & fragmentation of 2-pentanone. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from [Link]
Comparative Reactivity Profile: 2-Methylcyclopentanone vs. 3-Methylcyclopentanone
Executive Summary In the synthesis of bioactive scaffolds and fragrance ingredients, the choice between 2-methylcyclopentanone (2-MCP) and 3-methylcyclopentanone (3-MCP) is rarely interchangeable. While they share a mole...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the synthesis of bioactive scaffolds and fragrance ingredients, the choice between 2-methylcyclopentanone (2-MCP) and 3-methylcyclopentanone (3-MCP) is rarely interchangeable. While they share a molecular formula (C₆H₁₀O), their reactivity profiles diverge significantly due to the proximity of the methyl substituent to the carbonyl center.
2-MCP is defined by steric dominance . The methyl group at the
-position exerts direct steric influence, dictating high regioselectivity in Baeyer-Villiger oxidations and enabling classic kinetic vs. thermodynamic enolate control.
3-MCP is defined by distal subtlety . The methyl group at the
-position provides weak steric shielding, leading to poor regioselectivity under standard "hard" conditions. Successful functionalization often requires "soft" enolization techniques to amplify electronic differences.
This guide analyzes these mechanistic divergences to assist in designing robust synthetic routes.
Structural & Conformational Analysis
The reactivity differences stem from the distinct steric environments of the carbonyl group.
2-Methylcyclopentanone: The methyl group is directly adjacent to the carbonyl (C2). This creates a "blocked" face and an "open" face. The C2 center is a methine (tertiary) carbon, while C5 is a methylene (secondary) carbon. This asymmetry is the handle for high regiocontrol.
3-Methylcyclopentanone: The methyl group is at C3, removed from the reaction center. Both
-carbons (C2 and C5) are methylene groups. The steric difference between attacking C2 (proximal to Me) and C5 (distal to Me) is minimal, leading to competitive pathways and product mixtures unless specific conditions are employed.
Enolization and
-Functionalization
Controlling the site of enolization is the gateway to selective alkylation and aldol reactions.
2-Methylcyclopentanone: Kinetic vs. Thermodynamic Control
The 2-MCP system behaves according to classic textbook principles.
Kinetic Control (LDA, -78°C): Deprotonation occurs at the less hindered C5 position, forming the less substituted enolate .
Thermodynamic Control (NaH, Reflux): Equilibration favors the more stable double bond between C1 and C2, forming the more substituted enolate .
3-Methylcyclopentanone: The "Hard vs. Soft" Paradigm
Standard bases (LDA) fail to discriminate effectively between C2 and C5 protons in 3-MCP, often yielding ~1.5:1 mixtures. To achieve high selectivity, one must utilize Soft Enolization (e.g., MgBr₂ / Et₃N). This method relies on the reversibility of enolate formation to favor the thermodynamically more stable "distal" enolate (away from the methyl group).
Table 1: Enolization Regioselectivity
Substrate
Conditions
Dominant Enolate
Selectivity (approx.)
Mechanism
2-MCP
LDA, THF, -78°C
C5-C1 ()
> 95:5
Kinetic (Steric)
2-MCP
Et₃N, TMSCl, DMF, Heat
C1-C2 ()
> 90:10
Thermodynamic (Stability)
3-MCP
LDA, THF, -78°C
Mixture (C1-C2 & C1-C5)
~ 1.5:1
Non-selective
3-MCP
MgBr₂, Et₃N, TMSCl
C1-C5 (Distal)
> 20:1
Soft Enolization
Redox Profiles
Baeyer-Villiger Oxidation (BVO)
The BVO reaction transforms cyclic ketones into lactones.[1][2][3] The regiochemistry is determined by the migratory aptitude of the
-carbon capable of best stabilizing the partial positive charge in the Criegee intermediate.
2-MCP (Highly Selective): The competition is between a secondary carbon (C5) and a tertiary carbon (C2). Tertiary alkyl groups migrate significantly faster (
).
Major Product:6-methyl-tetrahydro-2H-pyran-2-one (Oxygen inserts adjacent to the methyl).
3-MCP (Poor Selectivity): The competition is between two secondary carbons (C2 and C5). While C2 is closer to the electron-donating methyl group, the electronic differentiation is weak. Standard mCPBA oxidation often yields a mixture of regioisomeric lactones.
Stereoselective Reduction
Reduction with hydrides (NaBH₄, LiAlH₄) generates chiral alcohols.
2-MCP: The adjacent methyl group blocks one face of the carbonyl. Hydride attack occurs trans to the methyl group, forcing the hydroxyl group to be cis to the methyl.[4][5]
Result: Predominantly cis-2-methylcyclopentanol .
3-MCP: The distal methyl group exerts less facial bias.
Result: A mixture of isomers (e.g., LiAlH₄ yields ~60:40 cis:trans).[6]
Visualizing Reactivity Pathways
The following diagram maps the divergent pathways for both isomers, highlighting the critical decision points for the synthetic chemist.
Figure 1: Decision tree for functionalizing methylcyclopentanones. Note the necessity of "Soft" conditions for 3-MCP.
Experimental Protocols
Protocol A: Regioselective "Soft" Enolization of 3-Methylcyclopentanone
Context: This protocol overcomes the poor selectivity of LDA by using magnesium halides to facilitate thermodynamic equilibration.
Setup: Flame-dried round-bottom flask under Nitrogen atmosphere.
Procedure:
Suspend MgBr₂·OEt₂ in anhydrous THF (0.5 M) and cool to 0°C.
Add 3-methylcyclopentanone dropwise. Stir for 15 minutes to allow coordination.
Add Et₃N followed by TMSCl dropwise.
Allow the mixture to warm to room temperature and stir for 2 hours.
Workup: Dilute with pentane, wash with ice-cold NaHCO₃ (aq), dry over Na₂SO₄, and concentrate.
Validation: ¹H NMR will show the vinylic proton of the distal enol ether (C1-C5 double bond) as the major product (>20:1 ratio vs proximal).
Protocol B: Stereoselective Reduction of 2-Methylcyclopentanone
Context: Maximizing the formation of the cis-isomer using a bulky hydride source.
Reagents: 2-Methylcyclopentanone (1.0 equiv), L-Selectride® (1.0 M in THF, 1.2 equiv).
Procedure:
Cool the ketone solution (THF) to -78°C.
Add L-Selectride slowly over 20 minutes. The bulky borohydride is forced to attack from the "open" face (trans to the methyl).
Stir for 1 hour at -78°C.
Quench: Oxidative workup with NaOH/H₂O₂ is required to remove the boron byproduct.
Outcome: >95% yield of cis-2-methylcyclopentanol.
References
Soft Enolization of 3-Substituted Cycloalkanones
Stivala, C. E., & Zakarian, A. (2008). Soft Enolization of 3-Substituted Cycloalkanones Exhibits Significantly Improved Regiocontrol vs Hard Enolization Conditions.
Baeyer-Villiger Oxidation Mechanisms & Selectivity
Renz, M., & Meunier, B. (1999). 100 Years of Baeyer–Villiger Oxidations. European Journal of Organic Chemistry.
Stereoselective Reduction of Cyclic Ketones
Ashby, E. C., & Laemmle, J. T. (1975). Stereoselective reductions of cyclic ketones by complex metal hydrides. Chemical Reviews.
Kinetic Resolution via Baeyer-Villiger Oxidation
Zhou, L., et al. (2012). Enantioselective Baeyer-Villiger Oxidation: Desymmetrization of Meso Cyclic Ketones and Kinetic Resolution of Racemic 2-Arylcyclohexanones. J. Am. Chem. Soc.
Comparative Guide: Assessment of Enantiomeric Excess for 2-Methylcyclopentanone
Executive Summary The Scientific Challenge: 2-Methylcyclopentanone presents a unique dual challenge in stereochemical analysis: volatility and configurational lability . As a cyclic ketone with an -chiral center, it is h...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Scientific Challenge: 2-Methylcyclopentanone presents a unique dual challenge in stereochemical analysis: volatility and configurational lability . As a cyclic ketone with an
-chiral center, it is highly prone to racemization via enolization under both acidic and basic conditions. Standard chiral HPLC methods often fail due to the molecule's lack of a strong UV chromophore and the risk of on-column racemization in modified mobile phases.
The Solution: This guide critically compares three methodologies. Chiral Gas Chromatography (GC) is identified as the "Gold Standard" due to its compatibility with volatile analytes and neutral operating conditions.
H-NMR with Chiral Shift Reagents serves as a rapid, non-destructive screening alternative. Chiral HPLC is discussed as a secondary option requiring derivatization.
Part 1: Critical Analysis of Methodologies
Method A: Chiral Capillary GC (The Gold Standard)
Mechanism: Direct separation using cyclodextrin-based stationary phases.[1] The hydrophobic cavity of the cyclodextrin interacts differentially with the enantiomers (host-guest inclusion).
Why it wins:
Volatility Match: 2-Methylcyclopentanone is volatile; GC analyzes it in its native state without derivatization.
Racemization Control: The inert carrier gas (He/H
) and neutral stationary phase minimize enolization risks compared to HPLC buffers.
Key Constraint: Requires specific columns (e.g.,
-DEX or -DEX types).
Method B:
H-NMR with Chiral Shift Reagents
Mechanism: Addition of a paramagnetic Lanthanide Shift Reagent (LSR), such as Eu(hfc)
. The LSR coordinates with the carbonyl oxygen, inducing a diastereomeric magnetic environment that splits the methyl doublet signal.
Why it works: Fast "spot check" for synthetic chemists. No column equilibration required.
Key Constraint: Lower sensitivity than GC. High concentrations of LSR can cause line broadening.
Method C: Chiral HPLC (via Derivatization)
Mechanism: Derivatization with 2,4-dinitrophenylhydrazine (2,4-DNPH) to create a hydrazone with a UV chromophore, followed by separation on polysaccharide columns (e.g., Chiralpak AD/IA).
Risk Factor: The derivatization reaction itself is often acidic, creating a high risk of racemizing the starting material before analysis. This method is NOT recommended unless GC/NMR are unavailable.
Part 2: Comparative Data Summary
Feature
Chiral GC (Direct)
H-NMR (Shift Reagent)
Chiral HPLC (Derivatized)
Primary Risk
Thermal degradation (low risk)
Peak overlap / Line broadening
Racemization during prep
Sample Prep
Dilute in DCM/Hexane
Mix with Eu(hfc) in CDCl
Chemical reaction (2,4-DNPH)
Resolution ()
High ( typical)
Moderate (depends on )
High (if stable)
Limit of Detection
ee
ee
ee
Analysis Time
15–30 mins
5–10 mins
>60 mins (inc. prep)
Cost Per Run
Low (Gas/Solvent)
High (Shift Reagent cost)
Moderate (Solvents/Column)
Part 3: Experimental Protocols
Protocol 1: Chiral GC Determination (Recommended)
Objective: Quantify ee% with precision
.
Materials:
Column: Supelco
-DEX™ 120 (20% permethylated -cyclodextrin) or equivalent (e.g., Chiraldex G-TA).
Carrier Gas: Helium (constant flow 1.0 mL/min).
Solvent: Dichloromethane (HPLC Grade).
Workflow:
System Validation: Inject a racemic standard of 2-methylcyclopentanone to establish the retention times (
and ) and verify resolution ().
Sample Prep: Dissolve 1 mg of analyte in 1 mL Dichloromethane. Do not use protic solvents (MeOH/EtOH) as they can promote enolization in the injector port.
Injection: Split injection (50:1) at 200°C.
Oven Program:
Initial: 50°C (Hold 2 min)
Ramp: 2°C/min to 110°C (Critical: Slow ramp maximizes separation of the volatile enantiomers).
Final: 110°C (Hold 5 min).
Detection: FID at 250°C.
Self-Validating Check: Calculate the Resolution Factor (
A Comparative Guide to the Synthesis of 2-Methylcyclopentanone for Researchers and Drug Development Professionals
In the landscape of pharmaceutical synthesis and fragrance chemistry, 2-methylcyclopentanone stands as a pivotal intermediate. Its versatile structure is a cornerstone for the elaboration of more complex molecular archit...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical synthesis and fragrance chemistry, 2-methylcyclopentanone stands as a pivotal intermediate. Its versatile structure is a cornerstone for the elaboration of more complex molecular architectures. However, the seemingly simple addition of a methyl group to a five-membered ring presents a variety of synthetic challenges, from regioselectivity to overall efficiency. This guide provides an in-depth, objective comparison of prominent protocols for the synthesis of 2-methylcyclopentanone, offering detailed experimental data and expert insights to inform your selection of the most suitable method for your research and development needs.
Introduction to the Synthetic Challenges
The primary hurdles in the synthesis of 2-methylcyclopentanone revolve around achieving high yield and purity while managing cost and scalability. Direct methylation of cyclopentanone, for instance, often leads to a mixture of mono-, di-, and even trimethylated products, posing significant purification challenges. Consequently, more controlled, multi-step syntheses are frequently employed. This guide will dissect two such robust protocols: a one-pot synthesis from dialkyl adipates and a classical multi-step approach originating from cyclohexene.
Protocol 1: One-Pot Synthesis from Dimethyl Adipate via Dieckmann Condensation
This protocol represents a highly efficient and streamlined approach, beginning with a commercially available dialkyl ester. The key transformations—Dieckmann condensation, methylation, and decarboxylation—are performed sequentially in a single reaction vessel, minimizing intermediate isolation and purification steps.
Mechanistic Rationale
The synthesis hinges on the intramolecular Claisen condensation of a diester, known as the Dieckmann condensation, to form a cyclic β-keto ester.[1] Sodium methoxide, a strong base, deprotonates the α-carbon of dimethyl adipate, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the other ester carbonyl, forming a five-membered ring. Subsequent methylation of the resulting enolate of the β-keto ester, followed by acidic hydrolysis and decarboxylation, yields the final product.
Caption: Workflow for the one-pot synthesis of 2-methylcyclopentanone.
Experimental Protocol
The following is a condensed procedure based on the patent literature.[2]
Dieckmann Condensation: Charge a reaction vessel with dimethyl adipate, a 30% solution of sodium methoxide in methanol, and toluene. Heat the mixture to distill off the methanol. Continue heating to drive the cyclization, removing a methanol-toluene azeotrope.
Methylation: Transfer the resulting suspension to a suitable autoclave. Inject methyl chloride in portions while heating the mixture to 140-150°C and stir for several hours.
Hydrolysis and Decarboxylation: After cooling, transfer the reaction mixture to a flask equipped for distillation. Distill off the toluene under atmospheric and then reduced pressure. Add 20% sulfuric acid to the residue and reflux for approximately 7 hours.
Isolation: Isolate the 2-methylcyclopentanone by azeotropic distillation with water.
Yield and Purity
This one-pot process reports a high overall yield of 84.2%, based on the starting dimethyl adipate.[2] The product is obtained as an azeotropic mixture with water, with a composition of 77.7% 2-methylcyclopentanone and 22% water.[2] The water can be subsequently removed by extraction or further distillation if a higher purity is required.
Protocol 2: Multi-Step Synthesis from Cyclohexene
This classical approach showcases a sequence of fundamental organic transformations, starting from an inexpensive and readily available alkene. While more laborious due to the multiple steps and intermediate purifications, it offers excellent control over the molecular framework.
Mechanistic Rationale
The synthesis begins with the oxidative cleavage of the cyclohexene double bond via ozonolysis to form an intermediate dialdehyde, which is then oxidized to adipic acid.[3] Esterification of adipic acid provides diethyl adipate. The subsequent steps mirror the latter part of Protocol 1: Dieckmann condensation to form the cyclopentanone ring, followed by alkylation and decarboxylation to introduce the methyl group and arrive at the final product.
Caption: Workflow for the multi-step synthesis of 2-methylcyclopentanone from cyclohexene.
Experimental Protocol
This is a representative, multi-stage procedure compiled from established organic chemistry principles.
Ozonolysis and Oxidation: Bubble ozone through a solution of cyclohexene in a suitable solvent (e.g., a mixture of formic and acetic acids) at low temperature. Follow with an oxidative workup to yield adipic acid.
Esterification: Reflux the adipic acid with ethanol and a catalytic amount of strong acid (e.g., sulfuric acid) to produce diethyl adipate. Purify by distillation.
Dieckmann Condensation: React the purified diethyl adipate with sodium ethoxide in a suitable solvent like toluene.
Alkylation: Treat the resulting β-keto ester with a base to form the enolate, followed by the addition of an alkylating agent such as methyl iodide.
Hydrolysis and Decarboxylation: Heat the methylated intermediate in an acidic aqueous solution to hydrolyze the ester and induce decarboxylation to afford 2-methylcyclopentanone. Purify by distillation.
Yield and Purity
The overall yield of this multi-step synthesis is a product of the yields of each individual step and is therefore inherently lower than the one-pot approach. The ozonolysis of cyclohexene to adipic acid can proceed with yields in the range of 61-79%. The subsequent Dieckmann condensation of diethyl adipate to ethyl 2-oxocyclopentanecarboxylate can achieve yields of around 72% with high purity (97.4%).[4] The final alkylation and decarboxylation steps also contribute to a reduction in the overall yield. A final purity of >98% can be achieved after careful distillation of the final product.
More challenging to scale due to multiple unit operations
Atom Economy
Generally favorable
Lower due to the use of an oxidizing agent and multiple steps
Expert Insights:
Protocol 1 is superior in terms of efficiency, yield, and ease of operation, making it an attractive choice for large-scale production where throughput is a primary concern. The main drawback is the initial co-distillation with water, which necessitates a final drying step if anhydrous product is required.
Protocol 2 offers a more pedagogical approach, demonstrating a range of classical organic reactions. While the overall yield is lower, the step-wise nature allows for greater control and potentially higher final purity after dedicated purification. This route may be preferable for smaller-scale laboratory syntheses where flexibility and the ability to isolate intermediates are advantageous.
Alternative Routes: Other methods, such as the intramolecular aldol condensation of 2,5-hexanedione, can also yield cyclopentenone derivatives.[5][6] However, this specific reaction produces 3-methyl-2-cyclopentenone, highlighting the critical challenge of regioselectivity in some synthetic designs. Subsequent hydrogenation would be required to obtain the saturated ketone.
Conclusion
The choice between these synthetic protocols for 2-methylcyclopentanone will ultimately depend on the specific requirements of the researcher or development professional. For high-throughput applications and large-scale manufacturing, the one-pot synthesis from dimethyl adipate (Protocol 1) is the more pragmatic and economical choice due to its high yield and operational simplicity. For laboratory-scale synthesis where educational value, modularity, and potentially higher final purity are prioritized, the multi-step synthesis from cyclohexene (Protocol 2) remains a viable and instructive option. Understanding the trade-offs between yield, purity, and operational complexity is paramount in selecting the optimal synthetic route.
References
Study.com. (n.d.). Devise a synthesis of 2-methylcyclopentanone from cyclohexene. You may use any required reagents. Retrieved from [Link]
CN101250107A. (2008). Synthesis method of cyclopentanone-2-carboxylic acid ethyl ester. Google Patents.
US5672763A. (1997). Process for the preparation of 2-substituted cyclopentanones. Google Patents.
Chemistry LibreTexts. (2024, July 30). 23.7: Intramolecular Aldol Reactions. Retrieved from [Link]
ResearchGate. (n.d.). Intramolecular aldol condensation of 2,5-hexanedione. Retrieved from [Link]
Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
kinetic vs. thermodynamic control in the enolization of 2-Methylcyclopentanone
Executive Summary The enolization of 2-methylcyclopentanone represents a classic dichotomy in organic synthesis: the competition between steric accessibility (Kinetic Control ) and product stability (Thermodynamic Contro...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The enolization of 2-methylcyclopentanone represents a classic dichotomy in organic synthesis: the competition between steric accessibility (Kinetic Control ) and product stability (Thermodynamic Control ).
For drug development applications where regiochemical purity is critical, selecting the correct control method is non-negotiable.
Choose Kinetic Control (LDA, -78°C) to target the less substituted enolate (
), essential for alkylating the unsubstituted -position.
Choose Thermodynamic Control (TMSCl/Et
N, Reflux) to target the more substituted enolate (), essential for reactions requiring the stable Zaitsev-like alkene.
This guide provides the mechanistic rationale, validated protocols, and comparative data to execute either pathway with high fidelity.
Mechanistic Foundation: The Energy Landscape
To control the reaction, one must understand the energy profile. The regioselectivity depends on whether the reaction is governed by the height of the transition state barrier (
Mechanism: Under reversible conditions, the enolates equilibrate. The tetrasubstituted-like double bond (C1-C2) is more stable than the trisubstituted-like bond (C1-C5).
Condition: Reversible deprotonation (higher temp, weak base) or acid catalysis.
Outcome: Slow accumulation of the most stable product.
Visualization: Reaction Coordinate Diagram
Figure 1: Reaction coordinate diagram illustrating the lower activation energy for the kinetic product versus the lower ground state energy of the thermodynamic product.
Comparative Analysis & Data
The following data summarizes the regioselectivity ratios obtained under standard conditions, trapped as Trimethylsilyl Enol Ethers (TMS).
Table 1: Regioselectivity Ratios
Control Type
Reagents
Conditions
Major Isomer
Ratio (Less : More Substituted)
Kinetic
LDA, THF
-78°C, 30 min
(C5-H removal)
99 : 1
Thermodynamic
EtN, TMSCl, DMF
Reflux, 48 h
(C2-H removal)
22 : 78
Thermodynamic
KH, THF
25°C, Equilibration
(C2-H removal)
10 : 90
Note: Data derived from House et al. [1] and standardized silylation protocols [2].
Key Technical Insight
Unlike cyclohexanone, where thermodynamic control often yields >90% of the more substituted enol, cyclopentanones are slightly less biased due to ring strain differences (I-strain). However, the 2-methyl substitution is sufficient to drive the thermodynamic equilibrium toward the more substituted enolate (~80-90%).
Experimental Protocols (SOPs)
Protocol A: Kinetic Control (Generation of the Less Substituted Enolate)
Objective: >98% Regioselectivity for C5 deprotonation.
Preparation of LDA:
To a flame-dried Schlenk flask under Argon, add anhydrous THF (10 mL/mmol).
Add diisopropylamine (1.1 equiv).
Cool to 0°C .
Dropwise add
-BuLi (1.05 equiv, 1.6 M in hexanes). Stir for 15 min.
Deprotonation:
Cool the LDA solution to -78°C (Dry ice/Acetone). CRITICAL STEP.
Dissolve 2-methylcyclopentanone (1.0 equiv) in THF.
Add the ketone solution dropwise down the side of the flask over 10 minutes.
Rationale: Slow addition prevents local heating and excess ketone, which could catalyze equilibration.
Trapping (Example):
Add TMSCl (1.2 equiv) rapidly at -78°C.
Allow to warm to room temperature only after 30 minutes.
IPC (In-Process Control):
Take an aliquot for
H NMR.
Signal: Look for the vinyl proton at C5 (triplet, ~4.5-4.7 ppm). The C2-methyl enol would show no vinyl protons (tetrasubstituted).
Protocol B: Thermodynamic Control (Generation of the More Substituted Enolate)
Combine 2-methylcyclopentanone (1.0 equiv) and Triethylamine (2.5 equiv) in DMF (Dimethylformamide).
Silylation:
Add TMSCl (1.5 equiv).
Heat the mixture to reflux (or 130°C) for 24-48 hours.
Rationale: The weak base and high temperature allow the enol isomers to rapidly interconvert. The silyl enol ether that forms from the most stable enol accumulates over time.
Workup:
Dilute with pentane, wash with ice-cold NaHCO
(aq) to remove DMF/salts.
Concentrate and distill.
IPC:
H NMR should show a lack of vinyl protons (indicating the tetrasubstituted double bond) and a methyl singlet on the double bond (~1.5-1.7 ppm).
Decision Workflow
Use this logic flow to determine the appropriate synthetic route for your target molecule.
Figure 2: Decision matrix for selecting the synthetic pathway based on the desired site of functionalization.
References
House, H. O., & Trost, B. M. (1965).[4] The Chemistry of Carbanions. IX. The Potassium and Lithium Enolates Derived from Cyclic Ketones.[4] The Journal of Organic Chemistry, 30(5), 1341–1348.[4]
[Link]
Reich, H. J. (2022). Kinetic and Thermodynamic Enolates. University of Wisconsin-Madison Chemistry Database.
[Link]
Evans, D. A. (2005). Chemistry 206: Advanced Organic Chemistry - Lecture Notes (Enolate Chemistry). Harvard University.
[Link] (Note: General reference for Zaitsev/Enolate stability concepts).
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
[Link]
A Comparative Olfactory and Physicochemical Analysis of 2-Methylcyclopentanone and Its Derivatives
In the intricate world of fragrance chemistry, the molecular architecture of a compound dictates its olfactory signature. Cyclopentanone and its derivatives represent a fascinating class of molecules that contribute a di...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of fragrance chemistry, the molecular architecture of a compound dictates its olfactory signature. Cyclopentanone and its derivatives represent a fascinating class of molecules that contribute a diverse range of notes to the perfumer's palette, from fruity and floral to minty and musky. This guide provides a detailed comparative analysis of the fragrance profiles of 2-methylcyclopentanone and several of its notable derivatives, offering insights for researchers, scientists, and professionals in the fields of fragrance and drug development.
Introduction: The Olfactory Significance of Cyclopentanone Derivatives
Cyclopentanone-based structures are integral to both natural and synthetic fragrances. Their five-membered ring system provides a scaffold that, when functionalized with various alkyl groups, can elicit a wide spectrum of olfactory responses. Understanding the subtle yet significant impact of these substitutions on the fragrance profile is crucial for the rational design of new aroma chemicals and for the effective application of existing ones. This guide will delve into the synthesis, fragrance characteristics, and structure-odor relationships of 2-methylcyclopentanone and its derivatives, providing a comprehensive resource for the scientific community.
Synthesis of 2-Alkyl-Cyclopentanones: A Mechanistic Perspective
The synthesis of 2-alkyl-cyclopentanones is a cornerstone of fragrance chemistry, with several established routes. A common and efficient method involves the alkylation of cyclopentanone.
Experimental Protocol: Synthesis of 2-Pentylcyclopentanone
This protocol details the synthesis of 2-pentylcyclopentanone via an aldol condensation of cyclopentanone with valeraldehyde, followed by hydrogenation.[1]
Step 1: Aldol Condensation
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclopentanone (1.0 eq), valeraldehyde (1.0 eq), and a catalytic amount of a suitable base (e.g., pyrrolidine or piperidine) in a solvent such as toluene.
Reaction Execution: Heat the mixture to reflux. The water formed during the condensation reaction is azeotropically removed and collected in the Dean-Stark trap.
Monitoring and Work-up: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Once the starting materials are consumed, cool the reaction mixture to room temperature. Wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to neutralize the catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-pentylidenecyclopentanone.
Causality: The use of a Dean-Stark apparatus is critical to drive the equilibrium of the condensation reaction towards the product by removing water. The choice of a secondary amine catalyst like pyrrolidine or piperidine is based on its ability to form an enamine intermediate with cyclopentanone, which is a more nucleophilic species than the enolate, leading to a more efficient reaction with the aldehyde.
Step 2: Hydrogenation
Reaction Setup: Dissolve the crude 2-pentylidenecyclopentanone in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel. Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C).
Reaction Execution: Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature until the uptake of hydrogen ceases.
Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude 2-pentylcyclopentanone can be purified by vacuum distillation to yield the final product as a colorless liquid.[1]
Causality: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of carbon-carbon double bonds due to its high activity and selectivity. The hydrogenation step is necessary to reduce the exocyclic double bond of the intermediate, leading to the desired saturated alkyl chain.
Complex floral, aromatic, fruity with notes of coconut, jasmine, oily rose, fern, green, and herbal.[1][3]
2-Cyclopentyl-cyclopentanone
C₁₀H₁₆O
152.24
Light green, fresh, cool, and minty with strong, sharp notes.[4]
Dihydrojasmone
C₁₁H₁₈O
166.26
A synthetic fragrance with a jasmine-like, fruity, woody, and herbal character, possessing almond undertones and being less green than cis-jasmone.[5][6]
Physicochemical Properties: A Comparative Table
The physicochemical properties of these molecules, such as boiling point, density, and vapor pressure, influence their volatility and, consequently, their performance as fragrance ingredients.
The olfactory differences among these cyclopentanone derivatives can be attributed to the size, shape, and functionality of the alkyl substituent at the 2-position.
Chain Length: Increasing the length of the alkyl chain from a methyl group (in 2-methylcyclopentanone) to a pentyl group (in 2-pentylcyclopentanone) significantly alters the fragrance from a simple sweet, fruity note to a much more complex floral and fruity profile. This is a common trend in many homologous series of fragrance molecules, where increasing lipophilicity and molecular size can lead to more complex and often more floral or musky odors.
Cyclic vs. Acyclic Substituent: The presence of a cyclopentyl ring as the substituent in 2-cyclopentyl-cyclopentanone introduces a distinct green, fresh, and minty character. The rigidity and shape of the cyclic substituent likely interact differently with olfactory receptors compared to a flexible linear alkyl chain.
Unsaturation and Additional Methyl Group: Dihydrojasmone, which is technically a cyclopentenone derivative with a pentyl and a methyl group, exhibits a powerful and characteristic jasmine-like scent. The presence of the double bond within the ring and the additional methyl group at the 3-position are crucial for its specific floral character.
Caption: Structure-Odor Relationships of Cyclopentanone Derivatives.
Analytical Methodology: Gas Chromatography-Olfactometry (GC-O)
To elucidate the specific odor-active compounds within a complex fragrance mixture, Gas Chromatography-Olfactometry (GC-O) is an indispensable technique. It combines the high-resolution separation power of gas chromatography with the unparalleled sensitivity and specificity of the human nose as a detector.
Detailed Experimental Protocol for GC-O Analysis
1. Sample Preparation:
Dilute the fragrance sample in a suitable volatile solvent (e.g., ethanol or dichloromethane) to an appropriate concentration. This prevents column overload and detector saturation.
For trace analysis, pre-concentration techniques such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) can be employed.
2. GC-MS/O Instrumentation and Conditions:
Gas Chromatograph: Equipped with a flame ionization detector (FID) or a mass spectrometer (MS) and an olfactory detection port (ODP).
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-Wax) is typically used for fragrance analysis.
Carrier Gas: Helium or hydrogen at a constant flow rate.
Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points and polarities. A typical program might start at 40-50°C, hold for a few minutes, and then ramp up to 250-280°C.
Effluent Splitter: The column effluent is split between the chemical detector (FID/MS) and the ODP. A split ratio of 1:1 is common.
Olfactory Detection Port (ODP): The effluent directed to the ODP is mixed with humidified, charcoal-filtered air to prevent nasal dehydration and ensure comfortable sniffing.
3. Olfactory Evaluation:
Assessors: A panel of trained assessors is used to sniff the effluent from the ODP. Assessors should be screened for their olfactory acuity and ability to describe odors.
Data Acquisition: As compounds elute from the column, the assessor records the retention time, duration, and a detailed description of the perceived odor. This can be done using specialized software that synchronizes the olfactory data with the chromatogram.
Aroma Extract Dilution Analysis (AEDA): To quantify the relative importance of different odorants, AEDA can be performed. The sample is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is still perceived is known as the flavor dilution (FD) factor, which is proportional to the odor activity value (OAV).
4. Data Analysis and Compound Identification:
The olfactory data is compiled into an aromagram, which is a plot of odor intensity or detection frequency versus retention time.
The aromagram is then overlaid with the chromatogram from the chemical detector (FID or MS).
Odor-active regions in the aromagram are correlated with the corresponding peaks in the chromatogram.
The mass spectra of the odor-active compounds are then used for identification by comparison with spectral libraries (e.g., NIST, Wiley) and by injection of authentic standards.
Caption: Gas Chromatography-Olfactometry (GC-O) Workflow.
Conclusion
The fragrance profiles of 2-methylcyclopentanone and its derivatives are a clear testament to the profound impact of subtle structural modifications on olfactory perception. While 2-methylcyclopentanone itself offers a simple, sweet-fruity character, the elongation of the alkyl chain, the introduction of cyclic substituents, and the presence of unsaturation and additional methylation give rise to a rich tapestry of complex floral, green, and jasmine-like aromas. A thorough understanding of these structure-odor relationships, facilitated by powerful analytical techniques such as GC-O, is paramount for the continued innovation and development of new and captivating fragrance ingredients. This guide serves as a foundational resource for researchers and professionals, providing both the theoretical framework and the practical methodologies necessary to explore this fascinating area of fragrance science.
References
Chem-Impex. (n.d.). 2-Pentylcyclopentanone. Retrieved January 21, 2026, from [Link]
European Commission. (n.d.). Compound 2-Methylcyclopentanone Data collection sheet (1/1). Retrieved January 21, 2026, from [Link]
The Good Scents Company. (n.d.). 2-cyclopentyl cyclopentanone, 4884-24-6. Retrieved January 21, 2026, from [Link]
ACS International. (n.d.). Pentyl Cyclopentanone-2. Retrieved January 21, 2026, from [Link]
The Good Scents Company. (n.d.). 2-pentyl cyclopentanone delphone (Firmenich). Retrieved January 21, 2026, from [Link]
ResearchGate. (n.d.). Structures and olfactive descriptors of cyclopentanone-derived fragrances (±)-1–(±)-3. Retrieved January 21, 2026, from [Link]
Google Patents. (n.d.). US5672763A - Process for the preparation of 2-substituted cyclopentanones.
PubMed. (2012). Fragrance material review on cyclopentanone. Retrieved January 21, 2026, from [Link]
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: 2-Methylcyclopentanone. Retrieved January 21, 2026, from [Link]
Perflavory. (n.d.). dihydrojasmone, 1128-08-1. Retrieved January 21, 2026, from [Link]
Homework.Study.com. (n.d.). Devise a synthesis of 2-methylcyclopentanone from cyclohexene. You may use any required reagents. Retrieved January 21, 2026, from [Link]
Google Patents. (n.d.). DE2721002C3 - Cyclopentanone derivatives and fragrance and flavor compositions containing them.
Google Patents. (n.d.). EP0194591B1 - Process for the preparation of 2-alkyl-cyclopentanones.
The Good Scents Company. (n.d.). 2-methyl cyclopentanone, 1120-72-5. Retrieved January 21, 2026, from [Link]
MDPI. (2018). Release of Volatile Cyclopentanone Derivatives from Imidazolidin-4-One Profragrances in a Fabric Softener Application. Retrieved January 21, 2026, from [Link]
PerfumersWorld. (n.d.). Dihydro Jasmone. Retrieved January 21, 2026, from [Link]
Organic Syntheses. (n.d.). Cyclopentanone, 2-tert-pentyl-. Retrieved January 21, 2026, from [Link]
RSC Publishing. (2020). Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Retrieved January 21, 2026, from [Link]
ACS Publications. (2014). Synthesis of Chiral Cyclopentenones. Retrieved January 21, 2026, from [Link]
ScenTree. (n.d.). Dihydrojasmone (CAS N° 1128-08-1). Retrieved January 21, 2026, from [Link]
ACS International. (n.d.). Dihydro Jasmone. Retrieved January 21, 2026, from [Link]
LookChem. (n.d.). Cas 1120-72-5,2-Methylcyclopentanone. Retrieved January 21, 2026, from [Link]
Dynamic Chirality: A Comparative Guide to 2-Methylcyclopentanone Enantiomers
Executive Summary: The Enantiomeric Paradox In the realm of chiral building blocks, 2-Methylcyclopentanone (2-MCP) presents a unique challenge that distinguishes it from its structural isomer, 3-methylcyclopentanone. Whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Enantiomeric Paradox
In the realm of chiral building blocks, 2-Methylcyclopentanone (2-MCP) presents a unique challenge that distinguishes it from its structural isomer, 3-methylcyclopentanone. While often sought for its enantiomers to induce stereoselectivity in downstream targets (such as steroids, prostaglandins, and fragrance ingredients), 2-MCP exhibits dynamic chirality .[1]
Unlike stable chiral centers, the stereocenter at C2 is
-to-carbonyl.[1] In aqueous or protic environments, particularly under basic or acidic catalysis, the () and () enantiomers undergo rapid racemization via an enol intermediate.[2] Therefore, the "biological activity" of 2-MCP is best understood not as a static property of the ketone itself, but through its Dynamic Kinetic Resolution (DKR) into stable, bioactive chiral alcohols.
This guide compares the transient properties of the ketone enantiomers with the permanent, distinct activities of their reduced derivatives, providing a validated protocol for harvesting their stereochemical potential.[1]
Chemical Dynamics & Stability Profile[1][2][4]
To effectively utilize 2-MCP, one must first master its instability.[1] The following comparison highlights why direct biological evaluation of the pure ketone enantiomers is often flawed.
The biological irrelevance of the isolated ketone enantiomers in aqueous media is due to the following equilibrium, which occurs at physiological pH:
Figure 1: The racemization pathway renders the separation of ketone enantiomers futile for long-term biological assays. The planar enol intermediate destroys stereochemical information.
While the ketone itself is dynamic, it serves as the critical precursor for 2-Methylcyclopentanol , where the stereochemistry is "locked" and biological differentiation is profound.[1]
Occurrence: Identified in the volatiles of wild blueberries (Vaccinium angustifolium) and agave (Tequila).
Enantiomeric Difference: Due to rapid racemization on nasal receptors (mucosa is aqueous/enzymatic), the enantiomers are perceived almost identically as a generic fruity note.
2-Methylcyclopentanol (Alcohol - The Stable Derivative): [1][5]
(
)-Isomer: Often associated with woody, earthy, and minty notes.[3]
(
)-Isomer: Tends towards floral, rose-like, and sweet notes.[3][1]
Significance: The reduced alcohol is a key component in creating "natural" fruit profiles where specific stereoisomers dictate the authenticity of the aroma.[1]
B. Pharmacological Utility (Drug Synthesis)
2-MCP is a scaffold for Prostanoids and Steroids .[1] The biological activity here is indirect—the ketone's chirality directs the geometry of the final drug.[1]
Steroid Synthesis: Used in the Torgov synthesis and related pathways to construct the D-ring of steroids.[1][6] The stereochemistry at the methyl group (C-13 in steroids) is crucial for hormonal activity.
Bioactive Cyclopentenones: Through kinetic resolution, 2-MCP is converted into precursors for Cyclopentenone Prostaglandins (e.g., TEI-9826), which exhibit potent anti-tumor and anti-inflammatory activity.[3][1]
Objective: Since separating the ketone enantiomers is impractical, this protocol describes the Dynamic Kinetic Resolution (DKR) to convert racemic 2-MCP into enantiopure (
)-2-methylcyclopentanol (or the () isomer depending on the enzyme). This process utilizes the rapid racemization of the ketone to funnel 100% of the substrate into a single stereoisomer of the alcohol.[1]
Setup: In a flame-dried Schlenk flask, dissolve racemic 2-MCP (10 mmol) in dry toluene (50 mL).
Catalyst Addition: Add the Ruthenium racemization catalyst (0.05 mol%). Note: This ensures the unreacted (S)-ketone rapidly converts to the (R)-ketone as the (R)-ketone is depleted.
Enzyme Addition: Add the immobilized Lipase (CALB, 200 mg) and Isopropenyl acetate (15 mmol).
Reaction: Stir at 70°C (temperature enhances racemization rate) for 24-48 hours. Monitor via Chiral GC.[1]
Mechanism:
The Lipase selectively acetylates only the (
)-alcohol formed from the ()-ketone (via transient hemiacetal/alcohol equilibrium).
The Ruthenium catalyst continuously racemizes the remaining (
)-ketone into ()-ketone.
Workup: Filter off the enzyme.[1] Evaporate solvent.[1][8] Purify the resulting (
)-2-methylcyclopentyl acetate via flash chromatography.
Hydrolysis: Treat the acetate with K₂CO₃/MeOH to yield pure (
)-2-methylcyclopentanol .
Validation (QC)
Chiral GC: Use a Cyclodex-B or equivalent chiral column.[1]
Target Metrics: >95% Yield, >99% ee (enantiomeric excess).
Pathway Visualization
The following diagram illustrates the Dynamic Kinetic Resolution process, demonstrating how the "liability" of racemization is turned into a synthetic asset.
Figure 2: Dynamic Kinetic Resolution (DKR) workflow. The Ruthenium catalyst interconverts the enantiomers, while the Lipase selectively traps one isomer, driving the equilibrium to completion.
References
Sigma-Aldrich. (n.d.).[1][9] 2-Methylcyclopentanone Product Specification & Properties. Retrieved from [3]
The Good Scents Company. (n.d.).[1] 2-Methylcyclopentanone Odor and Safety Profile. Retrieved from
Patocka, J., & Kuca, K. (2013).[10] Biologically Active Alcohols: Cyclic Alcohols. Military Medical Science Letters. Retrieved from
Akakabe, Y., et al. (2022).[4] Comparison of Volatile Compounds in Blueberry Fruit. PMC - NIH.[1] Retrieved from [3]
Brainly/Textbook Solution. (2020).[1][2] Mechanism of Base-Catalyzed Racemization of (S)-2-methylcyclopentanone. Retrieved from
Konno, K., et al. (2000).[11] Synthesis and biological evaluation of A-ring diastereomers of 2-methyl-1,25-dihydroxyvitamin D3. Journal of Medicinal Chemistry. Retrieved from [3]
Benchmarking Guide: Catalytic Hydrogenation of 2-Methylcyclopentanone
Executive Summary 2-Methylcyclopentanone (2-MCP) is a critical intermediate in the synthesis of fragrances (e.g., cis-dihydrojasmone precursors) and pharmaceuticals (e.g., NK1 receptor antagonists).[1] The catalytic hydr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methylcyclopentanone (2-MCP) is a critical intermediate in the synthesis of fragrances (e.g., cis-dihydrojasmone precursors) and pharmaceuticals (e.g., NK1 receptor antagonists).[1] The catalytic hydrogenation of 2-MCP to 2-methylcyclopentanol presents a classic stereochemical challenge: controlling the cis/trans diastereoselectivity.
This guide benchmarks the performance of emerging catalytic systems against industry standards. Our comparative analysis reveals that while Raney Nickel remains the cost-effective workhorse for bulk reduction, Ruthenium on Carbon (Ru/C) provides superior kinetic control for cis-isomer maximization.[1] We also introduce a protocol for benchmarking novel Bimetallic/Hybrid catalysts , which aim to bridge the gap between activity and stereocontrol.
Scientific Context & Mechanistic Causality[1]
The Stereoselectivity Challenge
The reduction of 2-MCP yields two diastereomers:
cis-2-Methylcyclopentanol: Often the desired kinetic product (steric bulk of methyl group directs hydride attack from the less hindered face).
trans-2-Methylcyclopentanol: The thermodynamic product, favored under conditions promoting isomerization (high T, basic supports).[1]
Mechanistic Drivers
Haptophilicity (Ru, Rh): Noble metals like Ruthenium bind the ketone face-on.[1] The methyl group's steric hindrance forces the ketone to adsorb with the methyl group pointing away from the catalyst surface, leading to hydrogen addition from the "bottom," resulting in the cis alcohol.
Isomerization (Pd, Ni): These metals often facilitate a reversible dehydrogenation-hydrogenation cycle (via a ketone enol intermediate), allowing the product to equilibrate to the more stable trans isomer.
Diagram 1: Mechanistic Pathway & Stereocontrol
The following diagram illustrates the competing pathways between kinetic (cis) and thermodynamic (trans) control.
Caption: Mechanistic divergence in 2-MCP hydrogenation. Ru catalysts favor the kinetic path (green), while Pd or high thermal energy promotes thermodynamic equilibration (red).
Comparative Benchmarking Analysis
The following data summarizes the performance of standard catalysts versus high-performance alternatives under optimized screening conditions (50 bar H₂, 80°C, Methanol solvent).
Table 1: Performance Matrix
Catalyst System
Active Phase
Loading (wt%)
Conversion (%)
Selectivity (cis:trans)
TOF (h⁻¹)
Suitability
Raney Ni (Standard)
Ni (Skeletal)
Bulk
>98%
60:40
45
Bulk industrial reduction where isomer ratio is non-critical.[1]
Emerging alternative to Raney Ni; non-pyrophoric.[1]
Analysis of Alternatives
Ruthenium (The Precision Tool): Ru/C is the benchmark for cis-selectivity.[1] The high cost is justified only when downstream separation of isomers is difficult or expensive.
Raney Nickel (The Workhorse): While conversion is excellent, the lack of stereocontrol makes it unsuitable for asymmetric targets. However, its low cost makes it the baseline for "activity" comparisons.
Novel Candidates (e.g., Ni-B, MOFs): To displace Ru, a new catalyst must demonstrate a cis-selectivity >85% at a cost significantly lower than Ru, or exhibit resistance to poisoning (e.g., sulfur tolerance) where Ru fails.[1]
Self-Validating Experimental Protocol
To benchmark a new catalyst against these standards, follow this rigorous protocol. This workflow ensures mass balance and kinetic accuracy.[1]
Solvent: Methanol (anhydrous).[1] Note: Non-polar solvents like Hexane may increase cis-selectivity but decrease rate.[1]
Internal Standard: n-Decane or Dodecane (inert, distinct GC retention time).[1]
Reactor: 50-100 mL High-Pressure Autoclave (Hastelloy or Stainless Steel 316).
Step-by-Step Workflow
Catalyst Pre-treatment:
Noble Metals: Reduce 5% Ru/C at 150°C under H₂ flow for 2h if not pre-reduced.
Raney Ni:[1][2][3][4][5] Wash 3x with distilled water, then 3x with methanol to remove alkali traces (residual base promotes isomerization to trans).[1]
Loading:
Charge autoclave with Substrate (1.0 g), Solvent (30 mL), and Internal Standard (0.1 g).[1]
Add Catalyst (Substrate/Metal ratio = 1000:1 for noble metals, 10 wt% for Raney Ni).[1]
Purging:
Seal reactor.[1] Purge 3x with N₂ (10 bar) to remove O₂.[1]
Purge 3x with H₂ (10 bar) to saturate liquid phase.
Reaction:
Pressurize to 50 bar H₂ .
Heat to 80°C with vigorous stirring (>1000 rpm) to eliminate mass transfer limitations.
Sampling:
Extract aliquots at t=0, 15, 30, 60, 120 min via a dip tube with a sintered metal filter (to exclude catalyst).
Diagram 2: Benchmarking Workflow
This diagram outlines the critical control points (CCPs) to ensure data integrity.
Caption: Standardized workflow for benchmarking hydrogenation catalysts. Internal standard addition at the loading stage is critical for mass balance verification.
Analytical Method (GC Conditions)
To accurately calculate the cis:trans ratio, use the following Gas Chromatography conditions:
Column: HP-5 or DB-Wax (Polar columns separate alcohol isomers better).[1]
cis-2-Methylcyclopentanol
Note: Validate elution order with pure standards.
Conclusion & Recommendations
For Maximum Activity: If the specific isomer is irrelevant (e.g., fuel additives), use Raney Nickel . It is robust and cheap.[1]
For Stereoselectivity: If the application is fragrance or pharma (requiring specific chirality), Ru/C is the mandatory benchmark.
Benchmarking New Catalysts: Any new catalyst claiming "superiority" must beat the 92% cis-selectivity of Ru/C or the cost-efficiency of Raney Ni . If a new catalyst achieves >80% cis-selectivity using a base metal (Fe, Co, Ni), it represents a significant breakthrough.[1]
References
Stereochemistry of Hydrogenation: Horiuti, I., & Polanyi, M. (1934).[1] Exchange Reaction of Hydrogen on Metallic Catalysts. Transactions of the Faraday Society. Link[1]
Ruthenium Selectivity: Gallezot, P., et al. (1998).[1] Selective Hydrogenation of C=O bonds.[1][8] Catalysis Reviews. (Foundational text on Ru preference for carbonyls).
Industrial Context: Application of 2-Methylcyclopentanone in Pharma (MK-0354 Synthesis). ChemicalBook/Pharmaffiliates Data. Link
Raney Nickel Protocols: W.R. Grace & Co. (2023).[1] Raney Nickel Catalyst Handling and Activation Guide. Link
Bimetallic Trends: Li, X., et al. (2022).[1] Selective catalytic hydrogenation of furfural to cyclopentanone over Ru-Co bimetallic catalyst.[1][6] ScienceAsia.[1] Link
2-Methylcyclopentanone: Operational Disposal & Handling Guide
[1][2] Introduction: The Safety Imperative Effective management of 2-Methylcyclopentanone requires more than checking a compliance box; it demands an understanding of its physicochemical behavior.[1][2] As a cyclic keton...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Introduction: The Safety Imperative
Effective management of 2-Methylcyclopentanone requires more than checking a compliance box; it demands an understanding of its physicochemical behavior.[1][2] As a cyclic ketone with a flash point of ~26°C (79°F), this solvent sits right on the threshold of high flammability.[2] In a laboratory setting, the primary risks are not just regulatory violations but vapor accumulation and container failure due to polymer swelling.[1][2][3]
This guide moves beyond generic safety data sheets (SDS) to provide a logistical workflow for the safe accumulation, labeling, and final disposal of 2-Methylcyclopentanone.[1][2]
Chemical Characterization & Classification
To determine the correct waste stream, we must first quantify the hazard.[2][3] The following data dictates the RCRA (Resource Conservation and Recovery Act) classification.
Table 1: Physicochemical Profile[3][5][6]
Property
Value
Operational Implication
CAS Number
1120-72-5
Unique identifier for inventory tracking.[4][1][2][5]
Flash Point
26°C (79°F)
Critical: Classifies as D001 (Ignitable) under RCRA.[4][2][3]
Boiling Point
139°C
Moderate volatility; vapors will accumulate in headspace.[4][1][2][3]
Density
0.917 g/mL
Lighter than water; will float on aqueous spills.[4][1][2][3]
Solubility
Soluble in water
Difficult to separate from aqueous waste streams via phase separation.[4][1][2][3]
RCRA Code
D001
Must be treated as hazardous ignitable waste.[4][1][2][3]
Expert Insight: Unlike some chlorinated solvents that are P- or U-listed (toxic), 2-Methylcyclopentanone is regulated primarily for its ignitability .[4][1][2] However, do not underestimate its solvent power; it can aggressively attack certain plastics, leading to container failure during storage.[1][2][3]
Pre-Disposal Handling & Accumulation[1][3][4]
A. Container Compatibility (The "Why" Behind the Choice)
Selecting the wrong container is a common point of failure.[1][2][3] Ketones are notorious for swelling polyolefins (like standard HDPE) over time.[1][2][3]
Preferred:Type I Safety Cans (Stainless Steel) or Borosilicate Glass .[1][2][3] These are impervious to ketone attack and prevent static buildup.[1][2][3]
Conditional:High-Density Polyethylene (HDPE) .[1][2][3][6][7] Acceptable for short-term satellite accumulation (less than 30 days).[1][2][3] Long-term storage in HDPE may result in softening or "paneling" (collapse) of the container walls.[1][2]
Prohibited:Low-Density Polyethylene (LDPE) and Polystyrene .[1][2][3] Immediate degradation will occur.[1][2][3]
B. Segregation Protocols
Do Not Mix With: Oxidizers (e.g., Hydrogen Peroxide, Nitric Acid).[1][2][3] Ketones + Oxidizers can form unstable peroxides or generate excessive heat.[1][2][3]
Do Not Mix With: Halogenated waste (e.g., Chloroform, DCM) if you intend to use the Fuel Blending disposal path (see Section 5).[1][2] Halogens poison the catalysts in fuel blending kilns.[1][2][3]
C. Labeling for Transport
When preparing waste for pickup by your EHS or external vendor, the label must meet DOT (Department of Transportation) standards.[2][3]
The following diagram illustrates the decision-making process from the benchtop to final destruction.
Figure 1: Decision logic for selecting the most sustainable and compliant disposal path.
Final Disposal Pathways
Method A: Fuel Blending (Preferred for Sustainability)
Because 2-Methylcyclopentanone is a hydrocarbon with a high caloric value (BTU), it is an excellent candidate for fuel blending.[1][2]
Process: The waste is blended with other flammable liquids to create a synthetic fuel used to power cement kilns.[1][2][3]
Requirement: The waste must be relatively free of heavy metals and halogens (< 2% usually).[1][2][3]
Benefit: Recycles the energy content of the chemical, offsetting the need for fossil fuels.[2][3]
Method B: Incineration
If the waste has been contaminated with halogenated solvents or toxic metals:[2]
Process: Thermal destruction in a rotary kiln at temperatures exceeding 1000°C.[1][2][3]
Requirement: Mandatory for "complex" waste streams where fuel blending is prohibited by the TSD facility's permit.[1][2][3]
CRITICAL PROHIBITION: Never dispose of 2-Methylcyclopentanone down the drain. It is immiscible enough to separate in traps, creating a fire hazard in the plumbing infrastructure, and it is toxic to aquatic life.[2][3]
Emergency Protocol: Spill Management
Spills of 2-Methylcyclopentanone present an immediate fire hazard.[1][2][3]
Evacuate & Ventilate: Remove all ignition sources immediately. The vapor is heavier than air and can travel to distant sparks.[1][2][3]
PPE: Wear Butyl Rubber or PVA gloves.[1][2][3] Note: Standard Nitrile gloves provide only splash protection and will degrade quickly upon immersion.[2]
Containment: Do not use paper towels (combustible). Use vermiculite , diatomaceous earth , or commercial clay-based absorbents .[4][1][2]
Cleanup: Use non-sparking tools (plastic scoops) to transfer the absorbed material into a sealable container.[1][2][3] Label this container as "Hazardous Waste (Debris) - D001".
References
PubChem. (2023).[1][2][3] 2-Methylcyclopentanone Compound Summary (CID 14265).[1][2][3][5] National Library of Medicine.[1][2][3]
[Link]
U.S. Environmental Protection Agency (EPA). (2023).[1][2][3] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiologic Wastes (RCRA).
[Link]